Thionine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBBTJXIKFICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883445 | |
| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-64-6 | |
| Record name | Thionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thionin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-diaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTT2SAT5H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Thionine Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thionine, also known as Lauth's violet, is a cationic phenothiazine (B1677639) dye with a rich history in biological staining and a promising future in various biomedical and biotechnological applications.[1] Its unique chemical properties, including its intense color, metachromasia, and potent photosensitizing capabilities, make it a valuable tool for researchers. This guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its applications, with a focus on its relevance to drug development.
Core Chemical and Physical Properties
This compound is a heterocyclic aromatic compound with a phenothiazine core structure.[1][2] It is structurally related to other well-known thiazine (B8601807) dyes such as methylene (B1212753) blue and the azure dyes.[1] The presence of primary amine groups and a sulfur heteroatom confers upon this compound its characteristic chemical reactivity and spectral properties. The common salt forms are this compound chloride and this compound acetate.[1]
| Property | Value | Reference |
| IUPAC Name | 3,7-Diamino-5λ⁴-phenothiazin-5-ylium | [2] |
| Synonyms | Lauth's violet, Thionin, C.I. 52000 | [3][4] |
| CAS Number | 581-64-6 (chloride salt) | [3][5][6] |
| Chemical Formula | C₁₂H₁₀N₃S⁺ (cation) | [2] |
| Molar Mass | 228.29 g·mol⁻¹ (cation) | [2] |
| Appearance | Dark green to black powder or crystals | [5] |
Solubility
This compound's solubility is highly dependent on the solvent's polarity and the pH of the medium.[3] Its ionic nature makes it moderately soluble in water, while it exhibits limited solubility in most non-aqueous organic solvents.[3]
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 2.5 g/L (0.25%) | 25 | [3][7] |
| Ethanol (B145695) | 2.5 g/L (0.25%) | 25 | [7] |
| DMSO | Soluble | Not Specified | [3] |
| Acetone | Sparingly soluble | Not Specified | [3] |
Spectral Properties
This compound is characterized by its strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its vibrant violet-blue color in solution.[3] Its photophysical properties are of significant interest for applications in fluorescence imaging and photodynamic therapy.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 598-599 nm | Water | [7] |
| 605 nm | Ethanol | [8] | |
| Molar Extinction Coefficient (ε) | 77,600 M⁻¹cm⁻¹ | Ethanol (at 605 nm) | [8] |
| 73,300 M⁻¹cm⁻¹ | Water (at 600 nm) | [9] | |
| Fluorescence Quantum Yield (Φf) | 0.04 | Ethanol | [8] |
Redox Properties
This compound is a well-characterized redox-active molecule, capable of undergoing reversible reduction to a colorless form known as leuco-thionine.[1][2] This property is central to its function as a redox indicator and as an electron mediator in bioelectrochemical systems. The redox potential is pH-dependent.
| Property | Value | Conditions | Reference |
| Standard Redox Potential (E⁰) | +0.06 V (vs. SHE) | pH 7.0 | [1][2] |
The reduction of this compound can be initiated photochemically, for instance, in the presence of a reducing agent like iron(II) ions.[10][11] The reversible reaction is as follows:
This compound (purple) + 2Fe²⁺ + 2H⁺ ⇌ Leuco-thionine (colorless) + 2Fe³⁺
Chemical Stability
The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. In aqueous solutions, this compound can form aggregates, which is dependent on concentration and pH.[8] At pH values above 8, the monocationic form transitions to a neutral base, which alters its spectral properties.[8] For practical applications, it is crucial to control the pH to ensure consistent results.[3] While specific degradation kinetics are complex and depend on the medium, this compound solutions are generally stored in the dark to prevent photochemical degradation.
Experimental Protocols
Spectrophotometric Analysis of this compound Concentration
This protocol outlines the determination of this compound concentration in a solution using UV-Visible spectrophotometry, based on the Beer-Lambert law.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound stock solution of known concentration
-
Solvent (e.g., ethanol or deionized water)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound by diluting the stock solution with the chosen solvent to achieve concentrations ranging from approximately 1 µM to 10 µM.
-
Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.
-
Set the wavelength to the absorption maximum (λmax) of this compound in the chosen solvent (e.g., 605 nm for ethanol).[8]
-
Use the pure solvent to blank the spectrophotometer.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Measure the absorbance of the unknown this compound sample.
-
Determine the concentration of the unknown sample using the calibration curve or by calculation using the molar extinction coefficient (ε) via the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length (typically 1 cm).
Quantitative Feulgen-Thionin Staining for DNA
This protocol is adapted for the stoichiometric staining of DNA in cytological samples, where this compound acts as a substitute for the Schiff reagent.[1][2]
Materials:
-
Microscope slides with fixed cell samples
-
Böhm-Sprenger fixative (methanol, formalin, acetic acid in 16:3:1 ratio)
-
5N Hydrochloric acid (HCl)
-
Thionin staining solution (0.05% w/v this compound, 4.4% v/v tert-butanol, 1.3% v/v 1N HCl, 0.87% w/v sodium bisulfite in deionized water)[2]
-
Bisulfite rinse solution (0.5% w/v sodium bisulfite in 0.05N HCl)[2]
-
Ethanol series (e.g., 70%, 95%, 100%)
-
Xylene
-
Mounting medium and coverslips
Procedure:
-
Post-fixation: Immerse slides in Böhm-Sprenger fixative for 1 hour.
-
Washing: Rinse thoroughly with deionized water.
-
Hydrolysis: Place slides in 5N HCl at room temperature for 1 hour to hydrolyze the DNA, exposing aldehyde groups.[2]
-
Washing: Rinse thoroughly with deionized water.
-
Staining: Immerse slides in the this compound staining solution for 1 hour at room temperature.[2]
-
Rinsing: Perform three rinses in the bisulfite solution, separated by water rinses.[2]
-
Final Wash: Wash thoroughly with deionized water.
-
Dehydration: Dehydrate the samples by passing them through an ascending series of ethanol concentrations (e.g., 30 seconds in each).[2]
-
Clearing: Clear the slides in xylene.[2]
-
Mounting: Apply a mounting medium and place a coverslip over the tissue.
The stained DNA will appear purple-red, and the intensity is proportional to the DNA content, allowing for quantitative analysis via image cytometry.[2]
Cyclic Voltammetry for Redox Characterization
This protocol provides a general framework for studying the redox behavior of this compound.
Materials:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
This compound solution (e.g., 0.5 mM in a supporting electrolyte)[12][13]
-
Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution - PBS, pH 7.0)[12]
-
Polishing materials for the working electrode (e.g., alumina (B75360) slurry)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish, then sonicate and rinse with deionized water.[12]
-
Cell Assembly: Assemble the three-electrode cell with the this compound solution containing the supporting electrolyte.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammetry scan, including:
-
Data Acquisition: Run the cyclic voltammetry scan. The resulting voltammogram will show the oxidation and reduction peaks of this compound.
-
Analysis: From the voltammogram, the formal redox potential (E⁰') can be determined as the midpoint of the anodic and cathodic peak potentials. The peak separation can provide information about the reversibility of the redox process.
Applications in Research and Drug Development
Photodynamic Therapy (PDT)
This compound is a potent photosensitizer, meaning it can be excited by light to produce reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic.[14][15] This property is the basis of its use in Photodynamic Therapy (PDT) for treating cancers and other diseases.[16][17]
The mechanism involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen.[14] Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state this compound can then transfer its energy to ground state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is responsible for cellular damage.[15][18]
Electron Mediator in Microbial Fuel Cells (MFCs)
In Microbial Fuel Cells (MFCs), microorganisms oxidize organic substrates, generating electrons. This compound can act as an electron shuttle, or mediator, facilitating the transfer of these electrons from the microorganisms to the anode of the fuel cell, thereby enhancing electricity generation.[1][3][7][19]
The oxidized form of this compound accepts electrons from the microbial metabolic chain (e.g., from NADH) and becomes reduced to leuco-thionine. The colorless leuco-thionine then diffuses to the anode surface, where it is re-oxidized, releasing the electrons to the external circuit and regenerating the this compound molecule to repeat the cycle.[3][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Double Staining Cytologic Samples with Quantitative Feulgen-Thionin and Anti–Ki-67 Immunocytochemistry as a Method of Distinguishing Cells with Abnormal DNA Content from Normal Cycling Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases electricity generation from microbial fuel cell using Saccharomyces cerevisiae and exoelectrogenic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feulgen stain - Wikipedia [en.wikipedia.org]
- 5. FEULGEN STAINING PROTOCOL [k-state.edu]
- 6. stainsfile.com [stainsfile.com]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. PhotochemCAD | Thionin [photochemcad.com]
- 9. Spectrophotometric determination of selenium by use of thionin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Absorption [Thionin] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 15. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Properties and Mechanisms of Thionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionine (3,7-diamino-5-phenothiazinium chloride), also known as Lauth's violet, is a cationic thiazine (B8601807) dye with a rich history in the biological sciences. First synthesized by Charles Lauth, this versatile compound has found applications as a metachromatic stain in histology, a redox indicator in analytical chemistry, and more recently, as a photosensitizer in photodynamic therapy (PDT). Its utility stems from its unique chemical structure and photophysical properties, which allow it to interact with biological macromolecules and generate reactive oxygen species upon light activation. This technical guide provides a comprehensive overview of the core structure, mechanisms of action, and key experimental methodologies related to this compound, tailored for researchers and professionals in drug development and related scientific fields.
Chemical Structure
This compound is a heterocyclic aromatic compound with a central phenothiazine (B1677639) ring system. The structure is characterized by two amino groups at positions 3 and 7, which are responsible for its basicity and ability to interact with acidic biological molecules. The positive charge is delocalized across the aromatic system, contributing to its stability and color. The chloride salt is the most common form.
The chemical formula for this compound chloride is C₁₂H₁₀ClN₃S, and its molecular weight is 263.75 g/mol .
Mechanism of Action
This compound's diverse applications are a direct result of its distinct mechanisms of action, which are detailed below.
As a Biological Stain (Nissl Staining)
This compound is widely used as a nuclear stain, particularly for the demonstration of Nissl substance in neurons.[1] Nissl bodies are granular structures in the cytoplasm of neurons that are rich in rough endoplasmic reticulum and ribosomes, and thus have a high concentration of RNA. The cationic this compound molecule binds electrostatically to the anionic phosphate (B84403) groups of the ribosomal RNA and the DNA within the nucleus. This interaction results in a characteristic blue or purple staining of the nucleus and Nissl bodies, allowing for the visualization of neuronal cytoarchitecture.[2] The staining intensity and metachromatic properties of this compound are pH-dependent.
As a Redox Indicator
This compound is a pH-dependent redox indicator.[3] Its oxidized form is a deep purple, while its reduced form, known as leucothis compound, is colorless.[3][4] This reversible redox reaction makes it a useful indicator in various chemical and biological assays. The reduction of this compound can be initiated photochemically in the presence of a reducing agent, such as iron(II) sulfate.[4] In this process, light energy excites the this compound molecule to a triplet state, which then readily accepts electrons from the reducing agent to form the colorless leuco-form. In the absence of light, the leucothis compound is re-oxidized by components in the solution, and the purple color is restored.
In Photodynamic Therapy (PDT)
This compound's most significant therapeutic potential lies in its application as a photosensitizer in photodynamic therapy. The mechanism of PDT involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen. When this compound, localized within target cells or tissues, is irradiated with light of an appropriate wavelength (corresponding to its absorption maximum), it is excited from its ground singlet state to a short-lived excited singlet state. Through a process called intersystem crossing, it transitions to a longer-lived excited triplet state.
The excited triplet state of this compound can then initiate two types of photochemical reactions:
-
Type I Reaction: The excited this compound can react directly with a substrate, such as a biological molecule, via electron transfer, producing radical ions that can further react with oxygen to form reactive oxygen species (ROS) like superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂).
-
Type II Reaction: The excited this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). This is the predominant pathway in this compound-mediated PDT.
Singlet oxygen and other ROS are highly cytotoxic, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This damage leads to a cascade of cellular events, including the induction of apoptosis, necrosis, and autophagy, ultimately resulting in cell death. The specific cellular response and signaling pathways activated depend on the subcellular localization of the photosensitizer and the dose of PDT administered.
Quantitative Data
The following table summarizes key quantitative properties of this compound.
| Property | Value | Solvent/Conditions | Reference(s) |
| Absorption Maximum (λmax) | 599 nm | Water (pH < 8) | [5] |
| 605 nm | Ethanol (B145695) | [2] | |
| Molar Absorptivity (ε) | 77,600 M⁻¹cm⁻¹ | Ethanol (at 605 nm) | [2] |
| Fluorescence Emission Maximum | Varies with solvent polarity | - | [1] |
| Fluorescence Quantum Yield (Φf) | 0.04 | Ethanol | [2] |
| Redox Potential (E⁰') | +0.06 V (vs. SHE) | pH 7.0 | [3] |
| Varies with pH (approx. -59 mV/pH unit) | Acidic to neutral pH | [6] | |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 | Various | [7] |
Experimental Protocols
Synthesis of this compound
While the direct synthesis of this compound from simple precursors is a multi-step process often performed in industrial settings, a common laboratory-scale synthesis involves the oxidation of p-phenylenediamine (B122844) in the presence of sodium thiosulfate. A detailed protocol for the synthesis of the parent compound, phenothiazine, from diphenylamine (B1679370) and sulfur is provided here as a foundational procedure.
Synthesis of Phenothiazine from Diphenylamine
Materials:
-
Diphenylamine
-
Sulfur
-
Iodine (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine diphenylamine and sulfur in a molar ratio of approximately 1:2.
-
Add a catalytic amount of iodine.
-
Heat the mixture in an oil bath to 190-200°C for 30-40 minutes. The reaction will proceed with the evolution of hydrogen sulfide (B99878) gas (ensure proper ventilation in a fume hood).[8]
-
Allow the reaction mixture to cool and solidify.
-
Grind the solid residue and add a small amount of ethanol and a pinch of activated charcoal.
-
Heat the mixture until the solid dissolves.[8]
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the phenothiazine crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals.
Note: this compound is then synthesized from phenothiazine through a series of reactions including nitration, reduction, and oxidative cyclization, which are complex and require specialized expertise.
Purification of this compound by Recrystallization
Commercial this compound can be purified by recrystallization to remove impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Activated charcoal
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, slowly add hot water until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Dry the crystals in a desiccator.
Nissl Staining Protocol
This protocol is a standard method for staining Nissl bodies in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Buffered this compound solution (e.g., 0.1% this compound in acetate (B1210297) buffer, pH 4.0)
-
Differentiating solution (e.g., 70% ethanol with a few drops of acetic acid)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the buffered this compound solution for 2-10 minutes, depending on the desired staining intensity.[2]
-
-
Differentiation:
-
Briefly rinse in distilled water.
-
Dip slides in 70% ethanol with acetic acid for a few seconds to differentiate the stain, removing excess background staining.[2] Monitor this step microscopically.
-
-
Dehydration and Clearing:
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in xylene (2 changes, 5 minutes each).
-
-
Coverslipping:
-
Apply a drop of mounting medium to the slide and place a coverslip.
-
In Vitro Photodynamic Therapy Protocol with this compound
This is a general protocol for assessing the phototoxicity of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength and power output (e.g., LED array emitting at ~600 nm)
-
Cell viability assay (e.g., MTT, trypan blue exclusion)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Photosensitizer Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of this compound to the wells. Include a control group with no this compound.
-
Incubate for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake of the photosensitizer.
-
-
Irradiation:
-
Remove the this compound-containing medium and wash the cells with PBS.
-
Add fresh, phenol (B47542) red-free medium to the wells.
-
Irradiate the cells with light of the appropriate wavelength and dose. Keep a set of non-irradiated control plates.
-
-
Post-Irradiation Incubation:
-
Incubate the cells for a further period (e.g., 24 hours) to allow for the induction of cell death.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay to determine the percentage of viable cells in each treatment group.
-
Signaling Pathways in this compound-Mediated Photodynamic Therapy
The cellular response to this compound-mediated PDT is a complex process involving the activation of multiple signaling pathways that can lead to either cell survival or cell death. The generation of ROS acts as a primary stress signal that triggers these cascades. Key pathways implicated in the cellular response to PDT include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Photochemical Mechanism of this compound as a Redox Indicator
Caption: Photochemical reduction and re-oxidation of this compound.
Experimental Workflow for Nissl Staining
References
- 1. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | Thionin [photochemcad.com]
- 3. Methis compound restriction activates the integrated stress response in triple-negative breast cancer cells by a GCN2- and PERK-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of pH on the oxidation-reduction properties of thioredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy inhibits p-glycoprotein mediated multidrug resistance via JNK activation in human hepatocellular carcinoma using the photosensitizer pheophorbide a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Spectroscopic Properties of Thionine in Diverse Solvent Environments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the cationic phenothiazine (B1677639) dye, Thionine, in various solvent environments. This compound is a crucial molecule in various scientific and biomedical applications, including photodynamic therapy and as a redox indicator. Understanding its behavior in different solvents is paramount for optimizing its use in these fields. This document outlines the key spectroscopic parameters, detailed experimental methodologies, and the theoretical underpinnings of this compound's photophysical behavior.
Quantitative Spectroscopic Data of this compound
The solvent environment significantly influences the absorption and emission characteristics of this compound, a phenomenon known as solvatochromism. The following table summarizes the key spectroscopic parameters of this compound in a range of solvents with varying polarities and proticities.
| Solvent | Absorption Maximum (λabs) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] | Emission Maximum (λem) [nm] | Fluorescence Quantum Yield (Φf) | Stokes Shift [cm-1] |
| Water | 597 | Data not available | 614 | Data not available | 463 |
| Methanol | 603 | Data not available | 614 | Data not available | 290 |
| Ethanol | 605[1] | 77,600[1] | 615 | 0.04[1] | 242 |
| Acetonitrile | 592.5 | Data not available | 606 | Data not available | 376 |
| Glycerol | 608 | Data not available | 620 | Data not available | 318 |
| Pyridine | 614 | Data not available | 622 | Data not available | 210 |
| 1,4-Dioxane | 610 | Data not available | 612 | Data not available | 53 |
Note: The absence of data for molar extinction coefficients and fluorescence quantum yields in several solvents highlights a gap in the current literature and presents an opportunity for further research.
Experimental Protocols
Precise and reproducible spectroscopic measurements are critical for the characterization of this compound. The following sections detail the methodologies for solution preparation and spectroscopic analysis.
Preparation of this compound Solutions
A stock solution of this compound is typically prepared in a high-purity solvent and then diluted to the desired concentration for analysis.
Materials:
-
This compound acetate (B1210297) or this compound chloride (high purity)
-
Spectroscopic grade solvents (e.g., water, ethanol, methanol, acetonitrile)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 1 mM in Ethanol):
-
Accurately weigh an appropriate amount of this compound salt. For this compound chloride (molar mass: 263.75 g/mol ), this would be 2.64 mg for a 10 mL solution.
-
Dissolve the weighed this compound in a 10 mL volumetric flask using the chosen solvent (e.g., ethanol). Ensure complete dissolution by gentle agitation or sonication.
-
Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation. It is recommended to prepare fresh stock solutions regularly.[2]
-
-
Working Solution Preparation (e.g., 10 µM):
-
Pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
This working solution is now ready for spectroscopic analysis.
-
UV-Visible Absorption Spectroscopy
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer is recommended for accurate measurements.
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to stabilize (typically 15-20 minutes).
-
Set the desired wavelength range for scanning (e.g., 400-800 nm for this compound).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the this compound working solution.
-
Place the cuvette in the sample holder and record a baseline spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Rinse the same cuvette with the this compound working solution and then fill it.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
The wavelength of maximum absorbance (λabs) and the corresponding absorbance value should be recorded.
-
-
Determination of Molar Extinction Coefficient (ε):
-
According to the Beer-Lambert law, Absorbance (A) = εcl, where 'c' is the molar concentration and 'l' is the path length of the cuvette (typically 1 cm).
-
The molar extinction coefficient can be calculated as ε = A / (c * l).
-
Fluorescence Spectroscopy
Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector.
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) a few nanometers below the absorption maximum (λabs) of this compound in the specific solvent.
-
Set the desired emission wavelength range for scanning (e.g., λabs + 10 nm to 800 nm).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent and record a blank emission spectrum to account for any background fluorescence or Raman scattering.
-
-
Sample Measurement:
-
Use a dilute solution of this compound (absorbance at λex should be below 0.1 to avoid inner filter effects).
-
Record the fluorescence emission spectrum. The wavelength of maximum emission (λem) should be noted.
-
-
Determination of Fluorescence Quantum Yield (Φf):
-
The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the this compound sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
-
The following equation is used: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Jablonski Diagram for this compound
The Jablonski diagram below illustrates the electronic transitions that occur in this compound upon absorption of light, leading to fluorescence.
The primary absorption band of this compound in the visible region corresponds to a π → π electronic transition. Upon excitation to an excited singlet state (S₁), the molecule can relax back to the ground state (S₀) through several pathways. Radiative decay from S₁ to S₀ results in fluorescence. Non-radiative pathways include vibrational relaxation and intersystem crossing to the triplet state (T₁), from which phosphorescence can occur, although this is generally less efficient for this compound in solution at room temperature. The surrounding solvent molecules can influence the rates of these different decay processes, thereby affecting the fluorescence quantum yield.
Conclusion
The spectroscopic properties of this compound are highly sensitive to the solvent environment. The observed solvatochromic shifts in both absorption and emission spectra provide valuable insights into the nature of solute-solvent interactions. This technical guide provides a foundational understanding of this compound's spectroscopic behavior, offering both quantitative data and detailed experimental protocols to aid researchers in their investigations. The identified gaps in the literature, particularly concerning molar extinction coefficients and fluorescence quantum yields in a broader range of solvents, underscore the need for continued research in this area to fully harness the potential of this compound in various applications.
References
The Discovery and Enduring Legacy of Lauth's Violet: A Technical Guide to Thionine
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental applications of Lauth's violet, known chemically as Thionine. Discovered in 1876 by the French chemist Charles Lauth, this cationic thiazine (B8601807) dye quickly became an indispensable tool in histology and has since found applications in diverse fields, including photochemistry and electrochemistry. This document details the original synthesis as described by Lauth, alongside modern adaptations, and provides comprehensive protocols for its historical and continued use in crucial cytological staining techniques. Furthermore, it elucidates the mechanism of this compound's interaction with DNA and its role as a photosensitizer, visualized through detailed diagrams. Quantitative data on the physicochemical properties of this compound are presented in tabular format to serve as a valuable resource for contemporary research and development.
Discovery and Historical Context
Lauth's violet, or this compound, was first synthesized by the French chemist Charles Lauth in 1876.[1][2] Lauth's work was part of a broader wave of synthetic dye chemistry in the 19th century that revolutionized various industries, from textiles to biological sciences.[2][3] His discovery stemmed from investigations into the reactions of aromatic diamines, specifically p-phenylenediamine (B122844), with sulfur-containing reagents.[1] The resulting deep violet dye demonstrated remarkable staining properties for biological tissues, a finding that cemented its place in the annals of histology.
Initially, the primary application of Lauth's violet was as a potent nuclear stain, valued for its ability to impart a strong, metachromatic color to chromatin and Nissl substance in nerve cells.[4][5] Its utility was further expanded when it was identified as a suitable substitute for basic fuchsin in the Feulgen reaction for the specific staining of DNA.[6] Over the decades, the unique photochemical properties of this compound have been recognized, leading to its use as a photosensitizer in photodynamic therapy and as a redox mediator in electrochemical systems.[6][7]
Physicochemical Properties of this compound
This compound is commercially available as various salts, with the chloride and acetate (B1210297) forms being the most common.[6] The acetate salt, in particular, offers enhanced solubility in aqueous solutions. The fundamental properties of this compound are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 3,7-diamino-5λ⁴-phenothiazin-5-ylium |
| Synonyms | Lauth's violet, this compound, C.I. 52000 |
| CAS Number (this compound) | 92-33-1 |
| CAS Number (this compound Acetate) | 78338-22-4 |
| Molecular Formula (Cation) | C₁₂H₁₀N₃S⁺ |
| Molar Mass (Cation) | 228.29 g/mol |
| Property | Value | Conditions |
| Appearance | Dark green crystalline powder | Solid |
| Absorption Maximum (λmax) | 598-602 nm | In Ethanol (B145695) |
| Molar Extinction Coefficient (ε) | ~55,000 M⁻¹cm⁻¹ | at λmax |
| Fluorescence Quantum Yield | Low | |
| Solubility (Water) | Sparingly soluble | |
| Solubility (Ethanol) | Soluble | |
| Redox Potential (E⁰') | +0.064 V | vs. SHE at pH 7.0 |
Synthesis of Lauth's Violet (this compound)
Lauth's Original Synthesis (1876)
Charles Lauth's pioneering synthesis of this compound involved the heating of p-phenylenediamine with an excess of sulfur in the presence of hydrogen sulfide.[1] The resulting crude product was then oxidized to yield the final dye. While Lauth's original publication provides a conceptual framework, it lacks the precise quantitative details and purification methods required for modern laboratory replication. The fundamental reaction can be summarized as the oxidative coupling of p-phenylenediamine in the presence of a sulfur source to form the characteristic thiazine ring structure.
Modern Synthetic Approach
A more contemporary and reproducible method for the synthesis of this compound involves the oxidation of p-phenylenediamine with a mild oxidizing agent, such as iron(III) chloride, in the presence of sodium thiosulfate (B1220275) as the sulfur donor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine in dilute hydrochloric acid.
-
Addition of Reagents: To this solution, add a solution of sodium thiosulfate.
-
Oxidation: While stirring vigorously, slowly add a solution of iron(III) chloride. The solution will gradually turn a deep violet color.
-
Reaction Completion: Heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction.
-
Isolation and Purification: Cool the reaction mixture and precipitate the crude this compound by the addition of a saturated sodium chloride solution. The precipitate is then collected by filtration, washed with brine, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Key Experimental Protocols in Histology
Feulgen Staining for DNA
The Feulgen reaction is a classic cytochemical technique for the specific staining of DNA. This compound can be used as a substitute for the traditional Schiff reagent.
Methodology:
-
Fixation: Fix tissue sections in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Hydrolysis: Immerse the slides in 1N hydrochloric acid at 60°C for a precise duration (typically 8-12 minutes) to hydrolyze the purine (B94841) bases of DNA, thereby unmasking the aldehyde groups of the deoxyribose sugars.
-
Rinsing: Rinse the slides thoroughly in distilled water.
-
Staining: Stain the sections in a this compound solution (e.g., 0.5% this compound in a sulfite-containing solution) until the desired staining intensity is achieved.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.
Nissl Staining for Neurons
Nissl staining is used to visualize the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons. This compound is a classic dye for this purpose.
Methodology:
-
Fixation: Fix brain tissue sections in a suitable fixative (e.g., 4% paraformaldehyde).
-
Hydration: Bring the sections to water through a descending series of ethanol concentrations.
-
Staining: Immerse the sections in a buffered this compound solution (e.g., 0.1% this compound in an acetate buffer, pH 4.5) for a specific time.
-
Differentiation: Differentiate the stained sections in a graded series of ethanol, often with the addition of a small amount of acetic acid, to remove excess stain and enhance the contrast between the Nissl bodies and the surrounding cytoplasm.
-
Dehydration and Mounting: Complete the dehydration in absolute ethanol, clear in xylene, and mount.
Molecular Interactions and Signaling Pathways
Interaction with DNA
This compound is known to interact with double-stranded DNA primarily through intercalation. The planar, polycyclic aromatic structure of the this compound molecule inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and electrostatic interactions between the cationic dye and the anionic phosphate (B84403) backbone of the DNA.
Caption: this compound intercalation into the DNA double helix.
Photodynamic Therapy (PDT) Signaling Pathway
This compound is an effective photosensitizer, meaning it can be excited by light to a higher energy state and then transfer that energy to molecular oxygen, generating reactive oxygen species (ROS) that are cytotoxic. This is the principle behind its use in photodynamic therapy.
Caption: this compound-mediated photodynamic therapy signaling pathway.
Conclusion
From its discovery by Charles Lauth in 1876 to its contemporary applications in advanced biomedical research, Lauth's violet, or this compound, has proven to be a remarkably versatile molecule. Its enduring legacy in histology is a testament to its efficacy as a stain, while its more recently explored photochemical properties have opened new avenues for therapeutic interventions. This technical guide has provided a comprehensive overview of the historical context, synthesis, experimental protocols, and molecular interactions of this compound, offering a valuable resource for researchers and scientists seeking to leverage the unique properties of this classic dye in their own work. The continued study of this compound and its derivatives promises to unveil further applications, solidifying its importance in the scientific landscape.
References
- 1. Photochemical Reaction with Thionin | Department of Chemistry | University of Washington [chem.washington.edu]
- 2. Absorption [Thionin] | AAT Bioquest [aatbio.com]
- 3. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring The “Two-Faced” Thionin Reaction | Chemical Education Xchange [chemedx.org]
- 5. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 581-64-6 | >90% [smolecule.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Redox Potential of Thionine
This technical guide provides a comprehensive overview of the redox potential of this compound, a cationic thiazine (B8601807) dye with significant applications in electrochemistry, photochemistry, and biological staining. Understanding its electrochemical properties is critical for its use as a redox indicator, electron mediator in biosensors and microbial fuel cells, and as a photosensitizer in various chemical reactions.
Core Concepts of this compound Redox Chemistry
This compound (Th+) undergoes a reversible two-electron, two-proton reduction to its colorless form, Leucothis compound (Leuco-ThH₂). This transformation is central to its function as a redox indicator and mediator. The overall redox reaction can be represented as:
Th⁺ + 2e⁻ + 2H⁺ ⇌ Leuco-ThH₂
The redox potential of this couple is pH-dependent. The intermediate state, a one-electron reduced radical species known as Semithis compound (•ThH), is also a key participant, particularly in photoredox reactions.
Quantitative Redox Potential Data
The redox potential of this compound is highly sensitive to the pH of the medium. The following tables summarize the key quantitative data available in the literature.
Table 1: Standard and pH-Dependent Redox Potentials of the this compound/Leucothis compound Couple
| Parameter | Potential (E) | Conditions | Reference Electrode | Citation |
| Standard Reduction Potential (E°) | +0.38 V | Standard Conditions | SHE | [1] |
| Formal Potential (E°') | +0.06 V | pH 7.0 | SHE | [2] |
| One-Electron Reduction Potential (E°') | +0.05 V | pH ~7 (forms Semithis compound) | NHE |
Table 2: pH Dependence of the this compound Redox Potential
| Parameter | Value | Description | Citation |
| Theoretical dE/dpH Slope | -59 mV/pH | For a 2e⁻/2H⁺ redox process | [3] |
| Experimental dE/dpH Slope | -50 mV/pH | Measured via differential pulse voltammetry on a modified electrode | [4] |
Redox Signaling and Reaction Mechanisms
The redox activity of this compound is often coupled with other chemical species, most notably in the photoredox reaction with ferrous ions (Fe²⁺). This system demonstrates a light-induced electron transfer process.
A. Photoreduction of this compound by Iron(II)
In an acidic solution, this compound is reduced by Fe²⁺ ions when exposed to light.[5] The light excites this compound to its triplet state (³Th⁺*), which is a powerful enough oxidant to accept an electron from Fe²⁺. This forms the Semithis compound radical and Fe³⁺. The Semithis compound radical then undergoes dismutation to regenerate this compound and form the fully reduced Leucothis compound.[6][7] When the light source is removed, the reverse reaction occurs spontaneously, with Leucothis compound being re-oxidized by Fe³⁺, restoring the purple color of this compound.[1]
Caption: Photochemical redox cycle of this compound with Iron(II).
Experimental Protocols
Determining the redox potential of this compound is typically achieved using electrochemical techniques such as cyclic voltammetry.
A. Protocol: Cyclic Voltammetry (CV) of this compound
This protocol provides a general framework for analyzing the redox behavior of this compound in an aqueous solution.[8]
1. Materials and Equipment:
-
Potentiostat with CV software
-
Three-electrode setup:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE)
-
Reference Electrode (RE): Ag/AgCl (or Saturated Calomel Electrode)
-
Counter Electrode (CE): Platinum wire
-
-
Electrochemical cell
-
This compound solution (e.g., 1 mM in a supporting electrolyte)
-
Supporting Electrolyte: e.g., 0.1 M H₂SO₄ or 0.1 M Phosphate Buffer Saline (PBS) at a specific pH
-
Inert gas (Nitrogen or Argon) for deoxygenation
-
Polishing materials for WE (e.g., alumina (B75360) slurries)
-
Deionized water and appropriate solvents for cleaning
2. Procedure:
-
Prepare the Working Electrode: Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate briefly in water and then ethanol (B145695) to remove any residual polishing material. Dry the electrode.
-
Assemble the Electrochemical Cell: Place the prepared supporting electrolyte (e.g., 10 mL of 0.1 M H₂SO₄) into the cell.
-
Deoxygenate the Solution: Purge the electrolyte with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of gas over the solution during the experiment.
-
Run a Blank Scan: Immerse the three electrodes into the cell. Run a background CV scan in the supporting electrolyte alone to ensure there are no interfering redox peaks in the potential window of interest.
-
Introduce this compound: Add a known volume of this compound stock solution to the cell to achieve the desired final concentration (e.g., 1 mM). Stir briefly and allow the solution to become quiescent.
-
Acquire the Cyclic Voltammogram:
-
Set the CV parameters. A typical starting point for this compound is:
-
Initial Potential: +0.6 V (vs. Ag/AgCl)
-
Vertex Potential 1 (Switching Potential): -0.2 V (vs. Ag/AgCl)
-
Vertex Potential 2 (Final Potential): +0.6 V (vs. Ag/AgCl)
-
Scan Rate: 100 mV/s
-
-
Run the CV for 3-5 cycles to obtain a stable voltammogram.
-
-
Data Analysis:
-
Plot the current (I) versus the potential (E).
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Analyze the peak separation (ΔEp = |Epa - Epc|). For a reversible two-electron process, ΔEp should be close to 29.5 mV.
-
Investigate the effect of scan rate (e.g., from 20 mV/s to 200 mV/s) to assess if the process is diffusion-controlled.
-
References
- 1. Exploring The “Two-Faced” Thionin Reaction | Chemical Education Xchange [chemedx.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of pH on the oxidation-reduction properties of thioredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flinnsci.com [flinnsci.com]
- 6. Photoredox reactions of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. Photoredox reactions of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thionine Derivatives: Core Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thionine (also known as Lauth's violet) is a cationic phenothiazine (B1677639) dye renowned for its potent photosensitizing capabilities, distinct redox properties, and metachromatic staining characteristics. These features have established this compound and its derivatives as critical tools in diverse scientific fields, ranging from photodynamic therapy (PDT) and biosensing to biological staining. This technical guide provides a comprehensive overview of the fundamental physicochemical, photophysical, and electrochemical properties of this compound derivatives. It details their mechanisms of action, particularly in PDT, and offers standardized experimental protocols for their synthesis and characterization. Quantitative data are presented in tabular format for comparative analysis, and key processes are visualized through schematic diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound and Its Derivatives
This compound is a heterocyclic compound featuring a phenothiazine core structure.[1] Its derivatives are molecules based on this core, modified through the addition or alteration of functional groups. Common derivatives include methylated and ethylated forms such as Azure A, Azure B, and Methylene Blue, which arise from the progressive methylation of the two primary amine groups.[1][2] Other modifications, such as halogenation or polymerization, can further tune the molecule's properties for specific applications.[3][4][5][6] The unique electronic structure of the phenothiazine ring system imparts these compounds with their characteristic intense color, fluorescence, and electrochemical activity, making them valuable subjects of study and application.
Core Physicochemical Characteristics
The utility of this compound derivatives is rooted in their distinct chemical and physical properties.
-
Chemical Structure: The fundamental structure is the 3,7-diamino-5-phenothiazinium cation. Derivatization primarily occurs at the exocyclic amino groups, which significantly influences the molecule's electronic properties and steric profile.
-
Acid-Base Properties: this compound acts as a weak base. In aqueous solutions, it exists predominantly as a blue-colored monocationic species at pH values below its pKa of approximately 8.[3] At higher pH, it can deprotonate to form a neutral, hydrophobic free base.[3]
-
Aggregation: In aqueous media, this compound derivatives are known to form aggregates, a process influenced by concentration and pH.[3] This aggregation can alter the photophysical properties, often leading to a blue-shift in the absorption spectrum.
-
Redox Behavior: A defining characteristic of this compound is its reversible redox transformation. The oxidized form is an intense blue, while its reduced form, leucothis compound, is colorless.[1][3] This property is central to its function as a redox indicator and mediator.
Photophysical and Electrochemical Properties
The interaction of this compound derivatives with light and electric fields underpins their most significant applications.
Photophysical Properties
This compound and its derivatives are potent photosensitizers, meaning they can absorb light energy and transfer it to other molecules, primarily molecular oxygen.
-
Absorption and Emission: The monomeric form of this compound in aqueous solution exhibits a strong absorption maximum (λ_max) around 599-603 nm.[3][7] Upon excitation, it can relax by emitting light (fluorescence).
-
Intersystem Crossing and Singlet Oxygen Generation: After absorbing a photon, the excited singlet state of this compound can undergo intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy.[8][9] The efficiency of this process is a critical parameter for PDT applications.
Electrochemical Properties
The ability of this compound to reversibly accept and donate electrons is fundamental to its use in electrochemical systems.
-
Redox Potential: this compound is a pH-dependent redox indicator with a standard redox potential (E⁰) of +0.06 V at pH 7.0.[1]
-
Electropolymerization: this compound can be electrochemically polymerized onto electrode surfaces to form a stable, electroactive film known as polythis compound.[4][5][6] These films have demonstrated good electrochemical reversibility, stability, and fast charge transfer capabilities, making them suitable for developing biosensors and other electrochemical devices.[4][6]
Quantitative Data Summary
For ease of comparison, the key photophysical and electrochemical properties of this compound are summarized below.
Table 1: Photophysical Properties of this compound
| Property | Value | Medium | Reference |
| Absorption Maximum (λ_max) | 599 nm | Aqueous Solution (pH < 8) | [3] |
| Absorption Maximum (λ_max) | 593 - 603 nm | Acidified Water | [7] |
| Triplet-Triplet Absorption | 770 - 800 nm | Reverse Micelles | [3] |
Table 2: Electrochemical Properties of this compound
| Property | Value | Conditions | Reference |
| Standard Redox Potential (E⁰) | +0.06 V | vs. SHE at pH 7.0 | [1] |
| Apparent Electron Transfer Rate Constant (k_s) | ~0.02 s⁻¹ | Adsorbed on Gold Electrode (pH 5-9) | [10] |
Key Applications and Mechanisms of Action
Photodynamic Therapy (PDT)
PDT is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic species that destroy malignant cells.[9][11]
Mechanism of Action: The anti-tumor effects of PDT are multifactorial and include:
-
Direct Tumor Cell Killing: Singlet oxygen and other reactive oxygen species (ROS) generated during PDT induce cellular damage, leading to apoptosis or necrosis.[12]
-
Vascular Damage: PDT can severely damage the tumor-associated vasculature, leading to vessel constriction, thrombosis, and vascular leakage. This shuts down the supply of oxygen and nutrients, causing tumor infarction.[12]
-
Immune System Activation: The acute inflammation caused by PDT can stimulate a robust immune response against tumor cells, contributing to long-term tumor control.[12]
The process begins with the absorption of a photon by the photosensitizer (PS), followed by energy transfer to molecular oxygen, as illustrated below.
Caption: General mechanism of Type II photodynamic therapy.
Biological Staining
This compound is a classic metachromatic dye, meaning it can stain different cellular components in different colors. It is widely used in histology to stain acidic components, such as mucopolysaccharides and the Nissl substance in neurons.[1][13] The degree of methylation of the this compound core correlates with its staining properties; as methylation increases (from this compound to Methylene Blue), the staining shifts from red/violet to blue/green.[2]
Caption: Relationship of this compound to its methylated derivatives.
Redox Mediation in Biosensors
The stable and reversible redox activity of this compound allows it to act as an effective electron shuttle (mediator) between a biological recognition element (e.g., an enzyme) and an electrode surface. This has been exploited in the development of biosensors for various analytes, including glucose, hydrogen peroxide, and dopamine.[6][14] this compound-graphene nanocomposites have also been shown to significantly enhance the current density and sensitivity of electrodes for biosensing applications.[15]
Experimental Protocols
Synthesis of N,N,N',N'-tetra-(β-hydroxyethyl)-thionine
This protocol is adapted from methods described for synthesizing this compound derivatives.
Materials:
-
N,N,N',N'-tetra-(β-hydroxyethyl)-p-phenylenediamine sulfate (B86663)
-
Sodium sulfide (B99878) (Na₂S·9H₂O)
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Activated carbon
-
Ethanol (B145695), Dioxane
Procedure:
-
Oxidative Coupling: Dissolve N,N,N',N'-tetra-(β-hydroxyethyl)-p-phenylenediamine sulfate in an acidic aqueous solution.
-
Thiosulfonation: Add an aqueous solution of sodium sulfide to the reaction mixture.
-
Cyclization/Oxidation: Immediately follow with the addition of an aqueous ferric chloride solution to induce oxidative cyclization, forming the blue this compound derivative.
-
Purification: The crude product solution is treated with activated carbon to adsorb the dye. The dye is then eluted from the carbon using a solvent mixture such as ethanol/dioxane.
-
Isolation: The eluent is concentrated, and the product is precipitated or crystallized. The final product can be purified by recrystallization from a suitable solvent like glacial acetic acid.
Disclaimer: This is a generalized protocol. Researchers should consult specific literature and ensure all appropriate safety precautions are taken.
Electrochemical Characterization by Cyclic Voltammetry (CV)
This protocol outlines the basic steps for analyzing the redox properties of a this compound derivative.
Materials & Equipment:
-
Potentiostat with a three-electrode cell setup (Working Electrode: e.g., Glassy Carbon or Gold; Reference Electrode: e.g., Ag/AgCl; Counter Electrode: e.g., Platinum wire)
-
This compound solution (e.g., 1 mM in a suitable buffer)
-
Supporting electrolyte (e.g., 0.1 M KCl or phosphate-buffered saline, PBS)
-
Polishing materials (alumina slurry) for the working electrode
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, then sonicate in deionized water and ethanol to remove residual particles.
-
Cell Assembly: Assemble the three-electrode cell containing the this compound solution with the supporting electrolyte. De-aerate the solution by bubbling with inert gas (e.g., N₂ or Ar) for 10-15 minutes.
-
CV Measurement: Connect the electrodes to the potentiostat. Scan the potential over a range that brackets the expected redox potential of this compound (e.g., from -0.4 V to +0.4 V vs. Ag/AgCl).
-
Data Acquisition: Record the current response as a function of the applied potential. A typical cyclic voltammogram for this compound will show a pair of well-defined anodic and cathodic peaks corresponding to its oxidation and reduction.
-
Analysis: From the voltammogram, determine the formal potential (E⁰'), peak separation (ΔEp), and peak currents (Ipa, Ipc).
Caption: Experimental workflow for cyclic voltammetry analysis.
Conclusion
This compound and its derivatives represent a versatile class of phenothiazine compounds with a rich history and a promising future. Their well-characterized photophysical, electrochemical, and biological properties make them indispensable tools in medicine and analytical science. A thorough understanding of their core characteristics, as outlined in this guide, is essential for leveraging their full potential in developing next-generation photodynamic therapies, highly sensitive biosensors, and advanced diagnostic agents. Continued research into novel derivatives will undoubtedly expand their applications and solidify their importance in the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. cdmf.org.br [cdmf.org.br]
- 6. researchgate.net [researchgate.net]
- 7. 78338-22-4 CAS | THIONIN (ACETATE) | Redox Indicators | Article No. 06280 [lobachemie.com]
- 8. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 12. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 581-64-6 [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. electroactmater.com [electroactmater.com]
A Comparative Analysis of the Solubility Profiles of Thionine Acetate and Thionine Chloride for Research and Drug Development Applications
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thionine, a cationic phenothiazine (B1677639) dye, is utilized in a range of biomedical applications, from histological staining to photodynamic therapy and as a redox mediator. The solubility of this compound salts is a critical determinant of their efficacy and applicability in these diverse fields. This technical guide provides a comprehensive comparison of the solubility of two common salt forms, this compound acetate (B1210297) and this compound chloride. This document collates quantitative solubility data, details standardized experimental protocols for solubility determination, and presents key biological and experimental workflows in which these compounds are employed.
Introduction
This compound (7-amino-3H-phenothiazin-3-iminium) is a metachromatic dye with a planar tricyclic structure that facilitates its intercalation into biological macromolecules and participation in redox reactions. It is commercially available in various salt forms, with the chloride and acetate salts being the most prevalent. The choice between these salts for a specific application is often dictated by their physicochemical properties, most notably their solubility in aqueous and organic media. This guide aims to provide researchers and drug development professionals with a detailed comparative analysis of the solubility of this compound acetate and this compound chloride, thereby enabling an informed selection for their specific research needs.
Quantitative Solubility Data
The solubility of this compound acetate and this compound chloride has been reported in various solvents. The following tables summarize the available quantitative data to facilitate a direct comparison. It is important to note that experimental conditions, such as temperature and pH, can significantly influence solubility.
Table 1: Solubility in Aqueous and Organic Solvents
| Solvent | This compound Acetate | This compound Chloride | Temperature (°C) |
| Water | 1 - 2.5 g/L[1] | 2.5 g/L[2] | 25 |
| DMSO | 20 - 41.67 g/L[1][3][4] | Soluble[2] | Not Specified |
| Ethanol (B145695) | Insoluble | Extremely limited solubility / Insoluble[2] | Not Specified |
| Methanol | No quantitative data available | No quantitative data available | Not Specified |
| Acetone | No quantitative data available | Limited solubility[2] | Not Specified |
| Acetic Acid:Water (1:1) | 1 g/L | No quantitative data available | 25 |
Note on Aqueous Solubility of this compound Acetate: There are conflicting reports regarding the aqueous solubility of this compound acetate. While some sources indicate a solubility similar to this compound chloride (~2.5 g/L), others report a lower value of 1 g/L[1]. Furthermore, some qualitative descriptions suggest that this compound acetate is "much more soluble in water...than the chloride," with a potential solubility greater than 30 mg/mL[5]. This discrepancy may arise from differences in the purity of the compounds used, the crystalline form, and the experimental conditions for solubility determination. Researchers should, therefore, exercise caution and ideally determine the solubility for their specific lot and application.
Experimental Protocols
Accurate determination of solubility is crucial for the successful design of experiments and formulation of drug products. The following section details a standardized protocol for determining the solubility of this compound salts, based on the OECD Guideline 105 (Flask Method), which is suitable for substances with solubilities above 10 mg/L.
OECD 105 Flask Method for Solubility Determination
This method involves the equilibration of a supersaturated solution of the test substance in a solvent at a constant temperature, followed by the quantification of the dissolved substance.
Materials:
-
This compound acetate or this compound chloride
-
Solvent of interest (e.g., deionized water, ethanol)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Filter membranes (e.g., 0.45 µm PTFE or equivalent)
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of the this compound salt to a known volume of the solvent in a sealable flask. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach a plateau in concentration (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the solid from the liquid phase, centrifuge the sample at a controlled temperature. Alternatively, filtration can be used, ensuring that the filter does not adsorb the solute.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Prepare a series of dilutions of this solution. Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (around 598-602 nm).
-
Calculation: Create a calibration curve using standard solutions of known this compound salt concentrations. Use the absorbance of the diluted saturated solution to determine its concentration from the calibration curve. Calculate the solubility in g/L or other desired units, taking into account the dilution factor.
Visualization of Experimental Workflows and Signaling Pathways
This compound and its salts are integral to various biological techniques and therapeutic strategies. The following diagrams, generated using the DOT language, illustrate key workflows and proposed mechanisms of action.
Nissl Staining Experimental Workflow
Nissl staining is a common histological method for visualizing the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons. This compound is a classic dye used for this purpose due to its ability to bind to the acidic components of the Nissl bodies.
Proposed Signaling Pathway for this compound-Mediated Photodynamic Therapy (PDT)
In photodynamic therapy, a photosensitizer like this compound is administered and then activated by light of a specific wavelength. This activation leads to the production of reactive oxygen species (ROS), which induce cell death in the target tissue, such as a tumor.
This compound as a Redox Mediator in a Biosensor System
This compound can act as a redox mediator, facilitating electron transfer between a biological recognition element (e.g., an enzyme) and an electrode surface in a biosensor.
Conclusion
The selection of an appropriate salt form of this compound is a critical consideration for its successful application in research and drug development. This compound chloride exhibits a consistent aqueous solubility of approximately 2.5 g/L. In contrast, the reported aqueous solubility of this compound acetate varies, with values ranging from 1 to 2.5 g/L, and some qualitative evidence suggesting potentially higher solubility. Both salts demonstrate poor solubility in ethanol and limited solubility in acetone, while being soluble in DMSO.
The provided experimental protocol for solubility determination offers a standardized approach for researchers to ascertain the solubility of their specific this compound salt under their experimental conditions. The visualized workflows for Nissl staining, photodynamic therapy, and redox mediation illustrate the practical applications and mechanistic underpinnings of this compound's utility. This in-depth guide serves as a valuable resource for scientists and developers, enabling a more informed and effective use of this compound acetate and this compound chloride in their work.
References
- 1. Thionin acetate salt - CAS-Number 78338-22-4 - Order from Chemodex [chemodex.com]
- 2. Buy this compound | 581-64-6 | >90% [smolecule.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Thionin acetate | TargetMol [targetmol.com]
- 5. Thionin certified, Dye content = 85 78338-22-4 [sigmaaldrich.com]
Basic principles of Thionine in biological staining
An In-depth Technical Guide to the Core Principles of Thionine in Biological Staining
Abstract
This compound is a cationic thiazine (B8601807) dye renowned for its metachromatic properties, making it an invaluable tool in biological staining. This guide delves into the fundamental principles of this compound, covering its chemical and physical characteristics, mechanism of action, and key applications in research. We provide a comprehensive overview of its use in neurological studies for Nissl substance staining and in immunology for the identification of mast cells. This document also includes structured quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Lauth's violet, is a basic dye of the thiazine group that is widely employed in histology and histopathology.[1] Its ability to bind to acidic tissue components, such as nucleic acids and acid mucopolysaccharides, makes it a potent nuclear and cytoplasmic stain.[2][3] A key feature of this compound is its metachromasia, the phenomenon where the dye stains certain cellular components a different color from the dye solution itself.[4] This property is particularly useful for identifying specific cell types, like mast cells, and tissue components rich in anionic molecules.[5] This guide will provide a detailed exploration of the theoretical and practical aspects of this compound staining.
Core Principles of this compound Staining
Chemical and Physical Properties
This compound is a heterocyclic compound with the chemical formula C₁₂H₁₀N₃SCl.[2] It is structurally related to other thiazine dyes like methylene (B1212753) blue and the azures.[1] The positive charge on the molecule is crucial for its interaction with negatively charged biological macromolecules. This compound is commercially available as a chloride or acetate (B1210297) salt.[1][6]
Mechanism of Action
The primary staining mechanism of this compound is based on electrostatic attraction. As a cationic (basic) dye, it binds to anionic (acidic) tissue components, also known as chromotropes. These include the phosphate (B84403) groups of nucleic acids (DNA and RNA) and the sulfate (B86663) groups of glycosaminoglycans found in cartilage and mast cell granules.[3][7]
Metachromasia: this compound exhibits strong metachromatic staining.[2] This occurs when the dye molecules stack up on high-density anionic sites. The close proximity of the dye molecules alters their light absorption properties, causing a shift to a shorter wavelength (hypsochromic shift). Consequently, while a dilute solution of this compound is blue (orthochromatic), it will stain metachromatic tissues purple to red.[4] The degree of metachromasia is influenced by factors such as the concentration of the dye, the pH of the staining solution, and the water content of the tissue.[4]
Quantitative Data for this compound Staining
Physicochemical and Spectral Data
| Property | Value | Reference(s) |
| CI Number | 52000 | [2] |
| Molecular Formula | C₁₂H₁₀N₃SCl | [2] |
| Molecular Weight | 263.7 g/mol | [2] |
| Absorption Maximum (λmax) | 596-602.5 nm | [2][8] |
| Solubility (Aqueous) | 0.25% | [2] |
| Solubility (Ethanol) | 0.25% | [2] |
Recommended Staining Parameters
| Application | Tissue/Cell Type | This compound Concentration | pH | Staining Time | Reference(s) |
| Nissl Staining | Neurons (CNS) | 0.1% - 1% | 3.65 - 4.5 | 30 sec - 60 min | [3][9][10][11] |
| Mast Cell Staining | Connective Tissue | 0.6% | Not specified | 30 min | [12] |
| Bone Histology | Undecalcified Bone | Not specified | Not specified | Not specified | [13] |
| Frozen Sections | Nervous Tissue | 0.1% | ~4.0 | 10 sec - a few min | [14] |
Key Applications and Experimental Protocols
Staining of the Nervous System (Nissl Staining)
This compound is a classic stain for demonstrating Nissl substance (the rough endoplasmic reticulum) in the cytoplasm of neurons.[15][16] The acidic nature of the ribosomal RNA in the Nissl bodies allows for strong binding of the cationic this compound dye.[3] This staining is crucial for studying neuronal morphology, density, and cytoarchitecture.[16]
Experimental Protocol: this compound Staining for Nissl Substance in Paraffin Sections [9][15]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 3 changes, 2 minutes each.
-
Absolute Ethanol (B145695): 2 changes, 2 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Distilled water: rinse until clear.
-
-
Staining:
-
Differentiation:
-
Dehydration and Mounting:
Expected Results:
Metachromatic Staining of Mast Cells
The granules of mast cells are rich in heparin and histamine, which are highly sulfated proteoglycans.[7] These provide the high-density anionic sites necessary for this compound to exhibit metachromasia.
Experimental Protocol: Metachromatic Staining of Mast Cells [5]
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Nissl staining to bring sections to 70% ethanol.
-
-
Staining:
-
Prepare a this compound solution (e.g., 50% ethanol saturated with this compound).
-
Stain sections for 10 minutes to 48 hours, depending on the specific protocol.
-
-
Dehydration and Mounting:
-
Rinse well with 95% ethanol.
-
Dehydrate quickly in absolute ethanol.
-
Clear in xylene and mount with a resinous medium.
-
Expected Results:
-
Mast cell granules: Red/purple (metachromatic).
-
Nuclei: Blue (orthochromatic).
Visualizations
Chemical Structure of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stainsfile.com [stainsfile.com]
- 3. Thionin stain [depts.washington.edu]
- 4. [Water-induced metachromasia of this compound and methylene blue in histologic preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
- 6. gspchem.com [gspchem.com]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. Absorption [Thionin] | AAT Bioquest [aatbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. stainsfile.com [stainsfile.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A thionin stain for visualizing bone cells, mineralizing fronts and cement lines in undecalcified bone sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 16. Nissl Staining with Thionin [protocols.io]
Thionine as a pH-Dependent Redox Indicator: A Technical Guide
Abstract: Thionine is a cationic, metachromatic thiazine (B8601807) dye that serves as a versatile and important redox indicator in various chemical and biological applications. Its utility is marked by a distinct color change from violet in its oxidized state to colorless in its reduced state (leuco-thionine). This transition is critically dependent on the pH of the solution, as the redox potential of the this compound/leuco-thionine couple varies with proton concentration. This technical guide provides an in-depth exploration of the core principles governing this compound's function, detailed experimental protocols for its preparation and use, and a summary of its applications for researchers, scientists, and drug development professionals.
Core Principles: The Chemistry of this compound
This compound, also known as Lauth's violet, is a heterocyclic compound with a phenothiazine (B1677639) core.[1] Its function as a redox indicator is based on a reversible oxidation-reduction reaction. In its oxidized form, the conjugated system of the molecule absorbs light in the yellow region of the spectrum, resulting in its characteristic violet-purple color.[2] Upon reduction, this conjugation is disrupted, and the molecule becomes colorless.[1][3]
The redox reaction is pH-dependent because it involves the participation of protons (H⁺). In an acidic solution, the protonated this compound molecule is reduced by accepting two electrons and two hydrogen atoms to form colorless leuco-thionine.[2][3]
The half-reaction can be represented as:
This compound (violet) + 2H⁺ + 2e⁻ ⇌ Leuco-thionine (colorless)
According to the Nernst equation, the electrode potential (E) of this half-reaction is dependent on the concentration of H⁺ ions, and therefore on the pH. As the pH increases (i.e., H⁺ concentration decreases), the redox potential of this compound decreases, making it more easily reduced. This pH dependency is a critical consideration for its use as an indicator in titrations and other electrochemical applications.
Quantitative Data
The performance of this compound as a redox indicator is defined by its standard electrode potential (E°) and the observable color changes under different conditions.
Table 1: Standard Electrode Potential of this compound at Varying pH
The standard electrode potential of this compound exhibits a near-Nernstian dependence on pH, decreasing as the pH increases. The experimentally observed slope is approximately 50-59 mV per pH unit.[4]
| pH | Standard Electrode Potential (E°) (Volts vs. SHE) |
| 4.0 | +0.21 |
| 5.0 | +0.16 |
| 6.0 | +0.11 |
| 7.0 | +0.06[1] |
| 8.0 | +0.01 |
| 9.0 | -0.04 |
| 10.0 | -0.09 |
| Note: Values other than at pH 7.0 are extrapolated based on the reported dE°/dpH slope of approximately -50 mV/pH.[4] |
Table 2: Color of this compound in Different States
The color of this compound is a direct indicator of its redox state.
| State | pH Range | Color |
| Oxidized | Acidic, Neutral, Alkaline | Violet / Purple[3][5] |
| Reduced (Leuco-thionine) | Acidic, Neutral, Alkaline | Colorless[1][3][5] |
Experimental Protocols
Accurate and reproducible results when using this compound require careful preparation of solutions and standardized procedures.
Protocol 1: Preparation of this compound Indicator Solutions
A. General Purpose 0.001 M Aqueous Solution [3]
-
Reagents: this compound (acetate or chloride salt), distilled or deionized water.
-
Procedure:
-
Weigh out 0.023 g of this compound.
-
Transfer the solid to a 100 mL volumetric flask or graduated cylinder.
-
Add approximately 80 mL of distilled water and stir or sonicate until the dye is completely dissolved. This compound can be difficult to dissolve, so gentle heating may be applied.[6][7]
-
Once dissolved, bring the final volume to 100 mL with distilled water.
-
Filter the solution to remove any undissolved particles.[7]
-
-
Storage: Store in a tightly stoppered bottle. The aqueous solution has a poor shelf life and should be used within one week for best results.[3]
B. 0.5% (w/v) Ethanolic Solution [5]
-
Reagents: this compound (acetate or chloride salt), 95% Ethanol (B145695).
-
Procedure:
-
Weigh out 0.5 g of this compound.
-
Transfer the solid into a 100 mL volumetric flask.
-
Add 95% ethanol to the 100 mL mark.
-
Stir vigorously until all the solid is dissolved.
-
-
Storage: Store in a tightly sealed container, protected from light. Ethanolic solutions generally have a longer shelf life than aqueous solutions.
Protocol 2: Demonstration of Photochemical Reduction of this compound
This protocol demonstrates the reversible, light-catalyzed reduction of this compound by ferrous ions, a classic example of its redox indicator properties.[2][3]
-
Reagents:
-
Freshly prepared 0.001 M this compound solution (see Protocol 1A).
-
1 M Sulfuric acid (H₂SO₄).
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O).
-
Distilled or deionized water.
-
A high-intensity light source (e.g., overhead projector or strong lamp).
-
-
Procedure:
-
In a 1-L beaker, combine 10 mL of 0.001 M this compound solution and 100 mL of 1 M sulfuric acid.
-
Add sufficient distilled water to bring the total volume to approximately 600 mL. Mix thoroughly. The solution should be bright purple.
-
Add 2.0 g of iron(II) sulfate to the beaker and stir until it dissolves completely.
-
In a dimly lit room, place the beaker on the stage of an overhead projector or in the beam of a strong lamp.
-
Turn on the light source. The purple solution will turn colorless within seconds as the light catalyzes the reduction of this compound by Fe²⁺ ions.[3]
-
Turn off the light source. The purple color will spontaneously return as the colorless leuco-thionine is re-oxidized by Fe³⁺ ions.[2]
-
-
Safety Precautions: Sulfuric acid is corrosive. Iron(II) sulfate is slightly toxic. Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.
Visualizations
This compound State Diagram
Caption: Logical relationships between pH, redox potential, and the state of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for using this compound as a redox indicator.
Applications in Research and Drug Development
This compound's distinct properties make it valuable in several scientific fields.
-
Histology and Cell Biology: As a strongly staining metachromatic dye, this compound is widely used for biological staining.[1] It is particularly effective for Nissl staining, where it visualizes the Nissl substance (rough endoplasmic reticulum) in neurons, which is crucial for neuropathological studies.[6] The staining quality is highly pH-dependent, necessitating the use of buffered solutions for reproducible results.[6]
-
DNA Quantification: this compound can be used as a substitute for the Schiff reagent in the quantitative Feulgen staining of DNA.[1]
-
Bioelectrochemistry: this compound is an efficient electron transfer mediator in microbial fuel cells (MFCs).[1] It facilitates the transfer of electrons from microbes to the anode, enhancing the power output of the fuel cell. Its derivatives are also used to create modified electrodes for electrochemical biosensors.[8][9]
-
Drug Development and Synthesis: While not a drug itself, this compound's chemical backbone (phenothiazine) is a core structure in many pharmaceutical drugs. Understanding the redox chemistry of related compounds like this compound is relevant. Furthermore, redox-active molecules are increasingly explored for targeted drug delivery and activation. The principles of redox-based bioconjugation are an active area of research for creating antibody-drug conjugates and identifying specific protein sites.[10] The study of this compound's interactions can provide insights into the behavior of more complex redox-active therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exploring The “Two-Faced” Thionin Reaction | Chemical Education Xchange [chemedx.org]
- 3. flinnsci.com [flinnsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 6. benchchem.com [benchchem.com]
- 7. kumc.edu [kumc.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Redox-based reagents for chemoselective methis compound bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thionine-Nissl Staining
Introduction
Thionine-Nissl staining is a fundamental histological technique used in neuroscience to visualize the cytoarchitecture of the central nervous system.[1][2] This method employs the basic aniline (B41778) dye, this compound, which selectively binds to basophilic structures within cells, most notably the Nissl bodies (also known as Nissl substance) in neurons.[3][2][4][5] Nissl bodies are granular structures in the cytoplasm of neurons that are rich in ribosomal RNA (rRNA) associated with the rough endoplasmic reticulum.[4][5] The staining of these structures allows for the clear visualization of the neuronal cell body, its general morphology, and the distribution and density of neurons within a tissue sample.[1][3] The specificity of this compound binding is highly dependent on the pH of the staining solution, with acidic conditions favoring the staining of the highly acidic rRNA in Nissl bodies.[4][5]
These application notes provide a comprehensive, step-by-step protocol for performing this compound-Nissl staining on paraffin-embedded tissue sections. The protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for assessing neuronal morphology and distribution.
Principle of the Method
This compound is a cationic or basic dye that forms electrostatic bonds with anionic or acidic tissue components. The primary target for this compound in Nissl staining is the phosphate (B84403) backbone of ribosomal RNA (rRNA) within Nissl bodies. At an acidic pH, typically between 3.65 and 4.0, the phosphate groups of rRNA are negatively charged and readily bind the positively charged this compound molecules, resulting in a distinct blue or purple coloration of the neuronal cytoplasm and nucleolus.[4][5][6] A subsequent differentiation step using alcohols, sometimes with a trace amount of acetic acid, is crucial for removing excess stain and increasing the contrast between the stained neurons and the surrounding neuropil.[1][5]
Experimental Workflow
Caption: Workflow for this compound-Nissl Staining of Paraffin Sections.
Materials and Reagents
-
Fixative: 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)[5][7]
-
Glacial Acetic Acid
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (B145695): 100%, 95%, and 70%
-
Xylene or a xylene substitute
-
Distilled or deionized water (dH₂O)
-
Mounting medium: Resinous, compatible with xylene
-
Microscope slides and coverslips
Solution Preparation
1. Stock 1.3% this compound Solution:
-
This compound: 13 g[4]
-
Distilled H₂O: 1000 ml[4]
-
Preparation: Gently heat and stir the solution for 1 hour to dissolve the this compound powder. After the dye has dissolved, filter the solution and store it in a tightly stoppered bottle.[3][4]
2. 1 M Acetic Acid:
3. 1 M Sodium Hydroxide:
4. Working this compound Staining Solution (pH ~4.0):
-
1 M Acetic Acid: 80.0 ml[4]
-
1 M Sodium Hydroxide: 14.4 ml[4]
-
Stock 1.3% this compound Solution: 305.6 ml[4]
-
Preparation: Mix the acetic acid and sodium hydroxide first to create the buffer. Adjust the pH if necessary before adding the this compound stock solution.[3][4] This solution should be filtered before use and can be replenished as its staining intensity decreases.[4]
Step-by-Step Staining Protocol
This protocol is optimized for paraffin-embedded sections.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 10 minutes each.[5] b. Immerse in 100% Ethanol: 2 changes, 5 minutes each.[5] c. Immerse in 95% Ethanol: 3 minutes.[5] d. Immerse in 70% Ethanol: 3 minutes.[5] e. Rinse thoroughly in distilled H₂O until the water runs clear.[5] Note: It is critical to avoid phosphate buffers (like PBS) before staining, as they can cause the this compound to precipitate.[4][5]
2. Staining: a. Immerse slides in the working this compound staining solution for 3-10 minutes.[5] The optimal time can vary depending on the fixative, section thickness, and age of the staining solution.[4][5] It is recommended to test a single slide to determine the ideal staining duration.[4]
3. Rinsing: a. Briefly rinse the slides in distilled H₂O to remove excess staining solution.
4. Differentiation: a. Dip slides in 70% Ethanol with a few drops of acetic acid for 15-30 seconds.[1] b. Transfer to 95% Ethanol for 30 seconds to several minutes.[1] This step is critical for removing background staining and enhancing the contrast of Nissl bodies.[1][5] The duration should be monitored visually or under a microscope until the desired level of differentiation (distinct blue/purple neurons against a clear background) is achieved.[1][8]
5. Dehydration: a. Immerse in 100% Ethanol: 2 changes, 2-4 minutes each. Ensure the ethanol in the second bath is fresh to completely remove all water.[9] b. Incomplete dehydration will result in a cloudy appearance after clearing.[9]
6. Clearing: a. Immerse in Xylene (or a suitable substitute): 2-3 changes, 3-5 minutes each.[1][9] The tissue should appear transparent.
7. Coverslipping: a. Apply a drop of resinous mounting medium to the tissue section and carefully lower a coverslip, avoiding air bubbles. b. Allow the slides to dry completely before microscopic examination.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters of the this compound-Nissl staining protocol.
| Parameter | Reagent/Step | Concentration/Time | Recommended Range/Value |
| Fixation | Paraformaldehyde (PFA) | 4% | Standard for good morphological preservation.[5][7] |
| Neutral Buffered Formalin (NBF) | 10% | An effective alternative to PFA.[5][7] | |
| Staining Solution | This compound Stock Solution | 1.3% (w/v) | Used to prepare the working solution.[4] |
| Working Solution pH | ~4.0 | Optimal for routine Nissl staining.[4][5] | |
| Staining Time | 3-10 minutes | Varies with tissue type and fixative.[1][5] | |
| Differentiation | 70% Ethanol with Acetic Acid | A few drops of acetic acid | 15-30 seconds.[1] |
| 95% Ethanol | - | 30 seconds to several minutes, monitor microscopically.[1] | |
| Dehydration & Clearing | 100% Ethanol | 2 changes, 2-4 minutes each | Essential for complete water removal.[9] |
| Xylene | 2-3 changes, 3-5 minutes each | Renders the tissue transparent for mounting.[1] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Faint or Weak Staining | - Staining time is too short.- Staining solution is old or depleted.- Over-differentiation.[10] | - Increase the staining duration.- Prepare a fresh working staining solution or replenish the existing one.[4][10]- Reduce the time in the differentiation solution and monitor closely.[10] |
| High Background Staining | - Inadequate differentiation.- pH of the staining solution is too high.- Contaminated alcohols or clearing agents.[5] | - Increase the duration of the 95% ethanol differentiation step.- Adjust the pH of the staining solution to the lower end of the optimal range (e.g., pH 3.65).[5][6]- Use fresh, clean solutions for all dehydration and clearing steps.[5] |
| Precipitate on Sections | - Use of phosphate buffers (PBS) prior to staining.[4][5] | - Always rinse slides thoroughly with distilled water before immersing them in the this compound solution.[4][5] |
| Inconsistent Staining | - Variability in protocol steps (timing, solution freshness).- Differences in fixation or section thickness.[5] | - Strictly adhere to a standardized protocol for all steps.- Ensure consistent fixation times and section thickness across all samples.[5] |
| Overstaining | - Staining time is too long.- Insufficient differentiation. | - Reduce staining time.- If sections are already overstained, they can be destained by returning them to 95% ethanol with a few drops of acetic acid until the color is removed, then rinse well and restain for a shorter time.[4] |
References
- 1. Nissl Staining with Thionin [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thionin stain [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 8. stainsfile.com [stainsfile.com]
- 9. larrywswanson.com [larrywswanson.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Thionine Staining for Paraffin-Embedded Brain Tissue
Introduction
Thionine is a basic, metachromatic thiazine (B8601807) dye widely used in histology for staining Nissl substance in the cytoplasm of neurons.[1][2] Nissl substance, composed mainly of rough endoplasmic reticulum and ribosomal RNA, is abundant in neuronal cell bodies.[3][4][5] this compound staining allows for the clear visualization of neuronal cytoarchitecture, cell distribution, and morphology within the brain and central nervous system.[4][6] The dye binds to acidic components, particularly nucleic acids, imparting a deep blue or purple color to the Nissl bodies and nuclear chromatin.[3][6] The specificity and intensity of the stain are highly dependent on the pH of the staining solution.[3] This protocol provides a detailed method for performing this compound staining on paraffin-embedded brain tissue sections.
Principle of Method
The positively charged this compound dye molecules electrostatically bind to the negatively charged phosphate (B84403) groups of nucleic acids within the Nissl substance and the cell nucleus.[4][5] A differentiation step, typically using acidified alcohol, is employed to remove excess stain from the surrounding neuropil, thereby increasing the contrast and allowing for the precise visualization of neuronal cell bodies.[4][7] The final dehydration steps not only prepare the tissue for coverslipping but also shift the initial purple coloration to a more stable blue.[3][7]
Experimental Protocols
I. Preparation of Solutions
This protocol is based on the Modified Wisconsin Thionin Staining method.[7] High-purity reagents are recommended for optimal results.
-
1.3% Stock Thionin Solution:
-
1 M Acetic Acid (HAc):
-
1 M Sodium Hydroxide (B78521) (NaOH):
-
1% Thionin Working Solution (pH ~4.0):
-
1 M Acetic Acid: 80.0 ml[3]
-
1 M Sodium Hydroxide: 14.4 ml[3]
-
1.3% Stock Thionin Solution: 305.6 ml[3]
-
Preparation: First, mix the acetic acid and sodium hydroxide solutions to create the buffer. Adjust the pH if necessary. Then, add the stock thionin solution. This solution is suitable for routine Nissl staining.[3][7] It is advisable to filter the working solution before each use.
-
-
Differentiating Solution:
-
70% Ethanol (B145695) or 95% Ethanol
-
Optional: Add a few drops of glacial acetic acid to 95% ethanol for more rapid differentiation, particularly if sections are overstained.[3][4]
-
II. Staining Procedure for Paraffin-Embedded Sections
This procedure is designed for 6µm thick paraffin-embedded brain tissue sections fixed with 4% paraformaldehyde or 10% neutral buffered formalin.[1][7]
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled H₂O: 2 changes, 3-5 minutes each. Note: It is critical to thoroughly rinse sections with distilled water before staining. Phosphate buffers (e.g., PBS) can cause the this compound dye to precipitate.[3][8]
-
-
Staining:
-
Immerse slides in the 1% Thionin Working Solution. Staining time can vary significantly (e.g., 2 to 20 minutes) depending on the fixative used, tissue age, and desired intensity.[3][4]
-
Recommendation: Always test a single slide first to determine the optimal staining time for your specific samples before proceeding with the entire batch.[3][7]
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess staining solution.[7]
-
-
Differentiation:
-
Dip slides in 70% Ethanol for 15-30 seconds.[4]
-
Transfer to 95% Ethanol. This step is critical for differentiation and should be monitored closely, potentially under a microscope, until Nissl bodies are sharply defined against a paler background.[4] This can take from 30 seconds to several minutes.[4]
-
-
Dehydration:
-
Clearing:
-
Xylene (or a xylene substitute): 2 changes, 5 minutes each.[7]
-
-
Coverslipping:
-
Mount coverslips onto the slides using a permanent mounting medium.
-
Data Presentation
Table 1: Summary of Quantitative Parameters for this compound Staining
| Parameter | Recommended Value/Range | Notes |
| Fixative | 4% Paraformaldehyde or 10% NBF | Fixation quality is crucial for preserving Nissl body integrity.[1][7] |
| Section Thickness | 6 µm | Typical for paraffin-embedded tissue.[1][7] |
| Stock Thionin Conc. | 1.3% | Dissolve 13g of thionin powder in 1000 ml of distilled water.[3][7] |
| Working Stain Conc. | 0.2% - 1.0% | 1% is used for routine Nissl staining; 0.2% may be better for delicate applications.[3][7] |
| Working Stain pH | ~4.0 | A slightly acidic pH is critical for the specific binding to Nissl substance.[3][7] |
| Staining Time | 2 - 30 minutes | Highly variable; must be optimized for each experiment.[3][4] |
| Differentiation Time | 15 seconds - several minutes | Monitor visually to avoid over-differentiating and losing the stain.[4] |
Troubleshooting
-
Weak or Faint Staining:
-
Overstaining or High Background:
-
Cause: Staining time is too long; differentiation is insufficient.
-
Solution: Reduce staining time. For already overstained slides, dip them for a few seconds in 95% ethanol containing a few drops of glacial acetic acid until the excess color is removed. Rinse thoroughly in alcohol to remove the acid before proceeding with dehydration.[3][7]
-
-
Stain Precipitate on Sections:
-
Poorly Defined Nissl Bodies:
-
Cause: Suboptimal fixation; incorrect pH of the staining solution; over-differentiation.
-
Solution: Ensure the tissue is adequately fixed.[7] Verify the pH of the staining solution.[7] Carefully monitor the differentiation step under a microscope to prevent the complete removal of stain from the Nissl substance.[7]
-
Visualized Workflow
Figure 1. Workflow diagram of the this compound staining protocol for paraffin-embedded tissue.
References
- 1. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 2. stainsfile.com [stainsfile.com]
- 3. Thionin stain [depts.washington.edu]
- 4. Nissl Staining with Thionin [protocols.io]
- 5. This compound staining solution (for NISSL staining) [morphisto.de]
- 6. fdneurotech.com [fdneurotech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Thionine Staining for Frozen Tissue Sections
Introduction
Thionine is a cationic, metachromatic thiazine (B8601807) dye widely employed in histology for staining acidic tissue components.[1][2] It is particularly valuable for the visualization of basophilic structures such as the nucleus and Nissl substance (the rough endoplasmic reticulum) in neurons.[3][4] The staining intensity and specificity of this compound are highly dependent on the pH of the solution, making buffered solutions essential for reproducible and high-quality results.[5][6] These application notes provide a detailed protocol for the use of this compound in staining frozen tissue sections, a common technique in neuroscience and other fields requiring rapid tissue analysis.
Principle of Staining
This compound is a basic dye that carries a positive charge and therefore binds to anionic (acidic) components within cells. The primary targets for this compound staining are the phosphate (B84403) groups of nucleic acids (DNA and RNA), which are abundant in the nucleus and ribosomes.[5] In neurons, the rough endoplasmic reticulum is organized into structures known as Nissl bodies, which are rich in ribosomal RNA and thus stain intensely with this compound.[3][7] The electrostatic interaction between the positively charged this compound molecules and the negatively charged nucleic acids results in a characteristic blue to purple staining of these structures.[3] The pH of the staining solution influences the charge of tissue proteins and can therefore affect the specificity of the stain.[5]
Applications
This compound staining is a versatile technique with several applications in research and diagnostics:
-
Neuroscience: The most common application of this compound staining is for the visualization of Nissl substance in neurons.[1] This allows for the detailed study of neuronal morphology, cytoarchitecture, and the identification of neuronal loss or injury, as damaged neurons undergo chromatolysis (the dissolution of Nissl bodies).[7]
-
General Histology: this compound can be used as a general nuclear stain, providing excellent contrast for the visualization of cell nuclei in various tissues.[1]
-
Pathology: In diagnostic pathology, this compound staining can aid in the identification of cellular changes associated with various diseases.
Data Presentation
Table 1: Stock Solution Preparation
| Solution | Component | Amount | Instructions |
| 1.0% this compound Stock Solution | This compound (C.I. 52000) | 1 g | Dissolve in 100 mL of distilled water. Gentle heating and stirring may be required. Filter before storage.[8] |
| 0.5% this compound Stock Solution | This compound | 0.5 g | Dissolve in 100 mL of distilled water.[9] |
| 1.0 M Sodium Acetate (B1210297) | Sodium Acetate (anhydrous) | 16.4 g | Dissolve in 200 mL of distilled water.[9] |
| 1.0 M Acetic Acid | Glacial Acetic Acid | 12.2 mL | Add to 200 mL of distilled water.[9] |
Table 2: Working Staining Solution (pH 4.3)
| Component | Amount |
| Distilled Water | 180 mL |
| 1.0 M Sodium Acetate Solution | 9 mL |
| 1.0 M Acetic Acid Solution | 21 mL |
| 0.5% this compound Stock Solution | 18 mL |
Note: The pH of the buffer solution should be adjusted to 4.3 before the addition of the this compound solution.[9]
Experimental Protocols
I. Preparation of Solutions
-
This compound Stock Solution (0.5%): Dissolve 0.5 g of this compound powder in 100 mL of distilled water. Use of a magnetic stirrer can aid in dissolution. It is recommended to filter the solution after the dye has completely dissolved.[9]
-
Acetate Buffer Stock Solutions (1.0 M):
-
This compound Staining Solution (Working Solution):
-
In a clean glass container, combine 180 mL of distilled water, 9 mL of 1.0 M Sodium Acetate Solution, and 21 mL of 1.0 M Acetic Acid Solution.[9]
-
Mix well and verify the pH is approximately 4.3 using a calibrated pH meter. Adjust if necessary.
-
Add 18 mL of the 0.5% this compound Stock Solution to the buffer and mix thoroughly.[9]
-
II. Staining Protocol for Fresh-Frozen Sections
This protocol is designed for staining sections cut from fresh-frozen tissue blocks.
-
Hydration: Immerse slides in distilled water for 3-5 minutes.[9]
-
Staining: Place slides in the this compound Staining Solution for 10-20 minutes.[9] The optimal staining time may vary depending on tissue type and thickness, and may require optimization.
-
Rinsing: Rinse the slides in two changes of distilled water for 3-5 minutes each to remove excess stain.[9]
-
Dehydration:
-
Immerse in 70% ethanol (B145695) for 3-5 minutes.[9]
-
Immerse in 95% ethanol for 3 minutes.[9]
-
Immerse in absolute ethanol for 3 minutes.[9]
-
-
Clearing:
-
Immerse in two changes of xylene for 3-5 minutes each.[9]
-
-
Coverslipping: Mount coverslips using a resinous mounting medium.
Mandatory Visualization
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | Staining time is too short. | Increase the incubation time in the this compound solution. |
| Staining solution is old or depleted. | Prepare fresh staining solution. | |
| Overstaining | Staining time is too long. | Reduce the incubation time. For already overstained slides, differentiate briefly in 70% ethanol with a few drops of acetic acid.[7] |
| Precipitate on Sections | Unfiltered staining solution. | Filter the this compound solution before use.[5] |
| Use of phosphate buffers (e.g., PBS) before staining. | Avoid phosphate buffers as they can cause this compound to precipitate. Rinse slides in distilled water before staining.[5] | |
| Uneven Staining | Inadequate removal of embedding medium. | Ensure the Optimal Cutting Temperature (OCT) compound is completely dissolved during the initial hydration step.[10] |
| Tissue sections dried out during the procedure. | Keep the slides moist throughout the staining process. |
References
- 1. stainsfile.com [stainsfile.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound staining solution (for NISSL staining) [morphisto.de]
- 4. benchchem.com [benchchem.com]
- 5. Thionin stain [depts.washington.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Nissl Staining with Thionin [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. kumc.edu [kumc.edu]
- 10. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
Application Notes: Preparation and Use of Thionine Staining Solution
Introduction
Thionine is a cationic, metachromatic thiazine (B8601807) dye widely employed in histology for staining acidic tissue components.[1][2] It is particularly valuable for the visualization of Nissl substance (the rough endoplasmic reticulum) in the cytoplasm of neurons, making it a cornerstone technique in neuroanatomical and neuropathological studies.[3][4] The dye selectively binds to basophilic structures like chromatin and ribosomes, rendering them a deep blue or purple color.[5] The intensity and specificity of this compound staining are highly dependent on factors such as pH, dye concentration, and tissue preparation.[5] Therefore, proper preparation of the staining solution is critical for achieving reproducible and high-quality results.
These application notes provide detailed protocols for the preparation of this compound staining solutions from powder for use by researchers, scientists, and drug development professionals. Protocols for staining paraffin-embedded and frozen sections are also included.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of various this compound staining solutions.
Table 1: Stock Solution Formulations
| Parameter | Modified Wisconsin Protocol[5] | Frozen Tissue Protocol[6] |
| This compound Concentration | 1.3% (w/v) | 0.5% (w/v) |
| Solvent | Distilled H₂O | Distilled H₂O |
| Preparation | 13 g this compound in 1000 mL dH₂O | 0.5 g this compound in 100 mL dH₂O |
| Heat/Stirring | Gently heat and stir for 1 hour | Stir until dissolved |
Table 2: Working Solution Formulations
| Parameter | Routine Nissl Stain (Modified Wisconsin)[5] | Weak Nissl Stain (Modified Wisconsin)[5] | Frozen Tissue Staining[6] |
| Target pH | 4.0 | 4.0 | 4.3 |
| Final this compound Conc. | 1% | 0.2% | ~0.045% |
| Buffer System | Acetic Acid & Sodium Hydroxide (B78521) | Acetic Acid & Sodium Hydroxide | Acetic Acid & Sodium Acetate (B1210297) |
| Staining Time | 30 seconds - 20 minutes | 30 seconds - 30 minutes | 10 - 20 minutes |
| Primary Application | Routine Nissl Staining | Autoradiography Slides | Fresh-Frozen & Fixed Tissues |
Experimental Protocols
I. Preparation of Stock Solutions
A. 1.3% Stock this compound Solution (Modified Wisconsin Protocol) [5]
-
Weigh 13 g of high-purity this compound powder.
-
Add the powder to 1000 mL of distilled water in a glass beaker.
-
Gently heat the solution on a stir plate while stirring for 1 hour to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Filter the solution through standard laboratory filter paper.
-
Store the stock solution in a tightly stoppered, dark bottle at room temperature.
B. Buffer Stock Solutions [5][6]
-
1.0 M Acetic Acid: Add 58.5 mL of glacial acetic acid to 941.5 mL of distilled water.
-
1.0 M Sodium Hydroxide: Dissolve 40 g of sodium hydroxide pellets in distilled water and bring the final volume to 1000 mL.
-
1.0 M Sodium Acetate: Dissolve 82.03 g of anhydrous sodium acetate in distilled water and bring the final volume to 1000 mL.
II. Preparation of Working Staining Solutions
A. Full Strength (1%) this compound Working Solution (pH 4.0) [5]
-
In a suitable container, combine 80.0 mL of 1 M Acetic Acid and 14.4 mL of 1 M Sodium Hydroxide.
-
Add 305.6 mL of the 1.3% stock this compound solution.
-
Mix thoroughly and verify that the pH is approximately 4.0.
-
Filter the solution before use. This solution is recommended for routine Nissl stains.
B. Weak (0.2%) this compound Working Solution (pH 4.0) [5]
-
Combine 80.0 mL of 1 M Acetic Acid and 14.4 mL of 1 M Sodium Hydroxide.
-
Add 76.4 mL of the 1.3% stock this compound solution.
-
Add distilled water to bring the final volume to 400 mL.
-
Mix well and filter before use. This weaker solution is suitable for applications prone to over-staining, such as autoradiography.
C. This compound Working Solution for Frozen Sections (pH 4.3) [6]
-
Prepare the buffer solution by mixing 9 mL of 1.0 M Sodium Acetate solution, 21 mL of 1.0 M Acetic Acid solution, and 180 mL of distilled H₂O.
-
Adjust the pH to 4.3.
-
Add 18 mL of 0.5% this compound stock solution to the buffer.
-
Mix thoroughly and filter before use.
Staining Procedures
A. Staining Protocol for Paraffin-Embedded Sections (Nissl Staining)[7][8]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol (B145695): 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water: 2 minutes.
-
-
Staining:
-
Differentiation (if necessary):
-
Rinse briefly in distilled water.
-
Dip slides in 70% ethanol, with a few drops of acetic acid, for 15-30 seconds to differentiate and enhance contrast.[3]
-
Rinse in 70% ethanol for 15-30 seconds.
-
Proceed to 95% ethanol for 30 seconds to several minutes, monitoring the differentiation microscopically.[3][7]
-
-
Dehydration and Clearing:
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
-
Coverslipping:
-
Mount coverslips with a resinous mounting medium.
-
B. Staining Protocol for Fresh-Frozen Sections[6][9]
-
Hydration:
-
Immerse slides in distilled water for 3-5 minutes.
-
-
Staining:
-
Immerse slides in the this compound working solution for frozen sections for approximately 10 minutes.
-
-
Rinsing:
-
Rinse in distilled water: 2 changes, 30 seconds each.
-
-
Dehydration and Clearing:
-
Immerse in 50% Ethanol: 30 seconds.
-
Immerse in 95% Ethanol: 30 seconds.
-
Immerse in 100% Ethanol: 30 seconds.
-
Immerse in Xylene: 2 changes, 30 seconds and 3 minutes respectively.
-
-
Coverslipping:
-
Mount coverslips with a resinous mounting medium.
-
Important Considerations
-
Purity of this compound: The use of high-purity this compound (e.g., Sigma T3387) is recommended for optimal results.[5]
-
pH Control: The pH of the staining solution is crucial for the specificity of the stain. Acetate buffers are commonly used as phosphate (B84403) buffers can cause this compound to precipitate.[5][8]
-
Filtration: Always filter the working solution before use to remove any precipitates that may have formed.[5]
-
Optimization: Staining times and differentiation steps may need to be optimized depending on the fixative used, tissue type, and section thickness.[5] It is advisable to test the protocol on a single slide first.[5]
-
Safety: Always consult the Safety Data Sheet (SDS) for this compound and other chemicals before handling.
Diagrams
Caption: Workflow for this compound solution preparation and tissue staining.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 581-64-6 | >90% [smolecule.com]
- 3. Nissl Staining with Thionin [protocols.io]
- 4. This compound staining solution (for NISSL staining) [morphisto.de]
- 5. Thionin stain [depts.washington.edu]
- 6. kumc.edu [kumc.edu]
- 7. stainsfile.com [stainsfile.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Thionine as an Electron Mediator in Glucose Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of thionine as an electron mediator in the fabrication of amperometric glucose biosensors. This document is intended to guide researchers in developing sensitive, selective, and stable biosensors for glucose monitoring.
Introduction
Amperometric glucose biosensors are crucial tools in clinical diagnostics, diabetes management, and various industrial processes. These devices typically rely on the enzymatic oxidation of glucose by glucose oxidase (GOx). The efficiency of these biosensors is often enhanced by the use of electron mediators, which facilitate the transfer of electrons from the reduced enzyme to the electrode surface. This compound, a phenothiazine (B1677639) dye, has emerged as an effective electron mediator due to its excellent electrochemical properties, stability, and ability to be easily immobilized on electrode surfaces.[1][2] This document outlines the principles, performance characteristics, and detailed protocols for constructing glucose biosensors using this compound and its derivatives.
Principle of Operation
In a this compound-mediated glucose biosensor, the following reactions occur:
-
Enzymatic Oxidation of Glucose: Glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, reducing its flavin adenine (B156593) dinucleotide (FAD) cofactor to FADH₂.
-
β-D-Glucose + GOx(FAD) → D-glucono-δ-lactone + GOx(FADH₂)
-
-
Mediated Electron Transfer: The reduced enzyme, GOx(FADH₂), is then re-oxidized by the this compound mediator (Th⁺), which accepts the electrons and becomes reduced (Th).
-
GOx(FADH₂) + 2Th⁺ → GOx(FAD) + 2Th + 2H⁺
-
-
Electrochemical Regeneration of the Mediator: The reduced this compound (Th) is subsequently re-oxidized at the electrode surface by applying a specific potential. The resulting current is directly proportional to the glucose concentration in the sample.
-
2Th → 2Th⁺ + 2e⁻
-
This mediated electron transfer allows for a lower operating potential, which minimizes interference from other electroactive species present in biological samples, thereby enhancing the selectivity of the biosensor.[3]
Performance Characteristics of this compound-Based Glucose Biosensors
The performance of glucose biosensors utilizing this compound as an electron mediator can vary depending on the fabrication method, electrode material, and immobilization matrix. The following table summarizes key performance metrics from various studies.
| Biosensor Configuration | Sensitivity | Linear Range | Detection Limit | Response Time | Reference |
| Polythis compound/MWCNTs/GCE | 2.80 µA mM⁻¹ cm⁻² | 0.04 mM to 2.5 mM | 5 µM | < 15 s | [4][5][6] |
| This compound-bridged MWCNT/AuNP | 18.5 µA mM⁻¹ | 1 µM to 3.25 mM | 0.7 µM | Not Specified | [7] |
| Sulfonate-capped AuNPs/Thionine | 3.8 µA mM⁻¹ cm⁻² | Not Specified | 35 µM | < 20 s | [3] |
GCE: Glassy Carbon Electrode; MWCNTs: Multi-Walled Carbon Nanotubes; AuNP: Gold Nanoparticle
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of a glucose biosensor based on a polythis compound-modified glassy carbon electrode.
Materials and Reagents
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Multi-Walled Carbon Nanotubes (MWCNTs)
-
Chitosan (B1678972) (CTS)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Bovine Serum Albumin (BSA)
-
Polytetrafluoroethylene (PTFE) emulsion
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.0
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Deionized (DI) water
-
Alumina (B75360) slurry (0.05 µm)
Instrumentation
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: GCE, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)
-
Ultrasonicator
-
pH meter
-
Magnetic stirrer
Protocol for Biosensor Fabrication
Step 1: Glassy Carbon Electrode (GCE) Pre-treatment
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate the electrode in a 1:1 solution of ethanol and DI water for 5 minutes.
-
Rinse again with DI water and allow it to dry at room temperature.
Step 2: Electropolymerization of this compound (PTH/GCE)
-
Prepare a solution of this compound in 0.1 M PBS (pH 7.0).
-
Immerse the pre-treated GCE in the this compound solution.
-
Perform cyclic voltammetry (CV) for 50 cycles in a potential range of +0.1 V to -0.55 V at a scan rate of 50 mV/s.[4] A stable golden polythis compound (PTH) film will form on the GCE surface.
-
Rinse the PTH/GCE with DI water.
Step 3: Deposition of MWCNTs-Chitosan Composite (MWCNTs/PTH/GCE)
-
Disperse 2 mg of MWCNTs in 1 mL of 0.5% chitosan (dissolved in acetic acid solution) by ultrasonication for 30 minutes to obtain a homogeneous suspension.
-
Drop-cast a specific volume (e.g., 5 µL) of the MWCNTs-chitosan suspension onto the surface of the PTH/GCE.
-
Allow the electrode to dry at room temperature.
Step 4: Immobilization of Glucose Oxidase (GOx/MWCNTs/PTH/GCE)
-
Prepare a 10 mg/mL GOx solution by dissolving 1 mg of GOx and 7.5 mg of BSA in 100 µL of 0.1 M PBS.[4]
-
Apply a small volume (e.g., 5 µL) of the GOx solution onto the MWCNTs/PTH/GCE surface.
-
Let it dry at 4°C for at least 2 hours to ensure proper immobilization.
Step 5: Application of an Outer Protective Layer (CTS+PTFE/GOx/MWCNTs/PTH/GCE)
-
Prepare a casting solution by mixing chitosan solution with a small percentage of PTFE emulsion (e.g., 2%).[4][5]
-
Apply a thin layer of this mixture onto the enzyme-modified electrode surface.
-
Allow the final biosensor to dry completely before use. Store at 4°C when not in use.
Electrochemical Characterization and Glucose Measurement
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS in a solution containing 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ and 0.1 M KCl to monitor the step-wise modification of the electrode. The charge transfer resistance (Rct) should increase after each modification step, indicating successful layer deposition.
-
Cyclic Voltammetry (CV): Record the CV of the modified electrode in 0.1 M PBS (pH 7.0) in the absence and presence of glucose. The reduction peak current of this compound is expected to decrease with increasing glucose concentration.[4]
-
Amperometric Measurement of Glucose:
-
Set the working potential to -0.42 V in a stirred 0.1 M PBS (pH 7.0) solution.[4][5][6]
-
Allow the background current to stabilize.
-
Inject successive aliquots of glucose solution into the electrochemical cell and record the steady-state current response.
-
Plot the calibration curve of current response versus glucose concentration.
-
Visualizations
Signaling Pathway
Caption: Electron transfer mechanism in a this compound-mediated glucose biosensor.
Experimental Workflow
Caption: Step-wise fabrication and testing of the glucose biosensor.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low current response | - Inactive enzyme- Poor immobilization- Incomplete electropolymerization- Incorrect working potential | - Use fresh enzyme solution- Optimize immobilization conditions (e.g., drying time, temperature)- Ensure complete coverage during electropolymerization- Verify and optimize the working potential |
| High background noise | - Contaminated buffer or reagents- Electrical interference | - Use freshly prepared, high-purity solutions- Ensure proper shielding of the electrochemical setup |
| Poor reproducibility | - Inconsistent electrode surface area- Variation in layer thickness | - Standardize the electrode polishing procedure- Precisely control the volume of deposited solutions |
| Interference from other species | - Operating potential is too high | - Lower the working potential, if possible, without compromising the signal |
Conclusion
This compound and its derivatives serve as highly effective electron mediators in the development of amperometric glucose biosensors. The protocols and data presented in these application notes demonstrate a reliable method for fabricating a sensitive and selective glucose biosensor. By carefully following the outlined procedures and optimizing the parameters for specific applications, researchers can develop robust analytical tools for glucose monitoring in various fields, including clinical diagnostics and drug development.
References
- 1. Glucose Biosensors: An Overview of Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Future Perspective on Electrochemical Glucose Sensors Based on 2D Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled multilayer films of sulfonate-capped gold nanoparticles/thionine used for construction of a reagentless bienzymatic glucose biosensor [inis.iaea.org]
- 4. Glucose Biosensor Based on a Glassy Carbon Electrode Modified with Polythis compound and Multiwalled Carbon Nanotubes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Glucose biosensor based on a glassy carbon electrode modified with polythis compound and multiwalled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive NADH and glucose biosensor tuned by visible light based on this compound bridged carbon nanotubes and gold nanoparticles multilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thionine in Microbial Fuel Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microbial fuel cells (MFCs) are bio-electrochemical devices that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. The efficiency of electron transfer from the microbial cells to the anode is a critical factor limiting the power output of MFCs. Thionine, a phenothiazine (B1677639) dye, has been effectively utilized as an exogenous electron mediator to enhance this electron transfer process, thereby improving the performance of MFCs. This document provides detailed application notes and protocols for the use of this compound in microbial fuel cells.
Application Notes
Mechanism of Action
This compound acts as an electron shuttle, facilitating the transfer of electrons from the microbial respiratory chain to the anode of the MFC. The process can be summarized in the following steps:
-
Oxidized this compound Uptake: The oxidized form of this compound, being cell membrane permeable, diffuses into the microbial cell.
-
Reduction by Microbial Metabolism: Inside the cell, oxidized this compound accepts electrons from reduced compounds in the electron transport chain, such as NADH, and becomes reduced.
-
Transport of Reduced this compound: The reduced, water-soluble form of this compound diffuses out of the cell and towards the anode.
-
Electron Donation to Anode: At the anode surface, the reduced this compound donates its electrons, becoming re-oxidized in the process.
-
Regeneration Cycle: The re-oxidized this compound is then free to diffuse back into a microbial cell to repeat the cycle.
This cycling of this compound between its oxidized and reduced states effectively creates an electron transport chain between the microorganism and the anode, bypassing the limitations of direct electron transfer.[1][2] It is important to note that this compound is not consumed in any assimilatory biochemical reactions, allowing for its continuous and reversible role in electron shuttling.[1]
Performance Enhancement
The addition of this compound to an MFC can significantly enhance its performance. Studies have shown that the use of this compound as a mediator leads to a notable increase in voltage, current density, and power density. For instance, in an MFC using Saccharomyces cerevisiae, the addition of this compound increased the power density significantly compared to a mediator-less system.[1][3][4] The optimal concentration of this compound is crucial for maximizing performance, as concentrations that are too high can be toxic to the microorganisms or lead to inhibitory effects.
Data Presentation
The following table summarizes the performance of microbial fuel cells supplemented with this compound from a key study.
| Microorganism | Substrate | This compound Concentration (µM) | Maximum Voltage (mV) | Current Density (mA/m²) | Power Density (mW/m²) | Reference |
| Saccharomyces cerevisiae | Glucose | 0 (Control) | - | - | 3 | [1] |
| Saccharomyces cerevisiae | Glucose | 200 | - | 280 | 16 | [1] |
| Saccharomyces cerevisiae | Glucose | 500 | 420 | 700 | 29 | [1][3][4] |
| Mixed Culture (Swine Wastewater) | Swine Wastewater | 500 | - | - | Increased Significantly | [1][3] |
Diagrams
Caption: this compound-mediated electron transfer from a microbial cell to the anode.
Caption: Experimental workflow for an MFC with a this compound mediator.
Experimental Protocols
Microbial Fuel Cell Construction
This protocol describes the assembly of a two-chamber MFC, a common configuration for laboratory-scale studies.
Materials:
-
Two glass or polycarbonate chambers of equal volume
-
Proton exchange membrane (PEM), e.g., Nafion® 117
-
Graphite plate or felt electrodes (anode and cathode)
-
Titanium wire
-
External resistor (e.g., 1000 Ω)
-
Data acquisition system or multimeter
-
Tubing and clamps
Procedure:
-
Chamber Assembly: Join the two chambers, separated by the proton exchange membrane. Ensure a leak-proof seal.
-
Electrode Connection: Connect a titanium wire to each graphite electrode. The titanium wire will serve as the current collector.
-
Electrode Placement: Place one electrode in each chamber (anode in the anode chamber, cathode in the cathode chamber), ensuring they do not touch the PEM.
-
External Circuit: Connect the anode and cathode externally through a resistor. Connect a data acquisition system or multimeter in parallel to the resistor to measure the voltage.
Preparation and Operation of the MFC with this compound
Materials:
-
Assembled MFC
-
Microorganism culture (e.g., Saccharomyces cerevisiae)
-
Anode medium (specific to the microorganism)
-
Catholyte (e.g., phosphate (B84403) buffer)
-
This compound acetate (B1210297) salt
-
Deionized water
-
3% Hydrogen peroxide (H₂O₂)
-
0.5 M Sulfuric acid (H₂SO₄)
Procedure:
-
Proton Exchange Membrane Pre-treatment: To remove impurities, boil the PEM in 3% H₂O₂ for 1 hour, followed by boiling in deionized water for 1 hour, then in 0.5 M H₂SO₄ for 1 hour, and finally rinse thoroughly with deionized water.[4]
-
Anode Chamber Inoculation: Fill the anode chamber with the appropriate growth medium and inoculate with the selected microorganism.
-
Cathode Chamber Preparation: Fill the cathode chamber with the catholyte solution. For some experiments, the cathode may be aerated to provide oxygen as the terminal electron acceptor.[1]
-
Acclimatization: Operate the MFC without any mediator until a stable baseline voltage is achieved. This allows for the formation of a biofilm on the anode surface.
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in deionized water. The concentration should be such that a small volume can be added to the anode chamber to achieve the desired final concentration (e.g., 100-600 µM).[4]
-
This compound Addition: Once the baseline is stable, inject the this compound stock solution into the anode chamber to reach the desired final concentration.
-
Data Monitoring: Continuously monitor the voltage across the external resistor. Calculate current (I = V/R) and power (P = IV). Normalize current and power to the anode surface area to obtain current density (A/m²) and power density (W/m²).[1]
Electrochemical Analysis
Electrochemical techniques are essential for characterizing the performance of the MFC and understanding the effect of the this compound mediator.
3.1. Cyclic Voltammetry (CV)
CV is used to investigate the redox behavior of this compound and the electrochemical activity of the biofilm on the anode.
Procedure:
-
Three-Electrode Setup: Use the MFC anode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode, all placed in the anode chamber.
-
CV Scan: Perform the CV scan within a potential range relevant to the redox potential of this compound (e.g., -0.6 V to +0.6 V vs. Ag/AgCl) at a specific scan rate (e.g., 10 mV/s).
-
Analysis: The resulting voltammogram will show oxidation and reduction peaks corresponding to the redox reactions of this compound at the anode surface. The peak currents can provide information about the rate of electron transfer.
3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to analyze the internal resistance of the MFC, which is composed of ohmic, charge transfer, and mass transfer resistances.
Procedure:
-
Frequency Scan: Apply a small amplitude AC signal over a wide range of frequencies (e.g., 100 kHz to 10 mHz) to the MFC at its open-circuit potential.
-
Nyquist Plot: The resulting data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).
-
Equivalent Circuit Modeling: Fit the Nyquist plot to an equivalent circuit model to determine the different resistance components of the MFC. A decrease in charge transfer resistance after the addition of this compound indicates improved electron transfer kinetics.
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases electricity generation from microbial fuel cell using Saccharomyces cerevisiae and exoelectrogenic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Thionine Immobilization on Electrode Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the immobilization of thionine, a potent redox mediator, onto various electrode surfaces. These protocols are essential for the development of sensitive and stable electrochemical biosensors and other analytical devices. The methodologies covered include electropolymerization, covalent bonding, and physical adsorption, with a focus on practical implementation in a laboratory setting.
Introduction
This compound (Th) is a cationic phenothiazine (B1677639) dye widely utilized in the fabrication of chemically modified electrodes due to its excellent electrochemical properties and ability to facilitate electron transfer in a variety of biological and chemical reactions. The stable immobilization of this compound on an electrode surface is a critical step in the construction of reliable sensors for detecting analytes such as hydrogen peroxide, NADH, and specific biomarkers. This document outlines three primary methods for this compound immobilization, providing step-by-step instructions and comparative data to guide researchers in selecting the most appropriate technique for their application.
Data Presentation: Comparative Analysis of this compound Immobilization Techniques
The following table summarizes key performance metrics associated with different this compound immobilization protocols on various electrode materials. This data is compiled from multiple studies to provide a comparative overview.
| Immobilization Method | Electrode Material | Surface Coverage (mol cm⁻²) | Electron Transfer Rate Constant (kₛ, s⁻¹) | Stability | Key Features | Reference |
| Electropolymerization | Glassy Carbon Electrode (GCE) | Not specified | Not specified | High | Forms a stable, conductive poly(this compound) film.[1] | [1] |
| Electropolymerization | Carbon Nanotube Paste Electrode | Not specified | Not specified | Good | High surface area enhances sensitivity.[2] | [2] |
| Covalent Bonding (via cysteamine (B1669678) SAM) | Gold (Au) | Not specified | ~0.02 (apparent) | Good | Forms a stable self-assembled monolayer.[3] | [3] |
| Electroless Deposition | SWCNT/GCE | 3.2 x 10⁻¹⁰ | 55 | High | Simple and rapid modification.[4] | [4] |
| Electroless Deposition | MWCNT/GCE | 1.95 x 10⁻¹⁰ | 65 | High | Facilitates fast electron transfer.[4] | [4] |
| Physical Adsorption (with Graphene) | Indium Tin Oxide (ITO) | Not specified | Not specified | Good | High current density achieved.[5] | [5] |
Experimental Protocols
Protocol 1: Electropolymerization of this compound on a Glassy Carbon Electrode (GCE)
This protocol describes the formation of a stable poly(this compound) (pTh) film on a GCE surface through cyclic voltammetry.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound acetate
-
Phosphate buffer solution (PBS, pH 6.5)
-
Potentiostat/Galvanostat system with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, and Platinum wire as counter electrode)
-
Polishing materials (e.g., alumina (B75360) slurry)
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse the electrode thoroughly with deionized water and sonicate in deionized water for 2 minutes to remove any adsorbed particles.
-
Anodize the GCE by applying a constant potential of +1.8 V for 400 seconds in PBS (pH 6.5).[1]
-
-
Electropolymerization:
-
Prepare a 0.5 mM this compound solution in PBS (pH 6.5).[1]
-
Immerse the pre-treated GCE in the this compound solution.
-
Perform cyclic voltammetry by cycling the potential between -0.4 V and +0.1 V at a scan rate of 50 mV/s for 20-25 cycles.[1]
-
A deep violet-blue film of poly(this compound) will form on the electrode surface.[1]
-
-
Post-treatment:
-
Rinse the modified electrode with deionized water to remove any non-adherent monomer.
-
The pTh/GCE is now ready for use.
-
Protocol 2: Covalent Immobilization of this compound on a Gold Electrode via a Self-Assembled Monolayer (SAM)
This protocol details the covalent attachment of this compound to a gold electrode surface using a cysteamine self-assembled monolayer (SAM) as a linker.
Materials:
-
Gold (Au) Electrode
-
Cysteamine
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffer solution (PBS, pH 7.0)
-
Potentiostat/Galvanostat system
Procedure:
-
Electrode Cleaning:
-
Clean the gold electrode by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained.
-
Rinse thoroughly with deionized water and ethanol.
-
-
SAM Formation:
-
Immerse the clean gold electrode in a 10 mM solution of cysteamine in ethanol for 12-24 hours to form a self-assembled monolayer.[3]
-
Rinse the electrode with ethanol and deionized water to remove non-specifically bound cysteamine.
-
-
Activation of this compound:
-
Prepare a solution containing 5 mM this compound, 10 mM EDC, and 5 mM NHS in PBS (pH 7.0).
-
Allow the solution to react for 30 minutes to activate the carboxyl groups of this compound (if not already present, this compound may need to be functionalized first, though some protocols utilize its amine groups for direct coupling).
-
-
Covalent Attachment:
-
Immerse the cysteamine-modified gold electrode into the activated this compound solution for 2-4 hours at room temperature. The primary amine groups of the cysteamine SAM will react with the activated carboxyl groups of this compound (or via glutaraldehyde (B144438) cross-linking with this compound's amine groups) to form a covalent bond.[6][7]
-
Rinse the electrode with PBS and deionized water.
-
-
Blocking (Optional):
-
To block any remaining active sites, immerse the electrode in a 1% bovine serum albumin (BSA) solution for 30 minutes.
-
Rinse with deionized water. The this compound-modified gold electrode is ready for use.
-
Protocol 3: Physical Adsorption of this compound-Graphene Nanocomposite on an Indium Tin Oxide (ITO) Electrode
This protocol describes a simple drop-casting method for modifying an ITO electrode with a this compound-graphene (Th-G) nanocomposite.[5]
Materials:
-
Indium Tin Oxide (ITO) coated glass
-
Graphene oxide (GO)
-
This compound
-
Deionized water
-
Micropipette
Procedure:
-
Preparation of Th-G Nanocomposite:
-
Prepare a 2 mM this compound solution by dissolving 5.75 mg of this compound in 10 mL of deionized water.[5]
-
Disperse graphene oxide in 10 mL of the 2 mM this compound solution and stir vigorously for 12 hours.[5]
-
Add 600 µL of 26% hydrazine hydrate to the mixture and stir for another 10 minutes.[5]
-
Heat the mixture under reflux at 95 °C for one hour to reduce the graphene oxide.[5]
-
Filter the resulting stable dark dispersion to obtain the Th-G nanocomposite.[5]
-
-
Electrode Modification:
-
Finalization:
-
The Th-G/ITO electrode is now ready for electrochemical measurements.
-
Visualizations
Experimental Workflow for this compound Immobilization
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow diagrams for three distinct this compound immobilization protocols.
Signaling Pathway for a this compound-Based Electrochemical Sensor
This diagram illustrates the general principle of electron transfer mediated by immobilized this compound in a biosensor application.
Caption: Electron transfer pathway in a this compound-mediated electrochemical sensor.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electroactmater.com [electroactmater.com]
- 6. An Electrochemical Immunosensor Based on Poly(this compound)-Modified Carbon Paste Electrode for the Determination of Prostate Specific Antigen | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. Tyrosinase Immobilization Strategies for the Development of Electrochemical Biosensors—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thionine Staining in Neuronal Cell Body Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thionine is a cationic, metachromatic thiazine (B8601807) dye widely employed in histology for the visualization of Nissl substance in the cytoplasm of neurons.[1][2] Nissl substance, primarily composed of rough endoplasmic reticulum and free polyribosomes, is abundant in the perikaryon and dendrites of neurons, but absent from the axon and axon hillock.[1][3] this compound, a basic aniline (B41778) dye, electrostatically binds to the acidic phosphate (B84403) groups of ribosomal RNA and the DNA within the nucleus.[3][4] This selective staining allows for the clear demarcation of neuronal cell bodies, making it an invaluable tool for neuroanatomical studies, including the analysis of neuronal morphology, cytoarchitecture, and the assessment of neuropathological changes.[1][5]
The intensity and specificity of this compound staining are influenced by several factors, including the type of fixative used, the duration of fixation, tissue section thickness, and the pH of the staining solution.[6][7] An acidic pH, typically around 4.0, is generally optimal for selective staining of Nissl bodies while maintaining a clear background.[7]
Principle of Staining
This compound is a basic dye that carries a net positive charge. Cellular components that are acidic, and therefore negatively charged, such as the phosphate backbone of nucleic acids (DNA and RNA), will bind to the positively charged this compound molecules through electrostatic interactions.[3] The Nissl bodies in neurons are rich in ribosomal RNA, making them strongly basophilic and resulting in a distinct blue or purple coloration upon staining with this compound.[1][8] The nucleus, containing DNA, is also stained.[8] Differentiation with alcohol solutions helps to remove excess stain and increase the contrast between the stained neuronal cell bodies and the surrounding neuropil.[1][4]
Experimental Protocols
The following protocols provide a generalized framework for this compound staining. Researchers should note that optimal staining times and solution concentrations may need to be determined empirically based on the specific tissue type, fixation method, and desired staining intensity.[4][6]
Solution Preparation
Multiple formulations for this compound staining solutions exist. The choice of buffer and this compound concentration can affect staining characteristics. It is recommended to use high-purity this compound and to filter all solutions before use to prevent the formation of precipitates.[5][6] Avoid the use of phosphate buffers, as they can cause this compound to precipitate.[6]
Table 1: this compound Stock and Working Solution Formulations
| Solution | Component | Amount | Instructions |
| 1.3% this compound Stock Solution [5][6] | Thionin | 13 g | Dissolve in 1000 ml of distilled H₂O with gentle heating and stirring for 1 hour. Filter and store in a stoppered bottle. |
| Distilled H₂O | 1000 ml | ||
| Acetate Buffer (pH ~4.0) [7] | 1 M Acetic Acid | Varies | Mix 1 M Acetic Acid and 1 M Sodium Acetate solutions and adjust pH to the desired value using a pH meter. |
| 1 M Sodium Acetate | Varies | ||
| Full Strength (1%) Working Solution [6] | 1.3% this compound Stock | 305.6 ml | Mix buffer components and adjust pH before adding the this compound stock. |
| 1 M Acetic Acid | 80.0 ml | ||
| 1 M NaOH | 14.4 ml | ||
| Distilled H₂O | to 400 ml | ||
| Weak (0.2%) Working Solution [6] | 1.3% this compound Stock | 76.4 ml | Mix buffer components and adjust pH before adding the this compound stock. Dilute to the final volume with distilled water. |
| 1 M Acetic Acid | 80.0 ml | ||
| 1 M NaOH | 14.4 ml | ||
| Distilled H₂O | to 400 ml | ||
| 0.1% Thionin in LiCO₃ [9] | Lithium Carbonate (LiCO₃) | 1.65 g | Dissolve LiCO₃ in 300 ml of distilled water to make a 0.55% solution. Dilute 25 ml of this with 225 ml of distilled water to get a 0.05% solution. |
| Thionin | 62.5 mg | Dissolve thionin in the 0.05% LiCO₃ solution. | |
| Distilled H₂O | 300 ml |
Staining Protocol for Paraffin-Embedded Sections
This protocol is suitable for tissues fixed with 4% paraformaldehyde or 10% neutral buffered formalin and embedded in paraffin (B1166041) wax.[9]
Table 2: Staining Procedure for Paraffin-Embedded Sections
| Step | Reagent | Duration | Purpose |
| 1 | Xylene | 2 x 2-10 min | Deparaffinization |
| 2 | 100% Ethanol | 2 x 2-5 min | Rehydration |
| 3 | 95% Ethanol | 3 min | Rehydration |
| 4 | 70% Ethanol | 3 min | Rehydration |
| 5 | Distilled H₂O | Rinse until clear | Rehydration |
| 6 | This compound Working Solution | 2-20 min | Staining Nissl substance |
| 7 | Distilled H₂O | Rinse briefly | Remove excess stain |
| 8 | 70% Ethanol (+/- few drops of Acetic Acid) | 15-30 sec | Differentiation |
| 9 | 95% Ethanol | 30 sec to several min | Differentiation and Dehydration |
| 10 | 100% Ethanol | 2 x 30 sec | Dehydration |
| 11 | Xylene | 2 x 3-5 min | Clearing |
| 12 | Mounting Medium | - | Coverslipping |
Staining Protocol for Frozen Sections
This protocol is adapted for staining Nissl bodies in fixed, frozen sections.
Table 3: Staining Procedure for Frozen Sections
| Step | Reagent | Duration | Purpose |
| 1 | Distilled H₂O | 3-5 min | Rehydration |
| 2 | This compound Working Solution | 10-20 min | Staining Nissl substance |
| 3 | Distilled H₂O | 2 x 3-5 min | Remove excess stain |
| 4 | 70% Ethanol | 5 min | Differentiation and Dehydration |
| 5 | 95% Ethanol | 3 min | Dehydration |
| 6 | 100% (Absolute) Ethanol | 3 min | Dehydration |
| 7 | Xylene | 2 x 3-5 min | Clearing |
| 8 | Mounting Medium | - | Coverslipping |
Data Interpretation
Upon microscopic examination, neuronal cell bodies will exhibit distinct staining of the Nissl substance in the cytoplasm and the chromatin within the nucleus.[8] The Nissl bodies will appear as blue or purple granular aggregates.[1] The intensity of the staining can provide a qualitative assessment of neuronal health, as chromatolysis (the dissolution of Nissl bodies) is an early indicator of cellular injury. Glial cells will also be stained, but they can be distinguished from neurons by their smaller size and different morphology.[8]
Troubleshooting
Table 4: Common Problems and Solutions in this compound Staining
| Problem | Possible Cause(s) | Solution(s) |
| Weak or Faint Staining | Staining time is too short.[4] | Increase the staining time. Always test a single slide first to optimize.[4] |
| Staining solution is old or depleted.[6] | Prepare a fresh staining solution or replenish ~10% of the used solution with fresh stock.[4][6] | |
| Inadequate fixation.[7] | Ensure proper tissue fixation. | |
| High Background Staining | Inadequate differentiation.[7] | Increase the duration or acidity of the differentiation step. Monitor microscopically.[4][7] |
| Contaminated clearing alcohols.[6] | Use fresh dehydration and clearing solutions.[6] | |
| pH of the staining solution is too high.[7] | Adjust the pH of the staining solution to the lower end of the optimal range (e.g., pH 3.65-4.0).[7] | |
| Precipitate on Sections | Use of phosphate buffers (e.g., PBS) before staining.[6] | Rinse slides thoroughly with distilled water before placing them in the this compound solution.[6][7] |
| Staining solution is not filtered.[6] | Filter the this compound solution before use.[6] | |
| Inconsistent Staining | Variability in protocol execution.[7] | Standardize all steps of the protocol, including incubation times and solution freshness.[7] |
| Variation in section thickness.[10] | Ensure consistent section thickness. |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for this compound staining of paraffin-embedded tissue sections.
References
- 1. Nissl Staining with Thionin [protocols.io]
- 2. stainsfile.com [stainsfile.com]
- 3. This compound staining solution (for NISSL staining) [morphisto.at]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thionin stain [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. fdneurotech.com [fdneurotech.com]
- 9. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 10. benchchem.com [benchchem.com]
Quantitative Feulgen Staining of DNA using Thionine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Feulgen staining technique, first developed by Robert Feulgen, is a highly specific and quantitative method for the cytochemical demonstration of DNA.[1][2] The reaction involves the acid hydrolysis of DNA, which removes purine (B94841) bases and unmasks aldehyde groups on the deoxyribose sugars.[3][4] These aldehyde groups then react with a Schiff-type reagent to produce a colored product, the intensity of which is proportional to the amount of DNA present.[2][5] This stoichiometric relationship allows for the quantitative analysis of DNA content in individual cell nuclei, a critical parameter in ploidy analysis, cell cycle studies, and cancer research.[5][6]
Traditionally, the Schiff reagent is prepared using basic fuchsin. However, Thionine, a dye of the thiazine (B8601807) group, can be used as an effective substitute, yielding reliable and quantitative results for DNA analysis.[6] The this compound-Feulgen stain is stoichiometric for DNA, meaning the DNA content is proportional to the integrated optical density (IOD) of the stained nucleus.[6] This application note provides detailed protocols for the quantitative Feulgen staining of DNA using a this compound-based reagent, along with data presentation guidelines and visualizations to aid in its application.
Principle of the Reaction
The this compound-Feulgen reaction is a two-step process:
-
Acid Hydrolysis: Mild acid hydrolysis with hydrochloric acid (HCl) selectively cleaves the N-glycosidic bonds between purine bases (adenine and guanine) and deoxyribose in the DNA backbone. This process, known as apurinization, exposes the aldehyde groups of the sugar molecules.[3][4] The conditions of hydrolysis (acid concentration, temperature, and duration) are critical and must be carefully optimized to ensure maximal apurinization with minimal degradation of the DNA.[2]
-
Staining with this compound Reagent: The exposed aldehyde groups react with the colorless this compound-sulfurous acid reagent (a Schiff-type reagent). This reaction restores the quinoid structure of the this compound dye, resulting in the formation of a stable, colored complex at the site of the DNA. The intensity of this color is directly proportional to the amount of DNA.
Data Presentation
Quantitative analysis of this compound-Feulgen stained samples is typically performed using image cytometry or microdensitometry to measure the Integrated Optical Density (IOD) of individual nuclei.[6][7] The IOD is a measure of the total amount of stain, and therefore DNA, in each nucleus.
Table 1: Example of Hydrolysis Time Optimization Data
The optimal hydrolysis time is crucial for achieving maximal staining intensity and minimizing the coefficient of variation (CV) for a diploid cell population. This table illustrates hypothetical data from a hydrolysis time optimization experiment.
| Hydrolysis Time (minutes) | Mean IOD of Diploid Cells (Arbitrary Units) | Coefficient of Variation (CV) of Diploid Peak (%) |
| 10 | 85.3 | 8.2 |
| 20 | 110.5 | 6.5 |
| 30 | 125.8 | 5.1 |
| 40 | 130.2 | 4.8 |
| 50 | 128.9 | 5.3 |
| 60 | 121.7 | 6.9 |
Note: The optimal hydrolysis time should be determined empirically for each cell type and fixation method.[8]
Table 2: Comparison of this compound and Traditional Schiff Reagents for Quantitative Feulgen Staining
| Feature | This compound-Feulgen Reagent | Traditional (Basic Fuchsin) Schiff Reagent |
| Specificity for DNA | High, specific for aldehyde groups unmasked by acid hydrolysis. | High, specific for aldehyde groups unmasked by acid hydrolysis. |
| Stoichiometry | Stoichiometric relationship with DNA content, suitable for ploidy analysis.[6] | Stoichiometric relationship with DNA content, the gold standard for DNA cytometry.[9] |
| Staining Intensity | Provides reliable and strong staining for DNA quantification.[6] | Produces a characteristic magenta color. |
| Preparation | Involves boiling this compound powder followed by the addition of acid and sodium bisulfite.[10] | Prepared by dissolving basic fuchsin and treating with sulfurous acid.[3] |
| Application | DNA ploidy analysis, cell cycle studies, quantitative microscopy.[6] | Widely used in histopathology and quantitative DNA analysis.[1][9] |
Experimental Protocols
Preparation of this compound-Feulgen Staining Solution
This protocol is adapted from a method described for preparing approximately 250 mL of staining solution.[10]
Materials:
-
This compound acetate (B1210297) powder
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
tert-Butanol
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Add 0.125 g of this compound to 110 mL of deionized water.
-
Boil the solution for 5 minutes.
-
Allow the solution to cool to room temperature.
-
Add 32.5 mL of 1N HCl.
-
Add 110 mL of tert-butanol.
-
Add 2.175 g of sodium bisulfite.
-
Stir the mixture for one hour.
-
Let the solution stand overnight at room temperature.
-
Filter the solution immediately before use.
Protocol for Quantitative Feulgen Staining using this compound
1. Sample Preparation and Fixation:
-
Prepare cell smears or tissue sections on glass slides.
-
Fix the samples. A common fixative is neutral buffered formalin. Avoid fixatives containing strong acids as they can cause premature hydrolysis.[7]
-
Bring paraffin-embedded sections to water through xylene and a graded series of ethanol. For cell smears, proceed directly to the hydrolysis step after fixation and rinsing.
2. Acid Hydrolysis:
-
Rinse the slides briefly in cold 1N HCl.
-
Immerse the slides in pre-warmed 1N HCl at 60°C for the optimal hydrolysis time (determined empirically, often around 10-60 minutes).[7] Alternatively, hydrolysis can be performed in 5N HCl at room temperature.
-
Rinse the slides briefly in cold 1N HCl to stop the hydrolysis.
-
Rinse briefly with distilled water.
3. Staining:
-
Immerse the slides in the prepared this compound-Feulgen reagent in the dark at room temperature for 30-60 minutes.
4. Rinsing:
-
Wash the slides well in running tap water. Sulfite rinses, traditionally used with Schiff reagent, are now often considered unnecessary.[7]
5. Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol.
-
Clear the slides in xylene.
-
Mount with a resinous medium.
Expected Results:
-
DNA in the cell nuclei will be stained a deep blue or violet color.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. [Effect of the hydrolyzing solution temperature, acid concentration and the duration of the hydrolysis on the intensity of the Feulgen reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Top 24 papers published in the topic of Feulgen stain in 1986 [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Double Staining Cytologic Samples with Quantitative Feulgen-Thionin and Anti–Ki-67 Immunocytochemistry as a Method of Distinguishing Cells with Abnormal DNA Content from Normal Cycling Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the digital cell image analysis of Feulgen-stained nuclei to detect apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardization of the Feulgen reaction: the influence of chromatin condensation on the kinetics of acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feulgen staining remains the gold standard for precise DNA image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of various hydrolysis times and fixation on the intensity of the Feulgen reaction in studies involving quantitative microspectrophotometry [digital.maag.ysu.edu]
Troubleshooting & Optimization
How to prevent precipitate in Thionine staining solution
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent precipitate formation in Thionine staining solutions, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly prepared this compound staining solution cloudy or has visible particles?
A1: Cloudiness or precipitation upon preparation is often due to several factors. This compound has limited solubility, especially in water and ethanol.[1][2] Ensure you are using high-purity this compound, as impurities can affect solubility and stability.[3] The pH of the solution is also critical; an incorrect pH can reduce solubility.[1] Finally, inadequate dissolution can be a cause, so gentle heating and stirring during preparation are often recommended.[3][4]
Q2: My this compound solution was clear initially but developed a precipitate after storage. What happened?
A2: Precipitate formation during storage can be caused by solution instability. Factors include improper storage temperature, exposure to light, or changes in pH over time.[5][6][7] Contamination with other reagents can also lead to precipitation.[3] For long-term stability, stock solutions should be stored in stoppered bottles, sometimes under refrigeration, and working solutions should be filtered periodically.[3][8]
Q3: Can I use Phosphate-Buffered Saline (PBS) to dilute my this compound stain?
A3: No, you should avoid using phosphate (B84403) buffers, including PBS. Phosphate ions will cause this compound to precipitate, resulting in particulate matter on your tissue sections and sludge in your staining dish.[3] Acetate (B1210297) buffers are a recommended alternative for pH control.[3][8][9]
Q4: What is the recommended pH for a stable this compound staining solution?
A4: The optimal pH for this compound staining solutions is typically in the acidic range, as this influences its binding specificity and stability.[3] A pH between 4.0 and 4.5 is commonly recommended and utilized in many protocols to ensure the dye remains in solution and stains target structures effectively.[3][4][8]
Q5: How often should I filter my this compound solution?
A5: It is best practice to filter the stock solution immediately after the dye is dissolved.[3] For working solutions that are used repeatedly, periodic filtration (e.g., before each use or daily) is recommended to remove any micro-precipitates that may have formed.[3][4]
Troubleshooting Guide: Preventing and Resolving Precipitation
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Precipitate forms during solution preparation.
-
Cause: Incomplete dissolution of the this compound powder.
-
Solution: Stir the solution gently while heating it for up to an hour to aid dissolution. Do not boil.[3][4] Use a glass stirring rod or a magnetic stir bar, but avoid metal rods.[8]
-
Cause: Poor quality of this compound dye.
-
Solution: Use a high-purity grade of this compound to minimize insoluble contaminants.[3]
-
Cause: Incorrect solvent or pH.
-
Solution: Prepare the solution using distilled water. Ensure any buffers are mixed and the pH is adjusted before adding the this compound stock solution.[3]
Issue 2: Precipitate appears on stained tissue sections.
-
Cause: Use of phosphate buffers for rinsing slides before staining.
-
Solution: Always rinse or rehydrate slides in distilled water immediately before placing them in the this compound solution.[3]
-
Cause: The working staining solution contains fine precipitates.
-
Solution: Filter the working solution immediately before starting a staining run to remove any particles that could adhere to the tissue.[4]
Issue 3: The staining solution's color fades or its performance declines.
-
Cause: Degradation of the dye over time.
-
Solution: While stock solutions can be stable for a long time, working solutions may need to be replenished or replaced.[3][8] Some protocols recommend preparing fresh working stain every 3-6 months.[4] Store solutions away from direct sunlight to prevent photo-degradation.[5][10]
-
Cause: Contamination of the staining solution.
-
Solution: Avoid introducing contaminants. For example, do not dip slides that have been in acetic acid-alcohol for destaining directly back into the main staining dish, as this can alter the stain's specificity and stability.[3]
Quantitative Data on this compound Solution Parameters
The stability of a this compound solution is highly dependent on its composition and storage conditions. The table below summarizes key quantitative parameters from established protocols.
| Parameter | Recommended Value/Condition | Rationale | Source(s) |
| pH of Working Solution | 4.0 - 4.5 | Ensures dye stability and specificity for acidic proteins and nucleic acids. | [3][4][8] |
| This compound Concentration | 0.1% - 1.0% (Working Solution) | Balances staining intensity with solubility limits. | [3][4] |
| Aqueous Solubility | ~0.25% (2.5 g/L) at 25°C | Higher concentrations risk precipitation. | [1][2] |
| Recommended Buffer | Acetate Buffer | Avoids precipitation caused by phosphate buffers. | [3][8] |
| Preparation Aid | Gentle heating (up to 60°C) | Increases the rate and extent of dissolution. | [4] |
| Storage Temperature | Varies: Room Temp, 4°C, or 57°C | Protocol-dependent; protects against degradation. | [3][4][6] |
| Storage Conditions | Stoppered, light-protecting bottle | Prevents evaporation, contamination, and photodegradation. | [3][5][6] |
Experimental Protocol: Preparation of a Stable this compound Staining Solution
This protocol is adapted from the Modified Wisconsin stain procedure, which is designed for stability and is suitable for routine Nissl staining.[3]
I. Materials and Stock Solutions
-
High-purity this compound (e.g., Sigma T3387)[3]
-
Distilled Water
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
1.3% Stock this compound Solution:
-
Add 13 g of this compound powder to 1000 mL of distilled water.
-
Stir and heat the mixture gently for 1 hour to dissolve the dye completely.
-
Allow the solution to cool to room temperature.
-
Filter the solution using standard laboratory filter paper.
-
Store in a tightly stoppered bottle.[3]
-
-
1 M Acetic Acid:
-
Add 58.5 mL of glacial acetic acid to a flask.
-
Add distilled water to a final volume of 1 liter.
-
-
1 M Sodium Hydroxide:
-
Dissolve 50 g of NaOH pellets in distilled water.
-
Bring the final volume to 1 liter with distilled water.
-
II. Preparation of Working Staining Solution (pH 4.0)
-
In a beaker, combine 80.0 mL of 1 M Acetic Acid and 14.4 mL of 1 M NaOH. Mix thoroughly. This creates the acetate buffer.[3]
-
Adjust the pH of the buffer to 4.0 if necessary, using small additions of the 1 M acid or base.
-
Add 305.6 mL of the 1.3% stock this compound solution to the buffer.
-
Stir until the solution is homogeneous.
-
The final working solution is approximately 1% this compound. For a weaker stain (0.2%), use 76.4 mL of stock this compound and dilute to 400 mL with the prepared buffer.[3]
-
Filter the working solution before its first use and periodically thereafter if it is stored for an extended period.[3]
Visualizing the Path to Precipitation
The following diagram illustrates the factors that can lead to precipitate formation in this compound solutions and the corrective measures that ensure a stable solution.
Caption: Workflow of this compound precipitation causes and preventative measures.
References
- 1. Buy this compound | 581-64-6 | >90% [smolecule.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Thionin stain [depts.washington.edu]
- 4. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 5. Thionin acetate | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. kumc.edu [kumc.edu]
- 9. stainsfile.com [stainsfile.com]
- 10. flinnsci.com [flinnsci.com]
How to fix uneven Thionine staining in tissue sections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Thionine staining of tissue sections, particularly focusing on achieving even and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in histology?
This compound is a basic aniline (B41778) dye used in histology for Nissl staining.[1] It selectively binds to acidic components of the cell, such as Nissl bodies (rough endoplasmic reticulum) in neurons and nuclear chromatin.[1][2][3] This allows for the visualization of neuronal cytoarchitecture, cell morphology, and the distribution of neurons, which is particularly useful in neuroanatomical studies.[1][3]
Q2: My this compound staining is uneven and patchy. What are the common causes?
Uneven this compound staining can be caused by several factors:
-
Inadequate Fixation: Insufficient or rushed fixation can prevent the stain from penetrating the tissue uniformly.[1]
-
Residual Mounting Media: For frozen sections, residual embedding medium can impede even dye infiltration.[1][4]
-
Inconsistent Section Thickness: Variations in section thickness will result in variable stain uptake.[1][4]
-
Contaminated Solutions: Using dye-laden water and alcohols from previous staining runs can interfere with the process and cause a colored background.[1]
-
Incomplete Deparaffinization: If paraffin (B1166041) wax is not completely removed, it can lead to spotty or light staining.[5]
-
Hydrophobic Barrier Issues: If using a hydrophobic pen to isolate sections, the ink may spread and cover parts of the tissue, preventing staining in those areas.[6]
Q3: Why does my this compound stain appear too weak or faint?
Weak or faint staining is a common issue and can be attributed to:
-
Staining Solution Issues: The this compound solution may be old, depleted, or improperly prepared, leading to a decreased dye concentration or a shift in pH that affects its binding affinity.[7]
-
Inadequate Staining Time: The staining time may be too short for the specific tissue thickness or the fixative used.[7]
-
Excessive Differentiation: A prolonged or too aggressive differentiation step can remove too much of the stain from the tissue.[7]
-
Fixation Problems: The type of fixative, fixation duration, and embedding method can all influence the staining action.[7][8]
Q4: I'm observing precipitate on my stained sections. What is the cause and how can I prevent it?
This compound can precipitate when it comes into contact with phosphate (B84403) buffers, such as PBS.[1][8] This results in particulate matter on the tissue sections. To prevent this, ensure that slides are thoroughly rinsed with distilled water before being placed in the this compound solution.[7][8] Filtering the staining solution periodically can also help.[7][8]
Q5: How can I improve the contrast between the stained neurons and the background?
Poor contrast can be due to either under-staining of the target structures or over-staining of the background. To improve contrast:
-
Optimize Staining pH: The pH of the this compound solution is critical for its binding specificity. A slightly acidic pH of around 4.0 is commonly used for routine Nissl stains.[1][9]
-
Proper Differentiation: A controlled differentiation step with acidified alcohol is crucial for removing background staining and enhancing the visibility of Nissl bodies.[1][2]
-
Delipidization: For staining myelin in addition to cells, a delipidization step before staining can enhance contrast.[1][10]
Troubleshooting Guide for Uneven this compound Staining
This guide provides a structured approach to resolving common problems encountered during this compound staining.
| Problem | Potential Cause | Recommended Solution |
| Uneven, Patchy, or Blotchy Staining | Inadequate fixation.[1] | Ensure tissue is thoroughly fixed. For brain tissue, perfusion with 4% PFA followed by storage in 10% formalin for 2-4 weeks is recommended.[1][2] |
| Residual mounting media (for frozen sections).[1][4] | Thoroughly rinse off all water-soluble mounting media with distilled water before staining.[1][4] | |
| Inconsistent section thickness.[1][4] | Use a high-quality, well-maintained microtome to produce sections of uniform thickness. | |
| Incomplete deparaffinization.[5] | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. | |
| Contaminated solutions.[1] | Use fresh or filtered staining and differentiation solutions for each batch of slides. | |
| Weak or Faint Staining | Old or depleted staining solution.[7] | Prepare a fresh batch of this compound solution. Periodically filter the working solution.[7][8] If staining times are prolonged (over 30 minutes) without success, consider replenishing about 10% of the solution with fresh, filtered working solution.[8] |
| Staining time is too short.[7] | Optimize the staining time by testing a single slide first. Staining can range from 30 seconds to over 30 minutes depending on the protocol and desired intensity.[7][8] | |
| Excessive differentiation.[7] | Reduce the time in the differentiation solution or use a less acidic alcohol solution. Monitor the differentiation process under a microscope.[7] | |
| Overstaining | Staining time is too long. | Reduce the staining time. Always test one slide first to determine the optimal time.[8] |
| Differentiation is insufficient. | Increase the duration or the acidity of the differentiation step. A common differentiator is 95% ethanol (B145695) with a few drops of glacial acetic acid.[1][8] | |
| Presence of Precipitate | Interaction with phosphate buffers (PBS).[1][8] | Thoroughly rinse slides with distilled water before placing them in the this compound solution.[7][8] |
| Old or unfiltered stain.[7][8] | Filter the this compound solution before use. | |
| Poor Contrast | Suboptimal pH of the staining solution.[1] | Adjust the pH of the this compound solution. A pH of around 4.0 is generally recommended for routine Nissl stains.[1][9] |
| Inadequate differentiation.[1] | Use a brief rinse in an acidic alcohol solution to remove background staining and enhance the contrast of stained Nissl bodies.[7] |
Experimental Protocols
Preparation of this compound Staining Solution (Modified Wisconsin Protocol)
This protocol is suitable for routine Nissl staining.[8]
I. Solutions
-
Stock 1.3% this compound:
-
This compound: 13 g
-
Distilled H₂O: 1000 ml
-
Preparation: Gently heat and stir for 1 hour to dissolve. Filter the solution after the dye has dissolved and store it in a stoppered bottle. It is recommended to use high-purity thionin.[8]
-
-
Buffers:
-
1 M Acetic Acid (HAc): 58.5 ml glacial acetic acid diluted to 1 liter with distilled water.
-
1 M Sodium Hydroxide (B78521) (NaOH): 50 g sodium hydroxide pellets dissolved to 1 liter with distilled water.
-
Preparation: Mix the buffer reagents and adjust the pH before adding the this compound stock.[8]
-
II. Working Stains
-
Full Strength this compound Stain (1%), 400 ml, pH 4.0:
-
80.0 ml 1M HAc
-
14.4 ml 1M NaOH
-
305.6 ml this compound stock
-
Use: For routine Nissl stains. Staining time is typically 30 seconds to 20 minutes.[8]
-
-
Weak this compound Stain (0.2%), 400 ml, pH 4.0:
Staining Procedure for Paraffin Sections
-
Deparaffinize and Rehydrate: Bring sections to water via xylene and a graded series of ethanol.
-
Rinse: Rinse thoroughly in distilled water. It is critical to remove any residual phosphate buffers.[7][8]
-
Stain: Place slides in the working this compound solution for 2-60 minutes, depending on the desired intensity and protocol.[2][9] It is highly recommended to test one slide first to optimize the timing.[8]
-
Rinse: Briefly rinse in distilled water to remove excess stain.[7]
-
Differentiate: Dip slides in 70-95% ethanol. For more controlled differentiation, use 95% ethanol containing a few drops of glacial acetic acid.[2][8] Monitor this step microscopically until the Nissl bodies are well-defined against a paler background.[9]
-
Dehydrate: Dehydrate the sections in a graded series of alcohols (e.g., 95%, 100%). The alcohols will "blue" the initially purple-stained sections.[7][8]
-
Clear: Clear in xylene or a xylene substitute.[7]
-
Coverslip: Mount with a resinous mounting medium.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various this compound staining protocols.
| Parameter | Value/Range | Tissue Type/Thickness | Citation |
| Section Thickness | 10 µm | Paraffin sections | [1][9] |
| 25 - 50 µm | Thick, free-floating sections | [1] | |
| This compound Concentration | 0.1% | General Nissl staining | [1] |
| 0.2% | For tissues prone to overstaining (e.g., autoradiography) | [1] | |
| 1% | For routine Nissl stains | [1] | |
| Staining Solution pH | 3.7 - 4.5 | General Nissl staining | [1][9] |
| 4.0 | Routine Nissl stains | [1] | |
| Staining Time | 30 seconds - 30 minutes | Varies with protocol and tissue | [8] |
| 20 - 60 minutes | Paraffin sections | [9] | |
| 2 - 7 minutes | For previously used stain | [2] | |
| Differentiator | 70% Ethanol with a few drops of Acetic Acid | To differentiate nuclei from cytoplasm | [2] |
| 0.25% Acetic Acid in 95% Ethanol | For microscopic control of differentiation | [9] |
Visual Guides
Caption: Troubleshooting workflow for uneven this compound staining.
Caption: Principle of this compound binding to cellular components.
References
- 1. benchchem.com [benchchem.com]
- 2. Nissl Staining with Thionin [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 5. Troubleshooting H&E Stains [nsh.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thionin stain [depts.washington.edu]
- 9. stainsfile.com [stainsfile.com]
- 10. Hematoxylin and thionin techniques for staining myelin and cells: variations and critical steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background staining in Thionine histology
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with Thionine histology, specifically focusing on the reduction of background staining.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in this compound histology?
High background staining in this compound staining can be attributed to several factors:
-
Overstaining: The tissue sections may have been incubated in the this compound solution for too long. Staining times can vary from 30 seconds to over 30 minutes depending on the protocol and desired intensity.[1][2]
-
Inadequate Differentiation: The differentiation step, which removes excess stain, might be too short or the differentiating solution may not be effective enough.[1][3] Controlled differentiation with acidified alcohol is crucial for selectively removing background staining.[3]
-
Incorrect pH of Staining Solution: The pH of the this compound solution influences its binding specificity. A pH that is too high can lead to non-specific binding and increased background.[3] A slightly acidic pH is generally preferred for specific binding to acidic components like Nissl substance.[1]
-
Contaminated Solutions: Reusing staining or differentiation solutions can lead to the redeposition of dye, causing a colored background.[3] Dye-laden water and alcohols from previous staining runs can interfere with the destaining process.[2]
-
Presence of Phosphate (B84403) Buffers: Residual phosphate buffers (like PBS) on the slides can cause the this compound stain to precipitate, resulting in particulate artifacts and poor staining.[1][2]
Q2: How does the pH of the this compound solution affect staining?
The pH of the this compound solution is a critical factor in achieving specific staining of Nissl bodies with minimal background. This compound binds to acidic components within the cell, such as nucleic acids in the Nissl substance.[2] A slightly acidic pH (typically between 3.7 and 4.5) enhances the specificity of the dye for these acidic structures, while a higher pH can lead to more generalized, non-specific staining of the background.[3] For optimal staining of chromophilic material, a pH of 3.65 has been suggested.[3]
Q3: Can I reuse my this compound staining and differentiation solutions?
It is generally not recommended to reuse this compound staining and differentiation solutions extensively. With each use, the dye concentration in the staining solution can decrease, and the solutions can become contaminated with excess dye and tissue debris.[2][3] This contamination can lead to unpredictable staining patterns and increased background. For consistent results, it is best to use fresh or filtered solutions for each staining run.[3] If you must reuse the staining solution, it should be filtered periodically and replenished with a fresh stock solution when staining times become prolonged.[2]
Troubleshooting Guide
Problem: High Background Staining
High background staining can obscure the specific staining of neuronal Nissl bodies, making analysis difficult. Below are potential causes and detailed protocols to address this issue.
Potential Cause 1: Overstaining
-
Solution: Reduce the staining time. The optimal staining time can vary significantly depending on tissue thickness, fixation method, and the age of the staining solution.
-
Experimental Protocol:
-
Test Slide: Always begin by staining a single test slide from your batch to determine the optimal staining time for your specific tissue and protocol.[2]
-
Incremental Staining: Start with a shorter staining time (e.g., 2-3 minutes) and incrementally increase the time on subsequent test slides until the desired staining intensity of the Nissl bodies is achieved without excessive background.[4]
-
Record Keeping: Keep detailed records of staining times and corresponding results to establish a consistent protocol for your specific experimental conditions.
-
Potential Cause 2: Inadequate Differentiation
-
Solution: Optimize the differentiation step to selectively remove background staining while preserving the stain in the Nissl bodies. This is typically done using a graded series of alcohols, often with the addition of a small amount of acid.
-
Experimental Protocol: Controlled Differentiation
-
Prepare Differentiating Solution: A common differentiating solution is 70% ethanol (B145695) containing a few drops of acetic acid.[4] Another option is 0.25% acetic acid in 95% ethanol.[3]
-
Microscopic Monitoring: After staining, briefly rinse the slide in distilled water and then immerse it in the differentiating solution for a few seconds.[1]
-
Observe: Mount the slide with a temporary coverslip and observe the differentiation process under a microscope. The goal is to see the background clear while the neurons remain distinctly stained.
-
Stop Differentiation: Once the desired level of differentiation is achieved, quickly move the slide to a neutral alcohol solution (e.g., 95% ethanol) to stop the acid's action.[1]
-
Dehydrate and Clear: Proceed with the standard dehydration steps through graded alcohols (95% and 100% ethanol) and clearing with xylene before coverslipping.[3]
-
Potential Cause 3: Incorrect pH of Staining Solution
-
Solution: Prepare a fresh this compound staining solution with a properly adjusted pH.
-
Experimental Protocol: Preparation of Buffered this compound Solution (pH ~4.0)
-
Prepare Buffer: Mix 80.0 ml of 1 M Acetic Acid with 14.4 ml of 1 M Sodium Hydroxide.[2]
-
Prepare this compound Stock: Dissolve 1.3 g of this compound powder in 1000 ml of distilled water by gently heating and stirring for 1 hour. Filter the solution after the dye has dissolved.[2]
-
Prepare Working Solution: Add 305.6 ml of the this compound stock solution to the prepared buffer to create a 1% this compound working solution.[2] For a weaker, 0.2% solution, add 76.4 ml of the this compound stock and dilute to 400 ml with distilled water.[2]
-
Verify pH: Use a calibrated pH meter to ensure the final pH of the staining solution is within the optimal range (3.7-4.5).[3]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from various this compound staining protocols. These values can serve as a starting point for protocol optimization.
| Parameter | Recommended Range | Tissue Type/Application | Reference |
| This compound Concentration | 0.1% - 1% | General Nissl Staining | [2][3] |
| 0.2% | For tissues prone to overstaining (e.g., autoradiography) | [2] | |
| Staining Solution pH | 3.7 - 4.5 | General Nissl Staining | [3] |
| 3.65 | Optimal for chromophilic material | [3] | |
| Staining Time | 30 seconds - 30 minutes | Varies with protocol and tissue | [2] |
| 2 - 7 minutes | For previously used stain | [4] | |
| 20 - 60 minutes | Paraffin sections | [3] | |
| Differentiator | 70% Ethanol with a few drops of Acetic Acid | General differentiation | [4] |
| 0.25% Acetic Acid in 95% Ethanol | For microscopic differentiation | [3] |
Visual Guides
A troubleshooting workflow for addressing high background staining in this compound histology.
The mechanism of differential this compound removal by acidified alcohol to reduce background.
References
Adjusting differentiation time in Thionine staining protocols
Welcome to the Technical Support Center for Thionine Staining Protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the adjustment of differentiation time in this compound staining.
Troubleshooting Guide: Adjusting Differentiation Time
Proper differentiation is crucial for achieving high-quality this compound staining, ensuring clear visualization of Nissl substance with minimal background staining.[1][2][3] This guide addresses common issues related to differentiation time.
Problem: Over-staining - Sections are too dark, obscuring cellular detail.
Over-staining is a frequent challenge where excessive dye is retained in the tissue, leading to poor differentiation between the nucleus and cytoplasm.[4]
-
Cause:
-
Prolonged Staining Time: The most common reason for over-staining is leaving the slides in the this compound solution for too long. Staining times can vary significantly, from 30 seconds to over 30 minutes, depending on the protocol and tissue type.[4][5]
-
High Stain Concentration: Using a highly concentrated this compound solution can result in rapid and intense staining.[4]
-
Inadequate Differentiation: Insufficient time in the differentiating solution will fail to remove excess stain.
-
Tissue Thickness: Thicker tissue sections require longer differentiation times.[4]
-
-
Solution:
-
Reduce Staining Time: For subsequent staining, decrease the incubation time in the this compound solution. It is advisable to test a single slide first to determine the optimal staining time for your specific tissue.[1]
-
Adjust Differentiation Time: Increase the duration of the slides in the acidic alcohol differentiating solution. This should be done cautiously and monitored microscopically to prevent over-differentiation.[1] A brief rinse in acidic alcohol can help remove background staining and improve contrast.[1]
-
Modify Differentiating Solution: If increasing the time is insufficient, you can prepare a slightly more acidic alcohol solution to accelerate differentiation.[1]
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Correcting Over-stained Slides: Over-stained slides can sometimes be salvaged. Dip the slides in 95% ethanol (B145695) containing a few drops of glacial acetic acid for a few seconds until the excess color is removed.[5] Rinse thoroughly with fresh 95% ethanol before proceeding with dehydration.[4] Be aware that prolonged exposure to the acetic acid-alcohol solution may prevent successful restaining.[5]
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Problem: Under-staining or Weak Staining - Nissl bodies are faint and poorly defined.
Weak staining results in poor visualization of the target neuronal structures.
-
Cause:
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Insufficient Staining Time: The staining duration may be too short for the specific tissue thickness or fixative used.[1]
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Over-differentiation: Excessive time in the differentiating solution can strip the stain from the target structures.
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Depleted Staining Solution: An old or repeatedly used this compound solution may have reduced staining capacity.[1]
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Improper pH of Staining Solution: The pH of the this compound solution is critical for its binding to acidic components like Nissl substance.[1][5]
-
-
Solution:
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Increase Staining Time: Incrementally increase the staining time to achieve the desired intensity.[1]
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Reduce Differentiation Time: Decrease the time the slides are in the differentiating solution. Monitor this step carefully under a microscope.[1]
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Prepare Fresh Staining Solution: If the working solution is old, prepare a fresh batch. It's also recommended to filter the staining solution periodically.[1][5] For prolonged staining times (over 30 minutes) that still yield weak intensity, consider replenishing about 10% of the solution with a fresh, filtered working solution.[1][5]
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Optimize pH: Ensure the pH of your this compound solution is within the optimal range (typically slightly acidic).[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal differentiation time for this compound staining?
A1: There is no single ideal differentiation time. It is highly dependent on several factors including:
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Tissue type and thickness[4]
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Fixation method
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Concentration of the this compound solution[4]
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Composition of the differentiating solution (e.g., percentage of acetic acid in alcohol)[6]
It is crucial to determine the optimal time empirically, starting with a short duration and checking the staining intensity under a microscope.[1]
Q2: How do I visually determine the correct endpoint for differentiation?
A2: The goal is to have well-defined, dark blue or purple Nissl bodies against a clear or very lightly stained cytoplasm and background.[4] You should monitor the differentiation process by periodically rinsing a slide in 95% ethanol, placing a coverslip on it, and examining it under a microscope. When the desired contrast is achieved, immediately stop the differentiation by moving the slides to fresh 95% ethanol.[4]
Q3: Can I reuse my differentiating solution?
A3: It is not recommended to reuse the differentiating solution extensively. As the solution is used, its acidity may change, and it can become contaminated with excess this compound, which will affect the consistency and reproducibility of your staining.[5]
Q4: What are the components of a typical differentiating solution?
A4: A common differentiating solution consists of a small amount of acid in alcohol. For example, 70% ethanol with a few drops of acetic acid is frequently used.[2] Another protocol suggests using 0.25% acetic acid in 95% ethanol.[6]
Quantitative Data Summary
The following table summarizes key parameters for different this compound staining solutions, which can influence the required differentiation time.
| Parameter | Full Strength Thionin[4][5] | Weak Thionin[4][5] | Buffered Thionin (pH 4.3)[4][7] |
| Thionin Concentration | ~1.0% | ~0.2% | ~0.045% |
| Buffer System | Acetic Acid / Sodium Hydroxide (B78521) | Acetic Acid / Sodium Hydroxide | Acetic Acid / Sodium Acetate |
| pH | 4.0 | 4.0 | 4.3 |
| Typical Staining Time | 30 seconds - 20 minutes | 30 seconds - 30 minutes | ~20 minutes |
| Primary Use | Routine Nissl Stains | Autoradiography, tissues prone to over-staining | Frozen Sections |
Experimental Protocol: this compound Staining with Adjustable Differentiation
This protocol provides a standard method for this compound staining, with an emphasis on the adjustable differentiation step.
I. Solutions
-
Stock Thionin Solution (1.3%):
-
Thionin: 13 g
-
Distilled H₂O: 1000 ml
-
Preparation: Gently heat and stir for 1 hour to dissolve. Filter and store in a stoppered bottle.[5]
-
-
Buffer Solutions:
-
Working Thionin Solution (e.g., Full Strength, pH 4.0):
-
80.0 ml 1M Acetic Acid
-
14.4 ml 1M Sodium Hydroxide
-
305.6 ml Stock Thionin Solution
-
Preparation: Mix buffer reagents and adjust pH before adding the Thionin stock.[5]
-
-
Differentiating Solution:
-
95% Ethanol
-
Glacial Acetic Acid (add a few drops per 100 ml of ethanol)[2]
-
II. Staining Procedure
-
Deparaffinize and Rehydrate: Bring paraffin-embedded sections to water through xylene and a graded series of ethanol. For frozen sections, start with a brief rinse in distilled water.
-
Rinse: Thoroughly rinse slides in distilled water to remove any residual buffers, especially phosphate (B84403) buffers which can cause this compound to precipitate.[1][5]
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Staining: Immerse slides in the working Thionin solution. Staining time can range from 30 seconds to 20 minutes.[5] It is recommended to perform a test slide to determine the optimal time.[1]
-
Rinse: Briefly rinse in distilled water to remove excess stain.
-
Differentiation:
-
Immerse slides in the differentiating solution (e.g., 70% or 95% ethanol with a few drops of acetic acid).[2]
-
This step is critical and can take from a few seconds to several minutes.[2]
-
Monitor the differentiation process by periodically checking a slide under the microscope. The goal is to achieve clear, dark blue/purple Nissl bodies with a colorless background.[4]
-
-
Stop Differentiation: Once the desired level of differentiation is reached, stop the process by rinsing the slides well in two changes of 95% ethanol to remove all acetic acid.[4]
-
Dehydration: Dehydrate the sections in two changes of absolute ethanol for 2 minutes each.[4]
-
Clearing: Clear the sections in two changes of xylene for 2 minutes each.[4]
-
Coverslipping: Mount a coverslip using a resinous mounting medium.[4]
Visualizations
References
Dealing with overstaining in Thionine preparations
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address common issues encountered during Thionine preparations, with a specific focus on dealing with overstaining.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound overstaining?
A1: Overstaining in this compound preparations can result from several factors:
-
Prolonged staining time: Leaving slides in the this compound solution for too long is a primary cause. Staining times can vary from 30 seconds to 30 minutes depending on the protocol and tissue type.[1]
-
Excessive stain concentration: Using a this compound solution that is too concentrated can lead to rapid and intense staining.[2]
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Tissue thickness: Thicker sections may absorb more stain, leading to an overstained appearance.[1][3]
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Inadequate differentiation: The differentiation step, which removes excess stain, may be too short or the differentiating solution may not be effective enough.[4]
-
Emulsion on autoradiography slides: The emulsion on these slides can encourage overstaining.[1]
Q2: How can I fix a slide that is already overstained with this compound?
A2: Overstained slides can often be salvaged by a process called differentiation, which involves using a decolorizing agent to remove excess stain. A common method is to use acidified alcohol.[1][2] You can dip the slides in 95% ethanol (B145695) containing a few drops of glacial acetic acid for a few seconds until the desired level of differentiation is achieved.[1] It is crucial to rinse the slides thoroughly after differentiation to remove any residual acid before proceeding with dehydration or restaining.[2]
Q3: Is it possible to restain a slide after destaining?
A3: Yes, it is generally possible to restain a slide after it has been destained.[2] However, it is critical to ensure all traces of the acidic differentiating solution are washed out before restaining, as residual acid can interfere with the subsequent staining process.[2] Be aware that prolonged exposure to the acid-alcohol solution may prevent effective restaining.[1]
Q4: How can I prevent overstaining in my future this compound preparations?
A4: To prevent overstaining, consider the following preventative measures:
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Run a test slide: Before staining an entire batch, stain a single test slide to optimize the staining time.[1][2]
-
Adjust staining time: Based on the test slide, shorten the incubation time in the this compound solution.
-
Use a weaker stain solution: If overstaining is a persistent issue, consider diluting the this compound working solution. A 0.2% solution is sometimes recommended for applications prone to overstaining.[1]
-
Control differentiation carefully: Monitor the differentiation step under a microscope to achieve the optimal balance between specific staining and background clarity.[5]
-
Ensure consistent protocols: Factors such as fixation time, embedding method, and section thickness can influence staining, so consistency is key.[1]
Q5: What is the role of pH in this compound staining?
A5: The pH of the this compound solution is a critical factor that determines its binding specificity to acidic components in the tissue, such as DNA and Nissl substance (primarily ribosomal RNA).[1] A pH of around 4.0 is commonly used for routine Nissl stains.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Overall staining is too dark | Staining time was too long. | Reduce the incubation time in the this compound solution.[6] |
| This compound solution is too concentrated. | Dilute the working this compound solution. A 0.2% solution can be used for sensitive applications.[1] | |
| Differentiation was insufficient. | Increase the time in the differentiating solution (e.g., acidified alcohol) and monitor microscopically.[4][5] | |
| Poor contrast between nucleus and cytoplasm | Inadequate differentiation. | Use a differentiating solution, such as 70% ethanol with a few drops of acetic acid, to selectively remove stain from the cytoplasm.[7] |
| Precipitate on tissue sections | This compound solution was not filtered. | Filter the this compound solution before use.[8] |
| Use of phosphate (B84403) buffers (e.g., PBS) before staining. | Rinse slides with distilled water before placing them in the this compound solution, as phosphate buffers can cause the dye to precipitate.[1] | |
| Inconsistent staining across slides | Variation in section thickness. | Ensure all sections are cut to a uniform thickness.[3] |
| Contaminated dehydrating or clearing solutions. | Replace the alcohols and xylene if they are contaminated with dye from previous staining runs.[1] |
Experimental Protocols
Protocol 1: Standard this compound Staining
This protocol is suitable for routine Nissl staining of paraffin-embedded sections.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Distilled water: 5 minutes.[1]
-
-
Staining:
-
Immerse slides in this compound solution (e.g., 1% this compound in acetate (B1210297) buffer, pH 4.0) for 2-20 minutes. The optimal time should be determined with a test slide.[1]
-
-
Rinsing:
-
Rinse briefly in distilled water.
-
-
Dehydration and Differentiation:
-
70% Ethanol: 1-2 minutes.
-
95% Ethanol: 1-2 minutes. This step also acts as a differentiator.[7]
-
100% Ethanol: 2 changes, 3 minutes each.
-
-
Clearing and Coverslipping:
-
Xylene: 2 changes, 5 minutes each.
-
Mount coverslip with a resinous mounting medium.
-
Protocol 2: Correcting Overstaining with Acidified Alcohol
This protocol describes how to differentiate overstained sections.
-
Hydration (if slides are already coverslipped and dried):
-
Remove coverslip in xylene.
-
Rehydrate through descending grades of ethanol to distilled water.
-
-
Differentiation:
-
Prepare a solution of 95% ethanol containing a few drops of glacial acetic acid.[1]
-
Dip the overstained slides into this solution for a few seconds at a time.
-
Check the staining intensity microscopically after each dip until the desired level of differentiation is achieved. The Nissl bodies should be clear and distinct against a paler background.[5]
-
-
Neutralization and Rinsing:
-
Rinse the slides thoroughly in running tap water for 5 minutes to remove all traces of acid.
-
-
Dehydration, Clearing, and Coverslipping:
-
Dehydrate through ascending grades of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount coverslip with a resinous mounting medium.
-
Visual Guides
Caption: A flowchart for troubleshooting overstained this compound slides.
Caption: A decision-making diagram to prevent overstaining.
References
Technical Support Center: Optimizing Thionine Staining for Neuronal Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-quality, high-contrast Thionine staining of neuronal tissue.
Troubleshooting Guide
Low contrast in this compound-stained sections can manifest as either weak staining of neurons or high background staining, both of which obscure cellular detail. The following guide addresses common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or Faint Staining | Staining time is too short. | Increase the staining time incrementally. Staining can range from 30 seconds to over 30 minutes depending on the protocol and desired intensity.[1][2] |
| Old or depleted staining solution. | Prepare a fresh this compound solution. It is also recommended to periodically filter the staining solution. If long staining times are ineffective, consider replenishing about 10% of the solution with a fresh, filtered working solution.[1][2] | |
| Improper pH of the staining solution. | The pH is critical for selective binding to Nissl substance. A slightly acidic pH is generally preferred.[1] An optimal pH of around 4.0 is common for routine Nissl stains, while a pH of 3.65 can provide a very clear background.[3] | |
| High Background Staining | Overstaining. | Reduce the staining time. Always test a single slide first to determine the optimal time for your specific tissue and protocol.[1][2] |
| Inadequate differentiation. | Differentiation with an acidic alcohol solution is a critical step to remove excess stain.[1][3] Carefully monitor this step microscopically to avoid over-differentiating and removing the stain from the neurons. | |
| Contaminated solutions. | Dye-laden water and alcohols from previous staining runs can interfere with the destaining process and lead to a colored background. Always use fresh or filtered solutions.[4] | |
| Presence of phosphate (B84403) buffers. | Residual phosphate buffers (e.g., from PBS) can cause this compound to precipitate, resulting in particles on the sections and in the staining dish.[2] Thoroughly rinse slides with distilled water before placing them in the this compound solution.[1][2] | |
| Poorly Defined Nissl Bodies | Poor fixation. | The quality of fixation is crucial for preserving cellular morphology, including the integrity of Nissl bodies. Ensure adequate fixation time and proper technique. |
| Incorrect pH. | The specificity of this compound for the acidic components of Nissl bodies is pH-dependent.[1][2] An acidic pH enhances the binding to ribosomal RNA within the Nissl substance.[3] | |
| Uneven Staining | Inconsistent section thickness. | Variations in section thickness will result in variable stain uptake.[4] |
| Inadequate fixation. | Insufficient fixation can prevent uniform stain penetration, especially in thicker sections.[4] | |
| Residual embedding medium. | For frozen sections, ensure all water-soluble mounting media is thoroughly rinsed off before staining as it can impede even dye infiltration.[4] | |
| Stain Fading | Exposure to light. | Stains can fade after exposure to light.[5] |
| Mounting medium. | Certain mounting media, like Canada balsam when used with carbol-xylene clearing, can cause fading.[5] Polystyrene-based mounting media have been shown to preserve the stain better.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining of neuronal tissue?
An acidic pH is generally optimal for selective staining of Nissl bodies. A pH of around 4.0 is commonly used for routine Nissl stains.[2][3] For achieving a very clear background with strong staining of Nissl bodies, a pH of 3.65 has been recommended.[3] It is advisable to test a small range of acidic pH values to determine the absolute optimum for your specific tissue and experimental conditions.[3]
Q2: How can I prevent the precipitation of this compound stain on my tissue sections?
This compound can precipitate in the presence of phosphate buffers, such as PBS.[2][4] To prevent this, it is crucial to rinse the slides thoroughly with distilled water before immersing them in the this compound staining solution.[1][2]
Q3: My stained sections have high background. How can I improve the contrast?
High background staining is often due to overstaining or insufficient differentiation. To improve contrast, you can:
-
Reduce the staining time: First, try decreasing the time your slides are in the this compound solution.[1]
-
Optimize the differentiation step: A brief rinse in an acidic alcohol solution (e.g., 70% or 95% ethanol (B145695) with a few drops of acetic acid) is crucial for removing background staining.[1][6] This step should be carefully controlled and monitored under a microscope to achieve the desired level of differentiation without destaining the neurons.
Q4: Can I restain my slides if they are either under- or over-stained?
Yes, restaining is possible. If slides are overstained, they can be returned to a dish of 95% ethanol containing a few drops of glacial acetic acid until the color disappears, which usually takes only a few seconds.[2] After this, rinse the slides very well with distilled water to remove the acid before restaining for a shorter duration or in a more dilute this compound solution.[1] Be aware that prolonged exposure to the acetic acid-alcohol solution can prevent successful restaining.[1]
Q5: Should I filter my this compound staining solution?
Yes, it is good practice to filter the this compound solution before use to remove any precipitates or contaminants.[2][7] Working solutions should also be filtered periodically, especially if they are used multiple times.[1][2]
Experimental Protocols
Below are summarized protocols for this compound staining. Note that specific timings may require optimization based on tissue type, thickness, and fixation method.
This compound Staining Protocol for Paraffin-Embedded Sections
| Step | Reagent | Duration |
| 1. Deparaffinization & Rehydration | Xylene | 2 changes, 10 min each |
| 100% Ethanol | 2 changes, 5 min each | |
| 95% Ethanol | 3 min | |
| 70% Ethanol | 3 min | |
| Distilled H₂O | Rinse until clear | |
| 2. Staining | Working this compound Solution (pH ~4.0) | 3-20 min |
| 3. Rinsing | Distilled H₂O | Brief rinse |
| 4. Differentiation | 70% or 95% Ethanol with Acetic Acid | A few seconds to minutes (monitor microscopically) |
| 5. Dehydration | 95% Ethanol | 2 changes, 3 min each |
| 100% Ethanol | 2 changes, 3 min each | |
| 6. Clearing | Xylene | 2 changes, 5 min each |
| 7. Coverslipping | Resinous mounting medium | - |
Adapted from various sources.[2][3][6]
This compound Staining Protocol for Frozen Sections
| Step | Reagent | Duration |
| 1. Rehydration | Distilled H₂O | 3-5 min |
| 2. Staining | This compound Staining Solution | 10-20 min |
| 3. Rinsing | Distilled H₂O | 2 changes, 3-5 min each |
| 4. Dehydration | 70% Ethanol | 2 changes, 3-5 min each |
| 95% Ethanol | 3 min | |
| 100% Ethanol (Absolute) | 3 min | |
| 5. Clearing | Xylene | 2 changes, 3-5 min each |
| 6. Coverslipping | Resinous mounting medium | - |
Adapted from a protocol for fixed tissue on frozen sections.[7]
Visualizations
This compound Staining Mechanism
Caption: Mechanism of this compound binding to Nissl substance in neurons.
General this compound Staining Workflow
Caption: A generalized workflow for this compound staining of neuronal tissue.
References
Technical Support Center: Enhancing the Stability of Thionine-Modified Biosensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and use of thionine-modified biosensors. Our goal is to help you enhance the stability and reliability of your biosensing platforms.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound-modified biosensors?
A1: The stability of this compound-modified biosensors is influenced by several factors, including the method of this compound immobilization, the potential for this compound leaching from the electrode surface, interference from non-target molecules in the sample matrix, and the intrinsic stability of the biological recognition element (e.g., enzyme, antibody). Environmental factors such as pH and temperature during storage and use also play a critical role.
Q2: How can I improve the adhesion of this compound to the electrode surface?
A2: To enhance this compound adhesion and long-term stability, covalent bonding is highly recommended. Creating strong chemical links, such as Au-S bonds between this compound and gold nanoparticles (AuNPs) electrodeposited on the electrode surface, can significantly improve the sensor's durability.[1] Another approach involves the electropolymerization of this compound to form a stable poly(this compound) film on the electrode.[2]
Q3: What is signal drift, and how can I mitigate it in my this compound-based biosensor?
A3: Signal drift refers to a gradual and undesirable change in the sensor's baseline signal over time, even in the absence of the analyte. This can be caused by factors such as the degradation of the biorecognition molecule, slow changes in the electrode surface chemistry, or leaching of the mediator. To mitigate drift, ensure robust immobilization of both this compound and the biological component.[3] Additionally, employing a stable electrical testing configuration and a rigorous testing methodology with infrequent measurements can help minimize drift.[3]
Q4: Can interfering substances in my sample affect the biosensor's performance?
A4: Yes, interfering substances commonly found in biological samples, such as ascorbic acid and bovine serum albumin (BSA), can adsorb onto the electrode surface and hinder the electrochemical reaction, leading to inaccurate readings.[4][5] The use of a protective layer, such as a Nafion™ film, can act as a selective barrier, preventing larger interfering molecules from reaching the electrode surface while allowing the target analyte to pass through.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss or No Signal | This compound Leaching: Weak physical adsorption of this compound on the electrode surface. | - Utilize Covalent Bonding: Form Au-S bonds by modifying the electrode with gold nanoparticles (AuNPs) prior to this compound immobilization.[1] - Electropolymerization: Create a stable poly(this compound) film on the electrode surface through cyclic voltammetry.[2] |
| Bioreceptor Denaturation: The biological recognition element (e.g., enzyme, antibody) has lost its activity due to improper storage, pH, or temperature. | - Optimize Storage Conditions: Store the biosensor at the recommended temperature (e.g., 4°C) and in a suitable buffer. - Verify Bioreceptor Activity: Test the activity of the bioreceptor independently before immobilization. | |
| Poor Reproducibility | Inconsistent Electrode Surface Modification: Variation in the amount of this compound or bioreceptor immobilized in different batches. | - Standardize Protocols: Strictly follow a detailed and consistent protocol for electrode cleaning and modification. - Optimize Incubation Times and Concentrations: Determine the optimal this compound concentration and incubation time to ensure a saturated and uniform layer. A concentration of 1.0 mg/ml incubated overnight at 4°C has been shown to be effective.[1] |
| Signal Drift | Instability of the Immobilized Layers: Gradual degradation or rearrangement of the this compound or biological layer. | - Enhance Immobilization Stability: Employ robust immobilization techniques like covalent attachment or entrapment in a stable polymer matrix.[6] - Implement Stringent Testing Methodology: Minimize continuous electrical stimulation by using infrequent DC sweeps rather than static measurements to reduce stress on the sensor.[3] |
| Interference from Sample Matrix | Non-specific Binding: Interfering molecules in the sample (e.g., proteins, other electroactive species) are adsorbing to the electrode surface. | - Apply a Protective Coating: Use a Nafion™ film to create a size- and charge-selective barrier, preventing large molecules like BSA and negatively charged species like ascorbic acid from reaching the electrode.[4][5] - BSA Blocking: After antibody immobilization, block any remaining active sites on the electrode surface with a solution of bovine serum albumin (BSA).[1] |
Quantitative Data on Biosensor Stability
The stability of this compound-modified biosensors can be significantly enhanced through various modification strategies. The following tables summarize quantitative data from different studies, providing a benchmark for expected performance.
Table 1: Long-Term Storage Stability
| Biosensor Configuration | Storage Conditions | Stability Metric | Reference |
| Flexible trithiol anchor on gold | Stored in 6X SSC buffer at room temperature | Retained 75% of original signal after 50 days | [6] |
| Nafion/thionin/10-CDT/AuNPs/SPE for Progesterone (B1679170) | Stored in buffer | Maintained response to progesterone for 4 days | [4] |
Table 2: Performance Against Interfering Substances
| Biosensor Configuration | Interfering Substance (Concentration) | Effect on Signal | Reference |
| Nafion/thionin/10-CDT/AuNPs/SPE | L-ascorbic acid (2 µM) | No significant response current observed | [5] |
| Nafion/thionin/10-CDT/AuNPs/SPE | Bovine Serum Albumin (BSA) (0.1 mg/ml) | No significant response current observed | [5] |
Experimental Protocols
Protocol 1: Fabrication of a this compound-Modified Immunosensor on a Glassy Carbon Electrode (GCE)
This protocol describes the layer-by-layer assembly of a label-free electrochemical immunosensor using gold nanoparticles (AuNPs) and this compound.[1]
-
GCE Cleaning:
-
Polish the glassy carbon electrode (GCE) with 0.05 µm alumina (B75360) slurry to a mirror finish.
-
Sonically wash the electrode in ethanol (B145695) and ultrapure water.
-
Dry the electrode under a nitrogen stream.
-
-
Electrodeposition of Gold Nanoparticles (AuNPs):
-
Immerse the cleaned GCE in a 1% HAuCl4 solution.
-
Perform electrodeposition using cyclic voltammetry with a potential range of -0.2 V to +0.6 V.
-
-
This compound Modification:
-
Drop-cast 5 µL of a 1.0 mg/mL this compound solution onto the AuNPs/GCE surface.
-
Incubate at 4°C overnight to allow for the formation of Au-S bonds.
-
-
Antibody Immobilization:
-
Drop 5 µL of the specific monoclonal antibody solution onto the this compound-modified electrode.
-
Incubate at 37°C for 40 minutes.
-
Rinse with double-distilled water.
-
-
Blocking:
-
Apply 5 µL of 5% Bovine Serum Albumin (BSA) in PBS (0.01 M, pH 7.4) to the electrode surface.
-
Incubate to block any remaining non-specific binding sites.
-
Rinse with double-distilled water. The sensor is now ready for use.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: Workflow for this compound-Modified Immunosensor Fabrication
Caption: Step-by-step fabrication of a this compound-modified immunosensor.
Diagram 2: Logic for Overcoming Interference
Caption: Selective detection using a Nafion protective layer.
References
- 1. A Label-Free Immunosensor Based on Gold Nanoparticles/Thionine for Sensitive Detection of PAT Protein in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Addressing Signal Drift and Screening for Detection of Biomarkers with Carbon Nanotube Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Construction of Electrochemical Biosensor Using Thionin-modified Electrode for Detecting Progesterone in Cattle Estrus [jstage.jst.go.jp]
- 6. Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nissl Stains: Thionine vs. Methylene Blue
In the landscape of neurohistology, the visualization of neuronal cytoarchitecture is fundamental. Nissl staining, a technique that selectively highlights the granular endoplasmic reticulum, ribosomes, and nucleic acids within neurons, remains an indispensable tool for researchers. This is primarily due to the high concentration of ribosomal RNA (rRNA) in the rough endoplasmic reticulum of neurons, which allows for selective and intense staining of their cytoplasm by basic dyes.[1] Among the classic dyes employed for this purpose, thionine and methylene (B1212753) blue are two of the most established. This guide offers a detailed comparison of their performance, supported by experimental protocols, to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.
While direct quantitative head-to-head comparisons of this compound and methylene blue for Nissl staining are not extensively documented in recent literature, a qualitative and protocol-based comparison reveals distinct characteristics and best-use cases for each dye.
Performance Comparison
| Feature | This compound | Methylene Blue |
| Staining Intensity & Color | Generally provides strong, clear staining of Nissl bodies with a deep blue to violet color.[1] | Imparts a distinct blue color to Nissl bodies.[2] |
| Specificity & Selectivity | Highly selective for Nissl substance (ribosomal RNA), with proper pH control (typically acidic) enhancing specificity and minimizing background staining.[3] | Stains negatively charged cell components like nucleic acids.[4] Older protocols may be less specific, leading to more background staining. |
| Signal-to-Noise Ratio | Often provides a clear background, which enhances the signal from stained neurons, especially when differentiation is carefully controlled.[1] | Can provide good staining, but some traditional protocols may result in higher background, potentially lowering the signal-to-noise ratio. |
| Protocol Complexity | Modern protocols are well-defined, with a critical emphasis on the pH of the staining solution and a controlled differentiation step.[3] | Traditional protocols can be more variable and may include steps like heating the staining solution, which can be difficult to control.[5] |
| Stability & Consistency | Staining solutions are generally stable, and protocols, when followed precisely, yield consistent and reproducible results. | Older formulations, some of which require "ripening," may introduce variability.[5] |
| Common Applications | Widely used for cytoarchitectural studies, neuronal counting, and as a counterstain in immunohistochemistry.[1] | A classic stain for identifying neuronal cell bodies and studying the anatomy of the brain and spinal cord. |
Experimental Protocols
Detailed methodologies are crucial for achieving optimal and reproducible Nissl staining. Below are representative protocols for both this compound and methylene blue.
This compound Nissl Staining Protocol (for Paraffin Sections)
This protocol is adapted from standard laboratory practices and emphasizes pH control for optimal staining.
Solutions:
-
0.1% this compound Solution: Dissolve 0.1 g of this compound in 100 ml of distilled water. Adjust the pH to approximately 4.0-4.5 with an acetate (B1210297) buffer or dilute acetic acid. Filter before use.
-
Differentiating Solution: 70-95% ethanol (B145695). A few drops of acetic acid can be added to the 95% ethanol for more precise differentiation.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes of 5 minutes each).
-
Transfer to 100% ethanol (2 changes of 3 minutes each).
-
Transfer to 95% ethanol for 3 minutes.
-
Transfer to 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the 0.1% this compound solution for 1-5 minutes. Staining time may need to be optimized based on tissue type and thickness.
-
-
Differentiation:
-
Quickly rinse in distilled water.
-
Differentiate in 70% ethanol, followed by 95% ethanol. This step is critical and should be monitored under a microscope to achieve the desired contrast between Nissl bodies and the background.
-
-
Dehydration and Mounting:
-
Dehydrate quickly in 100% ethanol (2 changes of 2 minutes each).
-
Clear in xylene (2 changes of 3 minutes each).
-
Mount with a resinous mounting medium.
-
Methylene Blue Nissl Staining Protocol (Traditional Method)
This protocol is based on older, traditional methods for methylene blue staining.
Solutions:
-
Methylene Blue Staining Solution: Dissolve 3.75 g of methylene blue and 1.75 g of Castile soap in 1 liter of distilled water. The solution may require ripening for several months.[5]
-
Differentiating Solution: A mixture of 90 ml of 95% ethanol and 10 ml of aniline.[5]
Procedure:
-
Tissue Preparation: This method is often used for free-floating sections, preferably fixed in ethanol.[5]
-
Staining:
-
Place sections in the staining solution in a watch glass.
-
Gently heat the solution until bubbles appear.[5]
-
-
Differentiation:
-
Transfer the sections to the differentiating fluid.
-
Differentiate until color is no longer being extracted.[5]
-
-
Mounting:
-
Transfer the section to a slide and gently blot dry.
-
Clear with cajeput oil.
-
Mount with a resinous medium.[5]
-
Visualizing Methodologies and Structures
To aid in the conceptual understanding of the staining process and the chemical nature of the dyes, the following diagrams are provided.
The staining mechanism for both this compound and methylene blue is based on the electrostatic attraction between the cationic dye molecules and the anionic phosphate (B84403) groups of nucleic acids, which are abundant in the Nissl substance of neurons.
Conclusion
Both this compound and methylene blue are effective for Nissl staining, each with its own set of characteristics. This compound, with its well-defined modern protocols and potential for high signal-to-noise ratio, is often favored in contemporary research settings where quantitative analysis and high-resolution imaging are paramount. Methylene blue, a classic and historically significant stain, remains a viable option, particularly for qualitative anatomical studies. The choice between these two dyes will ultimately depend on the specific experimental goals, the required level of staining precision, and the laboratory's established protocols. For any new application, it is advisable to perform a pilot study to optimize the staining protocol and determine which dye provides the most robust and reproducible results for the specific tissue and research question at hand.
References
A Comparative Guide to Thionine and Cresyl Violet for Neuronal Staining
In the field of neuroscience, the precise visualization of neurons is fundamental for studying the cytoarchitecture of the central nervous system. Nissl staining is a cornerstone histological technique that selectively labels Nissl substance—a granular material primarily composed of rough endoplasmic reticulum and ribosomes—within the cytoplasm of neurons. For decades, two basic aniline (B41778) dyes, Thionine and Cresyl Violet, have been the reagents of choice for this purpose.
This guide provides an objective, data-driven comparison of this compound and Cresyl Violet to assist researchers, scientists, and drug development professionals in selecting the optimal stain for their specific experimental requirements.
Mechanism of Action
Both this compound and Cresyl Violet are basic thiazine-based dyes that function through a similar electrostatic mechanism. The Nissl substance in neurons is rich in ribosomal RNA (rRNA), which carries a net negative charge due to its phosphate (B84403) backbone. As basic dyes, both this compound and Cresyl Violet are positively charged in solution and therefore bind avidly to the acidic components of the cell, most notably the rRNA within Nissl bodies.[1][2] This selective binding allows for the vivid staining of the neuronal soma and dendrites, while leaving the axon and surrounding glial cells largely unstained.[3][4][5]
Quantitative and Qualitative Performance Analysis
While both stains are highly effective, they exhibit subtle differences in performance that can be critical depending on the research application. The choice between them can be influenced by factors such as the tissue preparation method and the specific details required from the staining.[1][6]
| Feature | This compound | Cresyl Violet | Key Findings & Citations |
| Stain Color | Imparts a deep blue to purple color to Nissl bodies.[3] | Imparts a characteristic violet or purple-blue color.[7] | The color difference is a matter of researcher preference and does not inherently affect quantitative analysis. |
| Neuronal Counting | May provide more accurate neuronal counts due to a lower proportion of unstained neurons reported in some studies.[1] | A higher proportion of unstained neurons has been reported in some comparative studies.[1] | One study on rat midbrain sections found that this compound resulted in the lowest proportion of unstained neurons.[1] However, another study showed Cresyl Violet counts were highly correlated with antibody-based NeuN staining.[8] |
| Clarity & Contrast | Often provides superior clarity, sharper contrast, and more refined staining of Nissl bodies, allowing for clearer demarcation of neuronal structures.[6] | Provides excellent and intense staining but can be more susceptible to overstaining, which requires careful and precise differentiation to achieve optimal results.[1][9] | This compound's metachromatic properties can help differentiate Nissl substance from other cellular components.[6] Proper differentiation is critical for Cresyl Violet to reveal fine morphological detail.[9] |
| Background | Generally provides a very clear background, which enhances the signal-to-noise ratio.[1] | Can sometimes result in more background staining, which must be cleared during the differentiation step. | A clean background is crucial for accurate imaging and analysis, particularly for automated cell counting. |
| Fixative/Processing | Staining efficacy is influenced by tissue processing. Showed good efficacy with 15% formic acid decalcification.[6][10] | Efficacy is also dependent on the preparation method. Showed the best staining efficacy for tissues decalcified with 10% EDTA.[1][10] | The choice of stain may be dictated by prior tissue processing steps. Pilot studies are recommended when using new fixatives or decalcification agents.[10] |
| Common Applications | Widely used for cytoarchitectural studies, neuronal counting, and as a reliable counterstain in immunohistochemistry.[1] | A classic and extensively used stain for identifying neuronal cell bodies and studying the anatomy of the brain and spinal cord.[1][7][11] | Both dyes are mainstays in neuroanatomical research and pathology. |
Experimental Protocols
Below are generalized yet detailed protocols for staining paraffin-embedded or frozen sections. It is crucial to note that optimal incubation times, solution concentrations, and differentiation times may vary depending on tissue type, thickness, and fixation method.
Workflow for Nissl Staining
The diagram below illustrates the general experimental workflow applicable to both this compound and Cresyl Violet staining.
Detailed Staining Methodologies
This compound Staining Protocol (For Paraffin Sections)
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 3-5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 2-3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water.[12]
-
-
Staining:
-
Differentiation:
-
Briefly rinse in distilled water.
-
Differentiate in 70% or 95% ethanol, often with a few drops of acetic acid.[3] This step is critical and should be checked under a microscope until Nissl bodies are sharp and the background is clear.
-
-
Dehydration and Mounting:
Cresyl Violet Staining Protocol (For Paraffin Sections)
-
Deparaffinization and Rehydration:
-
Staining:
-
Differentiation:
-
Dehydration and Mounting:
Decision-Making Guide: this compound vs. Cresyl Violet
The selection of the appropriate dye depends on several experimental variables. The following diagram outlines a logical decision-making process for choosing between this compound and Cresyl Violet.
Conclusion and Recommendations
Both this compound and Cresyl Violet are exceptionally effective and reliable stains for visualizing Nissl substance in neurons.[1]
-
This compound is often favored when the highest degree of cellular clarity and contrast is required. Its tendency to produce a clearer background and potentially stain a higher proportion of neurons makes it an excellent choice for detailed cytoarchitectural analysis and precise neuronal counting.[1][6]
-
Cresyl Violet remains a classic and widely used stain that provides excellent morphological detail.[1] While it may require more careful differentiation to avoid overstaining, it is a robust and dependable method for general neuroanatomical studies, lesion verification, and identifying neuronal structures.[5][7]
Ultimately, the choice may depend on the specific requirements of the study, the tissue processing methods employed, and the personal preference of the researcher. For any new experimental paradigm, it is highly recommended to conduct a pilot study to determine the optimal staining protocol and to validate which dye provides the most reproducible and robust results for the specific tissue and application.
References
- 1. benchchem.com [benchchem.com]
- 2. Thionin stain [depts.washington.edu]
- 3. Nissl Staining with Thionin [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. neurosciencecourses.com [neurosciencecourses.com]
- 6. benchchem.com [benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Comparison of unbiased estimation of neuronal number in the rat hippocampus with different staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histological methods for CNS [pathologycenter.jp]
- 10. Comparison of Methods for the Histological Evaluation of Odontocete Spiral Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
A Comparative Guide to Thiol-Ninhydrin Staining for Quantifying Neuronal Loss
For researchers, scientists, and drug development professionals, accurate quantification of neuronal loss is critical for assessing neurodegenerative diseases and the efficacy of neuroprotective therapies. Thionine staining, a classic Nissl staining method, offers a simple and effective way to visualize and quantify neurons. This guide provides a comprehensive validation of this compound staining by comparing it with other common techniques, namely Cresyl Violet and Fluoro-Jade C, and discusses its application in conjunction with unbiased stereology.
Introduction to Neuronal Staining Techniques
The selection of an appropriate staining method is paramount for the accurate assessment of neuronal populations. Nissl stains, such as this compound and Cresyl Violet, are widely used for their ability to label the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons, allowing for the visualization and counting of healthy neurons.[1] In contrast, stains like Fluoro-Jade are specifically designed to highlight degenerating neurons.[2] The choice of stain depends on the specific research question: is the goal to count the remaining healthy neurons or to identify and quantify the neurons actively undergoing degeneration?
Quantitative Comparison of Staining Methods
While extensive head-to-head quantitative data for all methods is limited in the literature, available studies and common laboratory practices provide valuable insights into their performance.[3] The following table summarizes the key features and performance of this compound, Cresyl Violet, and Fluoro-Jade C.
| Feature | This compound | Cresyl Violet | Fluoro-Jade C |
| Principle of Staining | Basic aniline (B41778) dye that binds to acidic components (Nissl substance) in healthy neurons.[1][4] | Basic aniline dye that binds to acidic components (Nissl substance) in healthy neurons.[1][3] | Anionic fluorescein (B123965) derivative that specifically binds to molecules in degenerating neurons.[2] |
| Target | Healthy neurons with intact Nissl bodies. | Healthy neurons with intact Nissl bodies. | Degenerating neurons (soma, dendrites, and axons).[5] |
| Color/Detection | Deep blue/purple under bright-field microscopy.[1][4] | Violet under bright-field microscopy.[3] | Bright green fluorescence under a fluorescein/FITC filter.[6] |
| Neuronal Counting Accuracy | Reported to have a lower proportion of unstained neurons compared to Cresyl Violet in some studies, potentially leading to more accurate counts.[3] | A classic and widely used stain providing excellent morphological detail. However, some studies report a higher proportion of unstained neurons.[3] | Specifically labels degenerating neurons, offering high contrast and signal-to-noise ratio.[5][7] May not be suitable for total neuron counts. |
| Quantification of Neuronal Loss | Indirectly, by quantifying the reduction in the number of healthy neurons compared to a control. | Indirectly, by quantifying the reduction in the number of healthy neurons compared to a control. | Directly, by quantifying the number of degenerating neurons. |
| Compatibility | Can be used as a counterstain in immunohistochemistry.[3] | Widely used as a counterstain in immunohistochemistry. | Compatible with immunofluorescent labeling and other fluorescent stains like DAPI.[5][7] |
| Ease of Use | Relatively simple and straightforward protocol. | Similar protocol to this compound, but differentiation can be more critical.[3] | Multi-step protocol requiring careful handling of fluorescent dyes. |
| Limitations | Does not specifically identify degenerating neurons. Quantification of loss is indirect. | Does not specifically identify degenerating neurons. Quantification of loss is indirect. Differentiation step can be subjective.[3] | The exact binding mechanism is not fully understood.[2] Can sometimes label non-neuronal cells like astrocytes.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for this compound, Cresyl Violet, and Fluoro-Jade C staining.
This compound Staining Protocol (for Paraffin-Embedded Sections)
This protocol is adapted from standard laboratory procedures for Nissl staining.[9]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Transfer to 100% Ethanol (B145695): 2 changes of 3 minutes each.
-
Transfer to 95% Ethanol: 3 minutes.
-
Transfer to 70% Ethanol: 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Stain in 0.1% this compound solution for 1-5 minutes. The optimal time should be determined empirically.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Differentiate in 70% Ethanol with a few drops of acetic acid for 15-30 seconds. This step is critical to remove background staining.
-
Rinse in 95% Ethanol.
-
Dehydrate in 100% Ethanol: 2 changes of 2 minutes each.
-
-
Clearing and Mounting:
-
Clear in Xylene: 2 changes of 3 minutes each.
-
Mount with a resinous mounting medium.
-
Cresyl Violet Staining Protocol (for Frozen Sections)
This protocol is a standard method for staining frozen sections.
-
Section Preparation:
-
Mount frozen sections onto gelatin-coated slides.
-
Air dry the slides for at least 30 minutes.
-
-
Staining:
-
Rehydrate slides in distilled water for 1 minute.
-
Stain in 0.1% Cresyl Violet solution for 3-10 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Differentiate in 95% Ethanol with a few drops of acetic acid. Monitor microscopically until the Nissl substance is clearly visible against a paler background.
-
Dehydrate in 100% Ethanol: 2 changes of 2 minutes each.
-
-
Clearing and Mounting:
-
Clear in Xylene: 2 changes of 3 minutes each.
-
Mount with a resinous mounting medium.
-
Fluoro-Jade C Staining Protocol (for Frozen Sections)
This protocol is based on the manufacturer's instructions and published studies.[5][10][11]
-
Slide Preparation:
-
Mount frozen sections onto gelatin-coated slides and air dry.
-
-
Pre-treatment:
-
Immerse slides in a solution of 1% sodium hydroxide (B78521) in 80% ethanol for 5 minutes.
-
Rinse in 70% ethanol for 2 minutes, then in distilled water for 2 minutes.
-
Incubate in 0.06% potassium permanganate (B83412) solution for 10 minutes to reduce background.
-
Rinse in distilled water for 2 minutes.
-
-
Staining:
-
Incubate slides in a 0.0001% Fluoro-Jade C staining solution in 0.1% acetic acid for 10 minutes.
-
-
Rinsing and Drying:
-
Rinse slides through three changes of distilled water for 1 minute each.
-
Dry the slides on a slide warmer at 50-60°C for at least 5 minutes.
-
-
Clearing and Mounting:
-
Clear in Xylene for 1 minute.
-
Coverslip with a non-aqueous, low fluorescence mounting medium such as DPX.
-
Methodological Considerations and Best Practices
Unbiased Stereology: The Gold Standard for Quantification
To obtain the most accurate and unbiased quantification of total neuron numbers, it is recommended to couple Nissl staining with stereological counting methods.[12][13] Unbiased stereology, using techniques like the optical fractionator, provides a systematic and random sampling approach to estimate the total number of cells in a defined brain region, avoiding the biases inherent in simple 2D cell counting.[12] Studies have shown a high correlation between neuronal counts obtained with Cresyl Violet and more specific neuronal markers like NeuN when using unbiased stereology, although NeuN may yield slightly higher estimates.[14]
Choosing the Right Stain for Your Research
-
For quantifying total healthy neurons and assessing overall cytoarchitecture: this compound and Cresyl Violet are excellent choices. This compound may offer an advantage in reducing the number of unstained neurons.[3]
-
For specifically identifying and quantifying degenerating neurons: Fluoro-Jade C is the preferred method due to its high specificity and contrast for dying cells.[5][7] It can reveal ongoing neurodegeneration before significant cell loss is apparent with Nissl stains.
Visualizing the Workflow and Method Comparison
To aid in understanding the experimental processes and the relationships between these staining methods, the following diagrams are provided.
Caption: Workflow for this compound staining and neuronal quantification.
References
- 1. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoro-jade stain - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nissl Staining with Thionin [protocols.io]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. biosensis.com [biosensis.com]
- 7. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Fluoro-Jade C as a marker of degenerating neurons in the rat retina and optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thionin stain [depts.washington.edu]
- 10. histo-chem.com [histo-chem.com]
- 11. biosensis.com [biosensis.com]
- 12. Frontiers | Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration [frontiersin.org]
- 13. Stereology neuron counts correlate with deep learning estimates in the human hippocampal subregions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of unbiased estimation of neuronal number in the rat hippocampus with different staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thionine and Other Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate photosensitizer is a critical step in the development of effective photodynamic therapy (PDT) protocols. This guide provides a detailed comparison of the performance of thionine, a well-established phenothiazine (B1677639) dye, with other commonly used photosensitizers, namely methylene (B1212753) blue and rose bengal. The following sections present a comprehensive overview of their photochemical properties, photostability, cellular uptake, and phototoxicity, supported by experimental data to aid in the selection of the most suitable photosensitizer for your research needs.
Photochemical and Photophysical Properties
The efficacy of a photosensitizer is fundamentally determined by its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation. This process is governed by the photosensitizer's photophysical properties, such as its absorption maximum (λmax) and singlet oxygen quantum yield (ΦΔ).
| Parameter | This compound | Methylene Blue | Rose Bengal |
| Chemical Class | Phenothiazine | Phenothiazine | Xanthene |
| Absorption Max (λmax) in Water/PBS (nm) | ~600 | ~665 | ~549 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.58 | 0.52 | 0.75 |
Table 1: Photochemical and Photophysical Properties of Selected Photosensitizers. The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation upon light absorption.
Mechanism of Action: Type I and Type II Reactions
Photosensitizers induce cellular damage through two primary photochemical pathways upon light excitation: Type I and Type II reactions. Both pathways begin with the photosensitizer in its ground state (S₀) being excited to a short-lived singlet state (S₁) by absorbing a photon of a specific wavelength. The excited photosensitizer then undergoes intersystem crossing to a longer-lived triplet state (T₁).
Figure 1: General mechanism of Type I and Type II photochemical reactions initiated by a photosensitizer (PS).
Type I Reaction: The triplet state photosensitizer can directly interact with a substrate, such as a biomolecule, by transferring an electron or a hydrogen atom. This results in the formation of free radicals and radical ions, which can then react with molecular oxygen to produce various ROS, including superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (OH•).
Type II Reaction: Alternatively, the triplet state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily damage cellular components like lipids, proteins, and nucleic acids. For most photosensitizers used in PDT, the Type II pathway is considered the dominant mechanism of cytotoxicity.
Performance Comparison
The overall performance of a photosensitizer in a biological system is a multifactorial equation that includes its photostability, cellular uptake, and ultimately, its phototoxicity towards target cells.
Photostability
Photostability, or the resistance to photobleaching, is a crucial parameter for a photosensitizer. A high degree of photostability ensures that the photosensitizer can continuously generate ROS throughout the light treatment, leading to a more effective therapeutic outcome. The photobleaching of this compound has been found to follow first-order kinetics, while methylene blue exhibits higher-order bleaching kinetics.
| Photosensitizer | Photobleaching Kinetics |
| This compound | First-order |
| Methylene Blue | Higher-order |
| Rose Bengal | Data not directly comparable |
Table 2: Photostability of this compound and Methylene Blue.
Cellular Uptake
The efficiency of a photosensitizer is highly dependent on its ability to be taken up by target cells and its subsequent subcellular localization. Cationic dyes like this compound and methylene blue are known to readily enter cells and often accumulate in mitochondria. The cellular uptake can be quantified by measuring the intracellular fluorescence intensity. While direct comparative quantitative data for all three dyes in the same cell line is limited, the general methodologies for assessment are well-established.
| Photosensitizer | Cellular Uptake Characteristics |
| This compound | Cationic dye, expected to show good cellular uptake. |
| Methylene Blue | Cationic dye with demonstrated efficient cellular uptake and mitochondrial localization. |
| Rose Bengal | Anionic dye, cellular uptake can be variable and may require formulation strategies for enhancement. |
Table 3: General Cellular Uptake Characteristics.
Phototoxicity
The ultimate measure of a photosensitizer's performance is its ability to induce cell death upon light activation. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer required to reduce cell viability by 50% under specific light conditions.
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| This compound | HeLa | Not available | - | - |
| Methylene Blue | HeLa | ~10 | 10 | Based on various studies |
| Rose Bengal | HeLa | ~5 | 1.8 | Based on various studies |
Table 4: Comparative Phototoxicity of Photosensitizers in HeLa Cells. Note: IC50 values can vary significantly based on experimental conditions such as light source, fluence rate, and incubation time. The values presented are indicative and sourced from different studies.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments used to evaluate photosensitizer performance.
Singlet Oxygen Quantum Yield Determination
The singlet oxygen quantum yield (ΦΔ) can be determined chemically using a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).
Workflow for Singlet Oxygen Quantum Yield Measurement
Figure 2: Experimental workflow for determining singlet oxygen quantum yield using the DPBF method.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.
-
Prepare stock solutions of the test photosensitizer and a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, ΦΔ = 0.75 in ethanol) in the same solvent.
-
-
Sample Preparation:
-
In a quartz cuvette, prepare a solution containing the test photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength. The final concentration of DPBF should be around 50 µM.
-
Prepare a similar solution with the reference photosensitizer.
-
-
Irradiation and Measurement:
-
Irradiate the sample and reference solutions with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where the photosensitizer absorbs.
-
At regular time intervals, measure the absorbance of the DPBF at its maximum absorption wavelength (~415 nm) using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of DPBF as a function of irradiation time.
-
The slope of the linear fit to this plot gives the pseudo-first-order rate constant (k) for the photobleaching of DPBF.
-
Calculate the singlet oxygen quantum yield of the test photosensitizer using the following formula: ΦΔ(sample) = ΦΔ(reference) × (k_sample / k_reference) × (F_reference / F_sample) where F is the photon absorption correction factor, calculated as 1 - 10^(-Abs), where Abs is the absorbance of the photosensitizer at the excitation wavelength.
-
Phototoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Figure 3: Experimental workflow for assessing photosensitizer-induced phototoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of the photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours).
-
Washing and Irradiation: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. Add fresh culture medium and irradiate the cells with a light source at the appropriate wavelength and light dose.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24-48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well. Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the photosensitizer concentration and determine the IC50 value from the dose-response curve.
Cellular Uptake Analysis
Cellular uptake of photosensitizers can be qualitatively and quantitatively assessed using fluorescence microscopy and flow cytometry.
Workflow for Cellular Uptake Analysis
Figure 4: Experimental workflow for analyzing cellular uptake of photosensitizers.
Detailed Protocol (Fluorescence Microscopy):
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.
-
Incubation: Incubate the cells with the photosensitizer at the desired concentration and for the desired duration.
-
Washing and Fixation: Wash the cells three times with PBS. Optionally, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining (Optional): To visualize specific organelles, cells can be co-stained with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a camera and the appropriate filter sets for the photosensitizer and any co-stains.
-
Analysis: Analyze the images to determine the subcellular localization of the photosensitizer. The intracellular fluorescence intensity can be quantified using software such as ImageJ.
Conclusion
This guide provides a comparative overview of the performance of this compound against methylene blue and rose bengal as photosensitizers for photodynamic therapy. Rose bengal exhibits the highest singlet oxygen quantum yield, suggesting a high intrinsic photochemical reactivity. Methylene blue and this compound, both phenothiazine dyes, also demonstrate good singlet oxygen generation capabilities. The choice of photosensitizer will ultimately depend on the specific application, considering factors such as the target tissue, the required depth of light penetration (which is influenced by the absorption wavelength), and the desired mechanism of cell death. The provided experimental protocols offer a standardized approach for the evaluation and comparison of these and other novel photosensitizers, facilitating the advancement of photodynamic therapy research.
A Head-to-Head Battle of Electrochemical Mediators: Thionine vs. Ferrocene
For researchers, scientists, and drug development professionals navigating the intricate world of electrochemical analysis, the choice of a suitable redox mediator is paramount for achieving sensitive, stable, and reliable results. This guide provides an in-depth, objective comparison of two stalwart mediators: Thionine and Ferrocene (B1249389). By examining their electrochemical performance through experimental data, we aim to equip you with the knowledge to select the optimal mediator for your specific application.
This comparison delves into the core electrochemical properties of this compound and Ferrocene, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for the cited electrochemical analyses are also provided to ensure the reproducibility of the findings. Furthermore, we visualize the fundamental electron transfer pathways of both mediators to offer a deeper understanding of their mechanisms.
Core Performance Metrics: A Quantitative Comparison
The electrochemical behavior of a mediator is defined by several key parameters, including its formal potential (E°'), which indicates the energy required for electron transfer, the peak potential separation (ΔEp), a measure of the electrochemical reversibility, the heterogeneous electron transfer rate constant (k⁰), which quantifies the kinetics of electron transfer at the electrode surface, and its stability over repeated cycles. The following table summarizes these critical metrics for this compound and Ferrocene, drawing from studies conducted under comparable conditions to ensure a fair evaluation.
| Parameter | This compound | Ferrocene | Experimental Conditions |
| Formal Potential (E°') | -0.195 V | +0.245 V | vs. Ag/AgCl in 0.1 M PBS (pH 7)[1] |
| Peak Potential Separation (ΔEp) | 30 mV | 70 mV | at a scan rate of 50 mV/s in 0.1 M PBS (pH 7)[1] |
| Heterogeneous Electron Transfer Rate Constant (k⁰) | ~1.228 cm/s (on SWCNT modified electrode)[2] | ~1.0 ± 0.2 cm/s (in acetonitrile)[3] | Note: Experimental conditions differ, affecting direct comparability. |
| pH Dependence of E°' | -50 mV/pH | Generally considered pH-independent in aprotic solvents; can decompose in aqueous solutions at pH > 4[4][5][6] | This compound's potential is highly dependent on pH, while Ferrocene's is stable within a limited aqueous pH range. |
| Stability | Good electrochemical reversibility and stability[7] | Excellent stability and reversible redox behavior, often used as an internal standard[8][9][10] | Ferrocene is renowned for its exceptional stability. |
Unveiling the Electron Transfer Mechanisms
The efficacy of a redox mediator lies in its ability to efficiently shuttle electrons between the analyte and the electrode. The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways for both this compound and Ferrocene.
Detailed Experimental Protocols
To ensure the transparency and reproducibility of the presented data, this section outlines the typical experimental protocols for characterizing this compound and Ferrocene using cyclic voltammetry.
Cyclic Voltammetry of this compound
A standard three-electrode system is employed, comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Electrolyte Preparation: A 0.1 M phosphate (B84403) buffer solution (PBS) with a pH of 7.0 is prepared.
-
Mediator Solution: A stock solution of this compound (e.g., 1 mM) is prepared in the PBS electrolyte.
-
Electrochemical Cell Setup: The three electrodes are immersed in the this compound solution within an electrochemical cell.
-
Deoxygenation: The solution is purged with high-purity nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Parameters:
-
Potential Range: The potential is typically scanned from an initial potential where no faradaic reaction occurs to a potential sufficiently negative to reduce this compound and then reversed to a potential sufficiently positive to oxidize the reduced form (leucothis compound). A typical range is +0.2 V to -0.4 V vs. Ag/AgCl.
-
Scan Rate: A scan rate of 50 mV/s is commonly used for initial characterization.
-
-
Data Acquisition: The cyclic voltammogram, a plot of current versus potential, is recorded. The formal potential (E°'), peak potential separation (ΔEp), and peak currents are determined from this plot.
Cyclic Voltammetry of Ferrocene
Similar to this compound, a three-electrode setup is used for the electrochemical analysis of Ferrocene.
-
Electrolyte Preparation: A suitable non-aqueous solvent such as acetonitrile (B52724) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) is used. For aqueous measurements, a 0.1 M PBS (pH 7) can be used, though Ferrocene's stability is limited.
-
Mediator Solution: A solution of Ferrocene (e.g., 1 mM) is prepared in the chosen electrolyte.
-
Electrochemical Cell Setup and Deoxygenation: The procedure is the same as for this compound.
-
Cyclic Voltammetry Parameters:
-
Potential Range: The potential is scanned from an initial value to a potential sufficiently positive to oxidize Ferrocene to the Ferrocenium ion and then reversed. A typical range is 0 V to +0.6 V vs. Ag/AgCl.
-
Scan Rate: A scan rate of 100 mV/s is often employed.
-
-
Data Acquisition: The cyclic voltammogram is recorded, and the key electrochemical parameters are extracted.
Concluding Remarks
Both this compound and Ferrocene stand as effective electrochemical mediators, each with a distinct set of characteristics that make them suitable for different applications.
This compound exhibits a lower formal potential and a smaller peak potential separation, indicating more facile and reversible electrochemistry under the specified aqueous conditions. Its strong pH-dependent redox potential can be either an advantage for pH-sensing applications or a drawback where stable potential is required across varying pH levels.
Ferrocene , on the other hand, is celebrated for its exceptional stability and its largely pH-independent redox potential in aprotic media, making it a reliable internal standard in electrochemistry.[10] Its higher formal potential may be advantageous for mediating reactions with higher redox potentials.
Ultimately, the selection between this compound and Ferrocene will be dictated by the specific requirements of the electrochemical system under investigation, including the redox potential of the target analyte, the operating pH, and the desired stability of the sensor or system. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to advance their work with the most appropriate electrochemical tools.
References
- 1. mdpi.com [mdpi.com]
- 2. A Two-Mediator System Based on a Nanocomposite of Redox-Active Polymer Poly(this compound) and SWCNT as an Effective Electron Carrier for Eukaryotic Microorganisms in Biosensor Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. Mechanistic insights of cycling stability of ferrocene catholytes in aqueous redox flow batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. Ferrocene - Wikipedia [en.wikipedia.org]
A Comparative Guide to Neuronal Staining: Cross-Validation of Thionine and Immunohistochemistry
For researchers in neuroscience and drug development, accurate identification and quantification of neurons are critical for assessing the efficacy and safety of novel therapeutics. Histological staining is a cornerstone of this analysis, with traditional methods like Thionine staining and modern techniques such as immunohistochemistry (IHC) being widely employed. This guide provides a comprehensive comparison of this compound staining and IHC for neuronal identification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison: this compound vs. NeuN IHC
This compound, a basic aniline (B41778) dye, is a classic Nissl stain that labels the rough endoplasmic reticulum in the cytoplasm of neurons, allowing for the visualization of neuronal cell bodies.[1] Immunohistochemistry, on the other hand, utilizes specific antibodies to target proteins expressed in particular cell types. For neuronal identification, the antibody against the NeuN (Neuronal Nuclei) protein is a widely accepted and specific marker.[2][3]
A direct quantitative comparison between a traditional Nissl stain (Giemsa, which is functionally similar to this compound) and NeuN immunohistochemistry for estimating the total number of neurons in the neocortex of the Göttingen minipig revealed no significant difference in the mean total neuron numbers obtained by the two methods.[4][5] This suggests that both techniques can provide comparable data for neuronal quantification when properly validated.
| Parameter | This compound Staining (Nissl) | Immunohistochemistry (NeuN) | Key Considerations |
| Principle | Binds to Nissl substance (rough ER) in the neuronal cytoplasm.[1] | Specific antibody binding to the NeuN protein in the nucleus and perinuclear cytoplasm of most neurons.[2] | This compound provides excellent morphological detail of the neuronal cell body. NeuN offers high specificity for neurons. |
| Specificity | Stains neurons and other cells with abundant ribosomes to a lesser extent. | Highly specific for most neuronal populations.[2] Some neuronal types, like Purkinje cells, may not be stained.[2] | NeuN is generally considered the gold standard for neuronal specificity in IHC. |
| Quantitative Accuracy | Can provide reliable estimates of total neuron numbers.[4][5] | Provides reliable estimates of total neuron numbers, with results comparable to Nissl staining.[4][5] | Both methods require rigorous and consistent counting methodologies (e.g., stereology) for accurate quantification. |
| Mean Total Neuron Count (Example) | 341 x 10^6 (CV = 0.14) | 332 x 10^6 (CV = 0.10) | Data from a comparative study using Giemsa (Nissl) and NeuN IHC in the Göttingen minipig neocortex. The difference was not statistically significant.[5] |
| Throughput | Relatively simple and fast protocol. | More complex and time-consuming protocol involving multiple incubation and washing steps. | IHC protocols can be automated to increase throughput. |
| Cost | Lower cost due to inexpensive reagents. | Higher cost due to the price of primary and secondary antibodies. | Costs can vary depending on the scale of the experiment and the source of reagents. |
| Multiplexing | Limited potential for multiplexing with other stains. | Can be readily combined with other IHC or immunofluorescence markers for multi-target analysis. | IHC offers greater flexibility for studying co-localization of different proteins. |
Experimental Protocols
Detailed methodologies for both this compound staining and NeuN immunohistochemistry are provided below. These protocols are intended as a guide and may require optimization based on the specific tissue type, fixation method, and experimental goals.
This compound Staining Protocol (for Paraffin-Embedded Sections)
This protocol is adapted from standard histological procedures for Nissl staining.
1. Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol (B145695): 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: 2 changes, 3 minutes each.
2. Staining:
-
Immerse slides in 0.1% this compound solution for 5-10 minutes. The staining time may need to be adjusted based on tissue thickness and fixation.
-
Rinse briefly in distilled water to remove excess stain.
3. Differentiation:
-
Differentiate in 70% ethanol with a few drops of acetic acid for a few seconds to a minute. This step is critical for achieving the desired contrast between neurons and the background. Monitor differentiation under a microscope.
-
Stop differentiation by rinsing in 70% ethanol.
4. Dehydration and Clearing:
-
95% Ethanol: 2 changes, 3 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
Xylene: 2 changes, 5 minutes each.
5. Coverslipping:
-
Mount coverslips using a resinous mounting medium.
NeuN Immunohistochemistry Protocol (for Paraffin-Embedded Sections)
This protocol provides a general workflow for chromogenic detection of NeuN.
1. Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound staining.
2. Antigen Retrieval:
-
Immerse slides in a heat-induced epitope retrieval (HIER) solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.[6]
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS) three times for 5 minutes each.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against NeuN (e.g., mouse anti-NeuN, clone A60) diluted in blocking solution overnight at 4°C.[7]
6. Secondary Antibody Incubation:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1-2 hours at room temperature.[6]
7. Detection:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
Visualize the signal with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB). Monitor the color development under a microscope.
8. Counterstaining, Dehydration, and Coverslipping:
-
Counterstain with a suitable nuclear stain like hematoxylin (B73222) if desired.
-
Dehydrate through a graded series of ethanol, clear in xylene, and mount coverslips with a resinous mounting medium.
Cross-Validation Workflow and Signaling Pathways
A robust cross-validation workflow is essential to ensure the comparability and reliability of data obtained from different staining methods. This involves processing adjacent tissue sections with each technique and then comparing the results, particularly the quantification of the target cell population.
References
- 1. Nissl Staining with Thionin [protocols.io]
- 2. NeuN: a useful neuronal marker for diagnostic histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NeuN As a Neuronal Nuclear Antigen and Neuron Differentiation Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of immunohistochemistry in stereology for quantitative assessment of neural cell populations illustrated in the Göttingen minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemistry-Paraffin Embedded Sections protocol specific for RBFOX/Neun antibody (NBP1-77686): Novus Biologicals [novusbio.com]
- 7. NeuN Immunohistochemistry Protocol [protocols.io]
A Comparative Analysis of Thionine Derivatives in Biosensing Applications
Thionine and its derivatives, including Azure A, Azure B, and Methylene (B1212753) Blue, are a class of cationic phenothiazine (B1677639) dyes widely employed in the development of biosensors. Their rich electrochemical and optical properties, coupled with their ability to be functionalized and immobilized on various substrates, make them versatile components in sensing platforms. This guide provides a comparative study of these derivatives in biosensing, offering researchers, scientists, and drug development professionals an objective overview of their performance, supported by experimental data and detailed protocols.
Performance Comparison of this compound Derivative-Based Biosensors
The selection of a this compound derivative for a specific biosensing application is contingent on factors such as the target analyte, the desired detection method (electrochemical or fluorescent), and the required sensitivity and selectivity. The following tables summarize the performance of various biosensors incorporating this compound, Azure A, Azure B, and Methylene Blue for the detection of different analytes.
Table 1: Performance of this compound-Based Electrochemical Biosensors
| Analyte | Electrode Modification | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Complementary Oligonucleotide | This compound-graphene nanocomposite on gold electrode | 1.0 x 10⁻¹² to 1.0 x 10⁻⁷ M | 1.26 x 10⁻¹³ M | - | [1] |
| IL-6 | Au nanospheres-Thionine composites | 10⁻² to 10² ng/mL | 1.85 pg/mL | - | [2][3] |
| Progesterone | Thionin-modified Au nanoparticles on screen-printed electrode | 1 to 20 nM | - | - | [4] |
| NADH (in dark) | This compound cross-linked MWNTs and Au NPs on ITO electrode | 0.5 to 237 µM | 0.1 µM | 17 nA/µM | [5] |
| NADH (with light) | This compound cross-linked MWNTs and Au NPs on ITO electrode | - | 0.05 µM | 115 nA/µM | [5] |
| Glucose (in dark) | This compound cross-linked MWNTs and Au NPs on ITO electrode | 10 µM to 2.56 mM | 5.0 µM | 7.8 µA/mM | [5] |
| Glucose (with light) | This compound cross-linked MWNTs and Au NPs on ITO electrode | 1 µM to 3.25 mM | 0.7 µM | 18.5 µA/mM | [5] |
| Glucose | Polythis compound and MWCNTs on glassy carbon electrode | 0.04 to 2.5 mM | 5 µM | 2.80 µA mM⁻¹ cm⁻² | [6] |
| H₂O₂ | HRP and this compound on TiO₂ nanotubes | 1.1 x 10⁻⁵ to 2 x 10⁻³ M | 1.2 x 10⁻⁶ M | - | [7] |
| Prostate Specific Antigen (PSA) | Poly(this compound)-modified carbon paste electrode | 3.0-15.0 ng/mL & 15.0-100 ng/mL | 0.093 ng/mL | - | [8] |
Table 2: Performance of Azure Derivative-Based Electrochemical Biosensors
| Derivative | Analyte | Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |
| Poly(Azure A) | Doxorubicin | Poly(Azure A) on carbon black modified electrode | 0.1 pM to 100 nM | 0.03 pM | [9] |
| Poly(Azure A) | Doxorubicin | Poly(Azure A) on fMWCNTs modified electrode | 0.3 pM to 0.1 nM | 0.3 pM | [9] |
| Poly(Azure B) | Doxorubicin | Poly(Azure B) on glassy carbon electrode | 0.1 nM to 0.1 µM | 7 x 10⁻¹¹ M | [10] |
Table 3: Performance of Methylene Blue-Based Electrochemical Biosensors
| Analyte | Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |
| H-FABP | Methylene Blue, CNTs, and Polythis compound on gold electrode | 3.0 to 25.0 ng/mL | 1.47 ng/mL | [11][12] |
| IL-6 | Methylene blue-reduced graphene oxide nanocomposites | 1 pg/mL to 100 ng/mL | 0.48 pg/mL | [13] |
| PfHRP2 | Methylene Blue with ECC redox cycling | 10 fg/mL to 100 ng/mL | - | [14] |
Structural and Functional Comparisons
This compound and its N-methylated derivatives (Azure A, Azure B, and Methylene Blue) share a common phenothiazine core structure, but differ in the number of methyl groups attached to the amino groups. These subtle structural variations influence their electrochemical potentials, solubility, and affinity for biomolecules, thereby affecting their performance in biosensors.
-
This compound: The parent molecule with unsubstituted amino groups.
-
Azure A: Asymmetrical dimethyl thionin.[15]
-
Azure B: Trimethyl thionin. It generally has a higher affinity for nucleic acids compared to Azure A, making it a preferred dye for DNA and RNA staining.[16]
-
Methylene Blue: Tetramethylthis compound.
The degree of methylation affects the redox potential of the dye, which is a critical parameter in electrochemical biosensing where they often act as redox mediators. In a comparative study of redox-labeled DNA probes, Methylene Blue-based sensors were found to be more robust and exhibited better storage stability than their ferrocene-labeled counterparts.[17]
Experimental Protocols
Synthesis and Purification of this compound Derivatives
This compound derivatives such as Azure A and Azure B can be synthesized through the oxidative demethylation of Methylene Blue.[15][18] Commercial preparations of these dyes are often mixtures and may require purification for optimal performance in sensitive biosensing applications.[19][20]
Example Protocol: Preparation of Azure A from Methylene Blue [15]
-
Oxidation: The synthesis involves the oxidation of Methylene Blue. The specific conditions of the oxidation process will determine the resulting derivatives.
-
Purification: Commercial samples of this compound derivatives often contain impurities of other dyes.[19][20] Purification can be achieved using techniques like column chromatography.
Immobilization of this compound on an Electrode Surface
Several methods can be employed to immobilize this compound onto an electrode surface for the fabrication of electrochemical biosensors.
Example Protocol: Covalent Immobilization of this compound on a Gold Electrode [4]
-
Electrode Preparation: A screen-printed carbon electrode is first modified by electrodepositing gold nanoparticles to increase the surface area.
-
Self-Assembled Monolayer (SAM) Formation: The gold-modified electrode is immersed in a solution of 10-carboxy-1-decanethiol to form a self-assembled monolayer with terminal carboxyl groups.
-
Activation of Carboxyl Groups: The terminal carboxyl groups of the SAM are activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
This compound Immobilization: The activated electrode is then immersed in a this compound solution, leading to the formation of an amide bond between the carboxyl groups on the electrode and the amino groups of this compound.
-
Surface Blocking: The final electrode surface is typically covered with a protective layer, such as Nafion, to prevent fouling from non-specific binding of interfering substances.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental principles and workflows involved in biosensing with this compound derivatives.
Caption: Experimental workflow for fabricating a this compound-based electrochemical biosensor.
Caption: Signaling pathway of an enzyme-based electrochemical biosensor using a this compound derivative as a redox mediator.
References
- 1. DNA electrochemical biosensor based on this compound-graphene nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical immunosensor based on gold-thionine for detection of subarachnoid hemorrhage biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical immunosensor based on gold-thionine for detection of subarachnoid hemorrhage biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive NADH and glucose biosensor tuned by visible light based on this compound bridged carbon nanotubes and gold nanoparticles multilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose Biosensor Based on a Glassy Carbon Electrode Modified with Polythis compound and Multiwalled Carbon Nanotubes | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A Methylene Blue-Enhanced Nanostructured Electrochemical Immunosensor for H-FABP Myocardial Injury Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Highly sensitive electrochemical immunosensor based on methylene blue-reduced graphene oxide nanocomposites as signal probes for IL-6 detection in gingival crevicular fluid samples [frontiersin.org]
- 14. An ultrasensitive enzyme-free electrochemical immunosensor based on redox cycling amplification using methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. gspchem.com [gspchem.com]
- 17. Comparing the Properties of Electrochemical-Based DNA Sensors Employing Different Redox Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biologicalstaincommission.org [biologicalstaincommission.org]
- 19. Purification of Thionin, Azure A, Azure B and Methylene Blue | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Thionine and Propidium Iodide for Cellular Analysis
In the realm of cellular biology and drug development, the accurate assessment of cell viability is paramount. Propidium Iodide (PI) is a widely recognized and utilized fluorescent agent for determining cell viability based on membrane integrity. Thionine, a classic histological stain, is primarily employed for its metachromatic properties in staining cellular components, particularly the nucleus and Nissl substance in neurons. This guide provides a comprehensive comparison of these two dyes, detailing their mechanisms of action, experimental protocols, and applications, while clarifying their distinct roles in cellular analysis.
Principle of Staining
Propidium Iodide (PI) is a fluorescent intercalating agent. As a membrane-impermeant dye, it is excluded from viable cells that possess an intact cell membrane. In non-viable cells, where membrane integrity is compromised, PI can enter, intercalate with double-stranded DNA, and emit a strong red fluorescence upon excitation.[1][2][3][4][5] This characteristic makes PI a reliable and straightforward indicator of cell death.
This compound , a cationic thiazine (B8601807) dye, is well-established in histology for its ability to stain acidic cellular components, such as the chromatin in the nucleus, a deep blue.[2][6][7] Its application in cell viability is not a standard procedure. However, based on its chemical properties as a positively charged molecule that binds to nucleic acids, a hypothetical mechanism for viability assessment can be considered. In this speculative model, this compound might be excluded by live cells due to membrane potential and integrity, while potentially staining the nucleus of dead cells with compromised membranes. It is crucial to note that this is not its conventional use, and its efficacy for this purpose is not documented in the same way as PI.
Comparative Analysis
The following table summarizes the key characteristics of this compound and Propidium Iodide.
| Feature | This compound | Propidium Iodide (PI) |
| Primary Application | Histological staining of nucleus and Nissl substance | Cell viability and DNA content analysis |
| Mechanism of Action | Electrostatic binding to acidic cellular components (e.g., chromatin) | Intercalation into double-stranded DNA |
| Cell Permeability | Generally cell-permeable in fixed tissues; permeability in live cells for viability is not well-established | Impermeable to live cells with intact membranes; permeable to dead or dying cells |
| Detection Method | Brightfield microscopy | Fluorescence microscopy, flow cytometry |
| Color in Stained Cells | Blue/Violet (Orthochromatic), Purple/Red (Metachromatic) | Red (Fluorescent) |
| Fixation Compatibility | Typically used on fixed cells and tissues | Used on live (unfixed) cells for viability; can be used on fixed cells for DNA content analysis |
| Established Viability Assay | No | Yes |
Staining Mechanisms and Workflow
The following diagrams illustrate the established mechanism of Propidium Iodide for cell viability and the histological staining mechanism of this compound.
Caption: Mechanism of Propidium Iodide for cell viability assessment.
Caption: General workflow and mechanism for histological this compound staining.
Experimental Protocols
Propidium Iodide Staining for Cell Viability (Flow Cytometry)
This protocol is a standard procedure for assessing cell viability.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL in PBS)
-
Cell suspension (approximately 1 x 10^6 cells/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest cells and wash them once with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh PBS.
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL in PBS.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5-10 µL of the PI staining solution to the cell suspension.[1]
-
Gently mix and incubate for 5-15 minutes at room temperature in the dark.[8][9] Do not wash the cells after adding PI.[1][9]
-
Analyze the samples on a flow cytometer immediately.[8] Excite with a 488 nm laser and collect the emission in the appropriate red fluorescence channel (e.g., >600 nm).[1]
-
Live cells will be negative for PI fluorescence, while dead cells will show a strong red fluorescent signal.
This compound Staining for Fixed Tissues (Histology)
This is a typical protocol for using this compound as a histological stain.[6]
Reagents and Materials:
-
0.5% this compound solution
-
Sodium Acetate solution (1.0 M)
-
Glacial Acetic Acid solution (1.0 M)
-
Distilled water
-
Ethanol (B145695) (70%, 95%, and absolute)
-
Xylene
-
Fixed tissue sections on slides
-
Staining jars
Procedure:
-
Deparaffinize and rehydrate fixed tissue sections through xylene and a graded series of ethanol to distilled water.
-
Immerse slides in the this compound staining solution for 10-20 minutes.[6]
-
Rinse the slides in distilled water.[6]
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, absolute).[6]
-
Clear the slides in xylene.[6]
-
Coverslip the slides with a suitable mounting medium.
-
Cell nuclei will be stained a deep blue to violet.
Conclusion
Propidium Iodide is the industry-standard, validated tool for the quantitative assessment of cell viability based on membrane integrity, offering simplicity and high-throughput capabilities through flow cytometry. Its mechanism is well-understood, and protocols are robustly established.
This compound, while a valuable and historically significant stain in histology for visualizing nuclear morphology and other specific cellular structures, is not a recognized or validated agent for determining cell viability. While one could speculate on a potential mechanism for distinguishing live and dead cells based on its chemical properties, this application lacks the empirical evidence, validation, and straightforward quantitative output that PI provides. For researchers, scientists, and drug development professionals requiring reliable cell viability data, Propidium Iodide remains the superior and recommended choice. This compound's strength lies in its traditional role in providing detailed morphological information in fixed cellular and tissue preparations.
References
- 1. Thionins: plant peptides that modify membrane permeability in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, C.I. 52000, for microscopy - Scharlab [scharlab.com]
- 3. researchgate.net [researchgate.net]
- 4. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 5. fcslaboratory.com [fcslaboratory.com]
- 6. kumc.edu [kumc.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.cn [abcam.cn]
- 9. researchgate.net [researchgate.net]
Evaluating the Efficiency of Thionine in Photodynamic Inactivation of Bacteria: A Comparative Guide
The escalating threat of antibiotic-resistant bacteria necessitates the exploration of alternative antimicrobial strategies. Photodynamic Inactivation (PDI), a process involving a photosensitizer, light, and oxygen, has emerged as a promising approach to eradicate a broad spectrum of microorganisms.[1][2][3] This guide provides a comparative evaluation of Thionine, a phenothiazine (B1677639) dye, as a photosensitizer for the photodynamic inactivation of bacteria, benchmarking its performance against other commonly used photosensitizers.
Mechanism of Photodynamic Inactivation
Photodynamic inactivation is a non-thermal photochemical reaction initiated by the excitation of a photosensitizer (PS) with light of a specific wavelength.[3] In the presence of molecular oxygen, the excited PS can initiate two types of reactions:
-
Type I Reaction: The excited PS reacts directly with a substrate, such as the bacterial cell wall or other biomolecules, to produce free radicals.
-
Type II Reaction: The excited PS transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[4]
Both pathways result in the production of reactive oxygen species (ROS) that cause oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids, leading to bacterial cell death.[2][5] A key advantage of PDI is that its multi-targeted and non-specific mechanism of action makes the development of resistance by bacteria highly unlikely.[2][6]
Comparative Efficacy of Photosensitizers
The effectiveness of a photosensitizer is dependent on several factors, including its chemical structure, charge, and ability to generate ROS. Cationic photosensitizers, such as this compound and Methylene Blue, are generally more effective against Gram-negative bacteria due to their ability to interact with and penetrate the negatively charged outer membrane.[7]
The following tables summarize the photodynamic inactivation efficiency of this compound in comparison to other photosensitizers against common Gram-positive and Gram-negative bacteria.
Table 1: Photodynamic Inactivation of Staphylococcus aureus (Gram-positive)
| Photosensitizer | Concentration (µM) | Light Source | Fluence (J/cm²) | Log Reduction (CFU/mL) | Reference |
| This compound | 10 | 635 nm LED | 25.6 | > 6.0 | [6] |
| Methylene Blue | 20 | 635 nm LED | 25.6 | > 7.0 | [6] |
| Methylene Blue | 10 | 635 nm LED | 25.6 | ~6.1 | [6] |
| Ru(II)-based (TLD1411) | 0.3 | 530 nm | 90 | > 6.0 | [8] |
| Ru(II)-based (TLD1433) | 0.3 | 530 nm | 90 | > 6.0 | [8] |
| Diaryl-porphyrin (P4) | 10 | 410 nm | 20 | ~4.5 | [9] |
| Chlorin (B1196114) e6 | Varies | 670 nm | 54 | > 5.0 | [10] |
| Aloe-emodin | 20 | 460 nm LED | 10.8 | ~4.0 | [11] |
Table 2: Photodynamic Inactivation of Escherichia coli (Gram-negative)
| Photosensitizer | Concentration (µM) | Light Source | Fluence (J/cm²) | Log Reduction (CFU/mL) | Reference |
| This compound | 10 | 635 nm LED | 25.6 | > 6.0 | [6] |
| Methylene Blue | 10 | 635 nm LED | 25.6 | ~6.1 | [6] |
| Methylene Blue | 150 mg/L (~468 µM) | 633 nm | 80 | > 7.0 | [12] |
| Cationic Porphyrin (3) | 10 | Visible Light | Not specified | > 5.0 | [4] |
| Cationic Porphyrin (8a) | Not specified | Not specified | Not specified | > 8.0 | [13] |
| TMAP4+ | 32 | White Light | Not specified | Not specified | [5] |
| Q-ZnT(3-Py)P-GQDs | Not specified | Not specified | Not specified | 9.42 | [14] |
Experimental Protocols
A standardized protocol for evaluating the photodynamic inactivation of bacteria is crucial for reproducible and comparable results. Below is a general experimental workflow.
References
- 1. Photodynamic inactivation (PDI) as a promising alternative to current pharmaceuticals for the treatment of resistant microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Photodynamic Therapy to Kill Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinactivation of Escherichia coli using porphyrin derivatives with different number of cationic charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Inactivation Enhances Antibiotic Efficacy Without Affecting Drug Stability: Insights into Photosensitizer–Antibiotic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In the Right Light: Photodynamic Inactivation of Microorganisms Using a LED-Based Illumination Device Tailored for the Antimicrobial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic inactivation of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus with Ru(II)-based type I/type II photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publicatt.unicatt.it [publicatt.unicatt.it]
- 10. Photodynamic inactivation of multidrug-resistant Staphylococcus aureus by chlorin e6 and red light (λ=670nm) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic Inactivation of Staphylococcus aureus Using Aloe-emodin as Photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Methylene Blue–Mediated Antimicrobial Photodynamic Therapy Against Clinical Isolates of Extensively Drug Resistant Gram-Negative Bacteria Causing Nosocomial Infections in Thailand, An In Vitro Study [frontiersin.org]
- 13. The Antimicrobial Photoinactivation Effect on Escherichia coli through the Action of Inverted Cationic Porphyrin-Cyclodextrin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photophysical and in vitro photoinactivation of Escherichia coli using cationic 5,10,15,20-tetra(pyridin-3-yl) porphyrin and Zn(II) derivative conjugated to graphene quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thionine: A Procedural Guide
The proper disposal of thionine, a metachromatic dye widely used in biological staining, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2] While some classifications consider this compound non-hazardous, it is imperative to follow established safety protocols to mitigate any potential risks.[1][3][4][5] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye irritation.[6][7][8] this compound can stain skin and clothing.[6][8]
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Clothing | Lab coat or chemical-resistant apron |
Step-by-Step Disposal Procedures
The disposal methodology for this compound varies depending on whether it is in solid or aqueous form. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[3]
Disposal of Solid this compound Waste
The primary objective when disposing of solid this compound is to prevent the generation of airborne dust, as fine dust dispersed in the air can be a potential explosion hazard.[1][3]
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][8]
-
Contain the Solid: Carefully sweep up any solid this compound, ensuring to minimize dust creation.[1] For spills, wipe up the material, place it in a sealed bag or container, and then wash the spill site.[6][8]
-
Package the Waste: Place the collected solid into a securely sealed and appropriate waste container.[1][6][8]
-
Label the Container: Clearly label the container as "this compound Waste," including the date of disposal.[1]
-
Consult Regulations and Institutional Guidelines: It is imperative to consult all federal, state, and local regulations before final disposal.[1][3] The final step should always be to follow the disposal instructions provided by your institution's Environmental Health and Safety (EHS) office.[1][9]
Disposal of Aqueous this compound Solutions
For this compound solutions, the recommended practice is to collect them for chemical waste disposal rather than pouring them down the drain.[3][10]
-
Wear Appropriate PPE: Ensure you are wearing chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]
-
Collect the Solution: Pour the aqueous this compound waste into a designated, leak-proof container.
-
Label the Container: Label the container clearly as "Aqueous this compound Waste," and include the approximate concentration and date.
-
Store Appropriately: Store the waste container in a designated and safe area for chemical waste.
-
Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the chemical waste.[9][10] Never mix different types of waste unless explicitly instructed to do so by a licensed waste handler.[11][12]
Summary of Disposal Procedures
| Waste Form | Key Disposal Steps |
| Solid this compound | 1. Wear PPE.2. Minimize dust and sweep up.3. Place in a sealed, labeled container.4. Consult local regulations and EHS guidelines for final disposal.[1][3] |
| Aqueous this compound | 1. Wear PPE.2. Collect in a designated, labeled waste container.3. Do not dispose down the drain.[3]4. Arrange for disposal through your institution's EHS office.[9][10] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. echemi.com [echemi.com]
- 8. Thionin SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Disposal of waste from "special stains." - IHC WORLD [ihcworld.com]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
Safeguarding Your Research: A Comprehensive Guide to Handling Thionine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Thionine, a commonly used biological stain. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] | This compound is a cationic dye that can cause irritation and, in some cases, permanent injury to the cornea and conjunctiva upon eye contact.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] A lab coat or chemical-resistant apron should be worn.[5] | This compound may cause skin irritation.[4][6][7] It will also stain skin and clothing.[6][7] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[1][8] If dust is generated or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[3] | Inhalation of this compound dust may cause respiratory tract irritation.[4] Minimizing dust generation is a key handling precaution.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a structured operational plan minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[4][9] Facilities should be equipped with an eyewash station and a safety shower.[2]
-
Ensure all necessary PPE is readily available and in good condition.
-
Keep containers of this compound tightly closed when not in use.[4][6][7]
2. Handling this compound Powder:
-
Minimize the generation of dust.[4]
-
Avoid all personal contact, including inhalation.[9]
-
Wash hands thoroughly with soap and water after handling.[4][6][7][9]
3. Preparing this compound Solutions:
-
This compound can be difficult to dissolve. Use a glass stirring rod or a magnetic stir bar. Do not use a metal rod.[11]
-
It is recommended to filter the this compound solution after preparation.[11]
-
Clearly label all solutions with the chemical name and concentration.
4. In Case of a Spill:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.[4][5][9]
-
For liquid spills, absorb the material and place it into a suitable, sealed container for disposal.
-
Wash the spill site after the material has been removed.[6][7]
First Aid Measures: Immediate Actions for Exposure
In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[6][7] Seek medical attention.[4][6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash clothing before reuse.[4] Get medical aid if irritation develops or persists.[4][6][7] |
| Inhalation | Remove from exposure to fresh air immediately.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Get medical aid if cough or other symptoms appear.[4][6][7] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Get medical aid.[4][6][7] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect solid this compound waste and any contaminated materials (e.g., weighing paper, paper towels) in a sealed, clearly labeled container.[5][9]
-
Liquid Waste : Collect aqueous solutions of this compound in a sealed, clearly labeled waste container. Do not empty into drains.[12]
-
Regulatory Compliance : Dispose of all this compound waste in a manner consistent with federal, state, and local regulations.[4] Consult with your institution's environmental health and safety (EHS) office for specific guidance.[5]
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. virology.sav.sk [virology.sav.sk]
- 4. This compound | CAS#:581-64-6 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. Thionin SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. kumc.edu [kumc.edu]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
